(1E)-3,3,3-trifluoro-1-nitroprop-1-ene
Description
The exact mass of the compound (1E)-3,3,3-trifluoro-1-nitroprop-1-ene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (1E)-3,3,3-trifluoro-1-nitroprop-1-ene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1E)-3,3,3-trifluoro-1-nitroprop-1-ene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(E)-3,3,3-trifluoro-1-nitroprop-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F3NO2/c4-3(5,6)1-2-7(8)9/h1-2H/b2-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKHHHXXJZMXBH-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/[N+](=O)[O-])\C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37468-00-1 | |
| Record name | (1E)-3,3,3-trifluoro-1-nitroprop-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of (1E)-3,3,3-trifluoro-1-nitroprop-1-ene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
(1E)-3,3,3-trifluoro-1-nitroprop-1-ene , a fluorinated nitroalkene, has emerged as a pivotal building block in modern organic synthesis, particularly in the construction of complex molecules for the pharmaceutical and agrochemical industries. Its unique electronic properties, stemming from the powerful electron-withdrawing trifluoromethyl and nitro groups, render it a highly reactive and versatile synthon. This guide provides a comprehensive exploration of its chemical properties, synthesis, reactivity, and applications, offering insights for its effective utilization in research and development.
Physicochemical and Spectroscopic Profile
(1E)-3,3,3-trifluoro-1-nitroprop-1-ene is a volatile compound whose physical state at room temperature is not extensively documented in readily available literature, suggesting it may be a liquid or a low-melting solid. A summary of its known and predicted properties is presented below.
| Property | Value | Source/Comment |
| CAS Number | 37468-00-1 | [1] |
| Molecular Formula | C₃H₂F₃NO₂ | [1] |
| Molecular Weight | 141.05 g/mol | [1] |
| Boiling Point | Not explicitly reported. Estimated to be similar to or slightly higher than related compounds like (E)-1-chloro-3,3,3-trifluoropropene (18.85 °C) due to increased polarity. | [2] |
| Density | Not explicitly reported. | |
| Appearance | Not explicitly reported. |
Spectroscopic Characterization:
-
¹H NMR: The spectrum is expected to show two distinct signals for the vinylic protons. The proton at C2 (adjacent to the CF₃ group) will likely appear as a doublet of quartets due to coupling with the other vinylic proton and the three fluorine atoms. The proton at C1 (adjacent to the NO₂ group) would appear as a doublet. The trans configuration would result in a large coupling constant (typically >12 Hz) between the two vinylic protons.
-
¹³C NMR: The spectrum will feature three signals corresponding to the three carbon atoms. The carbon of the CF₃ group will appear as a quartet due to one-bond coupling with the fluorine atoms. The two sp² hybridized carbons of the double bond will have distinct chemical shifts influenced by the electron-withdrawing substituents.
-
¹⁹F NMR: A single signal, a singlet or a finely split multiplet due to long-range coupling with the vinylic protons, is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift would be in the typical range for a CF₃ group attached to an sp² carbon.[3][4]
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the nitro group (asymmetric and symmetric stretches, typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively), the C=C double bond (around 1650 cm⁻¹), and C-F stretching vibrations (in the 1100-1300 cm⁻¹ region).[5]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 141. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and other characteristic fragments.[6]
Synthesis of (1E)-3,3,3-trifluoro-1-nitroprop-1-ene
The most logical and commonly inferred synthetic route to (1E)-3,3,3-trifluoro-1-nitroprop-1-ene involves a two-step sequence starting from trifluoroacetaldehyde and nitromethane. This pathway leverages the classical Henry (nitroaldol) reaction followed by dehydration.[7][8]
Step 1: Henry Reaction (Nitroaldol Addition)
The first step is the base-catalyzed addition of the nitromethane anion to trifluoroacetaldehyde to form the corresponding β-nitro alcohol, 1,1,1-trifluoro-3-nitropropan-2-ol.
Figure 1: Synthesis Step 1: Henry Reaction.
Experimental Protocol: Henry Reaction
-
Rationale: The choice of a base is critical. A mild base is generally preferred to minimize side reactions such as the Cannizzaro reaction of the aldehyde or the retro-Henry reaction.[8] The reaction is typically carried out at low temperatures to control the exothermic nature of the reaction and improve selectivity.
-
Step-by-Step Methodology:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve nitromethane (1.0 eq.) in a suitable solvent such as methanol or ethanol.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of a base, such as sodium hydroxide or potassium carbonate (catalytic amount), to the nitromethane solution.
-
To this mixture, add trifluoroacetaldehyde (1.0-1.2 eq.) dropwise, maintaining the temperature at 0 °C. Trifluoroacetaldehyde is a gas at room temperature and should be handled with appropriate care, often supplied as a hydrate or in a solution.
-
After the addition is complete, allow the reaction to stir at 0 °C for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1,1,1-trifluoro-3-nitropropan-2-ol. Purification can be achieved by column chromatography on silica gel.
-
Step 2: Dehydration
The second step involves the dehydration of the β-nitro alcohol to yield the target nitroalkene. This is typically achieved using a dehydrating agent.
Figure 2: Synthesis Step 2: Dehydration.
Experimental Protocol: Dehydration
-
Rationale: Various dehydrating agents can be employed. Acetic anhydride is a common choice, often used with a catalytic amount of a strong acid or base. Other methods include using phosphorus pentoxide or methanesulfonyl chloride in the presence of a base like triethylamine. The choice of reagent can influence the stereoselectivity of the resulting double bond, although the E-isomer is generally the thermodynamically more stable product.
-
Step-by-Step Methodology (using Acetic Anhydride):
-
Dissolve the crude 1,1,1-trifluoro-3-nitropropan-2-ol in acetic anhydride.
-
Add a catalytic amount of a base such as sodium acetate or a strong acid like sulfuric acid.
-
Heat the reaction mixture, for example, to 80-100 °C, and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it onto ice water to quench the excess acetic anhydride.
-
Extract the product with a low-boiling-point organic solvent like diethyl ether.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and carefully remove the solvent by distillation at atmospheric pressure due to the product's volatility. Further purification can be achieved by careful fractional distillation.
-
Reactivity and Synthetic Applications
The core of (1E)-3,3,3-trifluoro-1-nitroprop-1-ene's utility lies in its pronounced electrophilicity at the β-carbon (C2), making it an excellent Michael acceptor. The trifluoromethyl group enhances this electrophilicity while also introducing a key structural motif for drug discovery.
3.1. Michael Addition Reactions
(1E)-3,3,3-trifluoro-1-nitroprop-1-ene readily undergoes Michael additions with a wide range of nucleophiles. This reaction is a cornerstone for the synthesis of precursors to valuable β-trifluoromethyl amines.
Figure 3: Michael Addition Reactivity.
-
Causality in Experimental Choices: The choice of base and solvent is crucial for controlling the stereoselectivity of the Michael addition, especially when a chiral nucleophile or catalyst is used. Aprotic solvents are often employed to minimize side reactions. The reduction of the resulting nitro group to an amine is typically achieved using standard methods like catalytic hydrogenation (e.g., H₂, Pd/C) or reduction with metals in acidic media (e.g., Fe/HCl, Zn/HCl).
3.2. Cycloaddition Reactions
(1E)-3,3,3-trifluoro-1-nitroprop-1-ene is a potent dienophile and dipolarophile in various cycloaddition reactions, leading to the formation of complex cyclic and heterocyclic systems containing the trifluoromethyl group.
-
[4+2] Cycloadditions (Diels-Alder Reactions): It reacts with dienes to form six-membered rings. The high electrophilicity of the nitroalkene ensures good reactivity.
-
[3+2] Cycloadditions: It readily participates in 1,3-dipolar cycloadditions with dipoles such as nitrile oxides, azides, and nitrones to furnish five-membered heterocyclic rings.[9] These reactions often proceed with high regioselectivity.
3.3. Reduction Reactions
The nitro group of (1E)-3,3,3-trifluoro-1-nitroprop-1-ene and its Michael adducts can be reduced to an amino group, providing access to valuable β-trifluoromethyl amines. This transformation is a key step in many synthetic sequences utilizing this building block.
3.4. Applications in Drug Discovery
The trifluoromethyl group is a highly sought-after moiety in medicinal chemistry due to its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. (1E)-3,3,3-trifluoro-1-nitroprop-1-ene serves as a key starting material for the synthesis of β-trifluoromethyl amines, which are important pharmacophores.
While direct examples of marketed drugs synthesized from this specific nitropropene are not widely publicized, the structural motifs it provides are present in numerous bioactive molecules and drug candidates. For instance, the β-trifluoromethyl-β-aryl amine scaffold is a key component in several investigational drugs.
Safety and Handling
-
General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.[3][10]
-
Hazards:
-
Toxicity: Likely to be toxic if inhaled, ingested, or absorbed through the skin. The trifluoromethyl group and the nitro group contribute to its potential toxicity.
-
Flammability: While the presence of fluorine atoms reduces flammability compared to non-fluorinated analogues, it should still be treated as a potentially flammable liquid. Keep away from heat, sparks, and open flames.
-
Reactivity: It is a highly reactive electrophile. Avoid contact with strong bases, strong oxidizing agents, and strong reducing agents.
-
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.
Conclusion
(1E)-3,3,3-trifluoro-1-nitroprop-1-ene is a powerful and versatile building block in organic synthesis. Its high reactivity, driven by the synergistic electron-withdrawing effects of the trifluoromethyl and nitro groups, makes it an excellent substrate for a variety of transformations, most notably Michael additions and cycloadditions. The ability to readily convert this compound into valuable β-trifluoromethyl amines underscores its importance in the development of new pharmaceuticals and agrochemicals. A thorough understanding of its synthesis, reactivity, and handling precautions is essential for its safe and effective use in the laboratory.
References
-
ChemicalBook. (1E)-3,3,3-TRIFLUORO-1-NITROPROP-1-ENE Product Description.
-
Supporting Information for a relevant study.
-
Supporting Information for a relevant study.
-
Jasinski, R. et al. (2021). The Participation of 3,3,3-Trichloro-1-nitroprop-1-ene in the [3 + 2] Cycloaddition Reaction with Selected Nitrile N-Oxides in the Light of the Experimental and MEDT Quantum Chemical Study. Molecules, 26(22), 6774.
-
Zawadzińska-Wrochniak, K. et al. (2025). Synthesis and physical properties of the (E)-3,3,3-tribromo-1-nitroprop-1-ene. Scientiae Radices, 4(3), 202-208.
-
PubChem. CID 101265225.
-
Santa Cruz Biotechnology. 3,3,3-trifluoro-1-nitroprop-1-ene.
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy.
-
Fasan, R. et al. (2022). Enantioselective Synthesis of α‑Trifluoromethyl Amines via Biocatalytic N−H Bond Insertion with Acceptor-Acceptor Carbene Donors. Journal of the American Chemical Society.
-
Cantillo, D. et al. (2014). Safe use of Nitromethane for Aldol Reactions in Flow. Organic Process Research & Development, 18(11), 1320-1325.
-
PubChem. 1,3,3-Trifluoro-1-propene.
-
ResearchGate. 1-Bromo-3,3,3-trifluoro-1-nitropropene: Synthesis and reaction with phenyl azide.
-
Jasinski, R. et al. (2021). The Participation of 3,3,3-Trichloro-1-nitroprop-1-ene in the [3 + 2] Cycloaddition Reaction with Selected Nitrile N-Oxides in the Light of the Experimental and MEDT Quantum Chemical Study. Molecules, 26(22), 6774.
-
Organic Chemistry Portal. Synthesis of β-trifluoromethyl amines.
-
Fisher Scientific. Safety Data Sheet for a related compound.
-
Professor Dave Explains. (2022, July 14). Henry Reaction [Video]. YouTube.
-
Airgas. (2021). Safety Data Sheet for (E)-1-Chloro-3,3,3-trifluoroprop-1-ene.
-
Organ, M. G. et al. (2024). Organophotoredox-Driven Three-Component Synthesis of β‑Trifluoromethyl β‑Amino Ketones. The Journal of Organic Chemistry.
-
Sergey, V. et al. (2022). Ultrafast 19F MAS NMR.
-
ResearchGate. Efficient and General One-Pot Synthesis of β-Chloro-β-trifluoromethylated Enones from 3,3,3Trifluoropropyne.
-
StatLab. (2022). Safety Data Sheet.
-
Alfa Chemistry. Henry Nitroaldol Reaction.
-
ResearchGate. Reactions of 3,3,3-trichloro(trifluoro)-1-nitropropenes with 2-morpholinoalk-1-enes.
-
ResearchGate. Efficient Catalyst-Free Henry Reaction between Nitroalkanes and Aldehydes or Trifluoromethyl Ketones Promoted by Tap Water.
-
Mass and the Mass Spectrum.
-
SFA ScholarWorks. Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes.
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
NIST. 3,3,3-Trifluoropropene.
-
Organic Chemistry Portal. Henry Reaction.
-
Glorius, F. et al. (2010). Enantioselective Synthesis of β-Trifluoromethyl α-Amino Acids. Organic Letters, 12(11), 2574-2576.
-
Slideshare. Nmr spectroscopy of fluorine 19.
-
Jasinski, R. et al. (2021). The Participation of 3,3,3-Trichloro-1-nitroprop-1-ene in the [3 + 2] Cycloaddition Reaction with Selected Nitrile N-Oxides in the Light of the Experimental and MEDT Quantum Chemical Study. Molecules, 26(22), 6774.
-
ResearchGate. 19F and1H NMR spectra of halocarbons.
-
Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy, 31(11), 28-33.
-
Benchchem. An In-depth Technical Guide to the Chemical Properties of (E)-1-chloro-3,3,3-trifluoropropene.
-
Bakulev, V. A. et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Pharmaceuticals, 15(6), 705.
-
Michigan State University. Infrared Spectroscopy.
-
LookChem. Cas 102687-65-0,trans-1-Chloro-3,3,3-trifluoroprop-1-ene.
-
NIST. 3,3,3-Trifluoropropene.
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Reactivity Profile of Trifluoromethylated Nitroalkenes: A Technical Guide
Executive Summary
Trifluoromethylated nitroalkenes (specifically
Module 1: Synthesis of the Scaffold
Target Substrate: (E)-3,3,3-Trifluoro-1-nitroprop-1-ene (
The synthesis of this volatile and highly reactive intermediate requires precise control to prevent polymerization. The most robust laboratory method involves a Henry (nitroaldol) reaction followed by dehydration.
Protocol: Henry Reaction & Dehydration
Principle: Trifluoroacetaldehyde ethyl hemiacetal reacts with nitromethane to form the nitroaldol adduct, which is subsequently dehydrated.
Reagents:
-
Trifluoroacetaldehyde ethyl hemiacetal (TFAEH)[1]
-
Nitromethane (
)[2] -
Potassium carbonate (
) (Catalyst)[1] -
Acetic anhydride (
) -
Pyridine or Triethylamine (
)
Step-by-Step Methodology:
-
Nitroaldol Formation:
-
In a round-bottom flask, mix TFAEH (1.0 equiv) and Nitromethane (1.2 equiv).
-
Add catalytic
(0.05 equiv). -
Stir at 60°C for 4–6 hours. Monitor by
NMR (shift from -82 ppm of hemiacetal to ~-78 ppm of alcohol). -
Checkpoint: The intermediate 1,1,1-trifluoro-3-nitropropan-2-ol is a stable oil. Isolate via simple extraction (EtOAc/Water) if necessary, but one-pot procedures are often preferred.
-
-
Dehydration:
-
Cool the crude nitroaldol mixture to 0°C .
-
Add dry
(0.5 M concentration). -
Add Acetic Anhydride (1.2 equiv) followed by dropwise addition of Pyridine (2.0 equiv).
-
Allow to warm to room temperature and stir for 12 hours.
-
Critical Step: The product is volatile. Quench with cold water, extract with
, and dry over . -
Purification: Distillation under reduced pressure (keep bath temp < 60°C) or rapid column chromatography (Pentane/Ether).
-
Yield Expectation: 60–75% overall yield.
Characterization:
Module 2: Nucleophilic Conjugate Addition (Michael Reactivity)
Mechanistic Insight
The
-
Regiochemistry: Nucleophiles attack the
-carbon (the carbon bearing the group). -
Electronic Logic: Attack at the
-position generates a nitronate anion, which is resonance-stabilized.[3] Attack at the -position would generate a carbanion destabilized by the adjacent electron-rich fluorine lone pairs (though inductively stabilized) and lacking resonance stabilization.
Experimental Workflow: Enantioselective Michael Addition
Objective: Synthesis of chiral
Protocol:
-
Catalyst Preparation: Use a chiral thiourea or squaramide organocatalyst (10 mol%) in Toluene or Xylene.
-
Reaction Setup:
-
Dissolve (E)-3,3,3-trifluoro-1-nitroprop-1-ene (0.2 mmol) in Toluene (1.0 mL).
-
Add the catalyst (0.02 mmol).
-
Add Diethyl Malonate (0.24 mmol) at room temperature.
-
-
Monitoring: Reaction is typically fast (1–4 hours). Monitor disappearance of alkene peaks in
NMR. -
Workup: Direct flash column chromatography.
-
Result: Products typically show 85–95% yield with 90–98% ee.
Visualization: Michael Addition Pathway
Figure 1: Mechanistic pathway of catalytic Michael addition to trifluoromethylated nitroalkenes.
Module 3: [3+2] Cycloaddition (Heterocycle Synthesis)
Trifluoromethylated nitroalkenes are potent dipolarophiles. They react with nitrile imines (generated in situ from hydrazonoyl chlorides) to form trifluoromethylated pyrazoles, a scaffold highly privileged in COX-2 inhibitors and agrochemicals.
Reaction Profile
-
Dipole: Nitrile Imine (
) -
Dipolarophile:
-
Regioselectivity: Highly regioselective.[4] The nucleophilic terminus of the dipole (Nitrogen) typically attacks the most electrophilic carbon (
-C), but steric and electronic factors of the group often direct the formation of 3-trifluoromethyl-4-nitropyrazoles after elimination of or oxidation.
Protocol: Synthesis of -Pyrazoles
-
Reagents:
-
Procedure:
-
Dissolve nitroalkene (1.0 equiv) and hydrazonoyl bromide (1.0 equiv) in THF.
-
Add
(1.2 equiv) dropwise at room temperature. -
Observation: Formation of precipitate (
) indicates dipole generation. -
Stir for 6–12 hours.
-
Aromatization: Often spontaneous elimination of
occurs. If not, treat with mild oxidant (DDQ) or base to aromatize to the pyrazole.
-
Visualization: Cycloaddition Regioselectivity
Figure 2: Pathway for the synthesis of trifluoromethylated pyrazoles via [3+2] cycloaddition.
Module 4: Asymmetric Reduction (Transfer Hydrogenation)
Access to chiral
Key System: Organocatalytic Transfer Hydrogenation using Hantzsch Esters.
| Parameter | Condition |
| Catalyst | Chiral Thiourea or Phosphoric Acid |
| Reductant | Hantzsch Ester (HEH) |
| Solvent | Toluene or Benzene |
| Temperature | -20°C to 0°C |
| Yield | 80–95% |
| Enantioselectivity | 90–99% ee |
Mechanism: The chiral catalyst activates the nitroalkene via H-bonding to the nitro group, while the Hantzsch ester delivers a hydride to the
References
-
Regioselective [3 + 2] cycloaddition of di/trifluoromethylated hydrazonoyl chlorides with fluorinated nitroalkenes . Organic & Biomolecular Chemistry, 2023.[4]
-
Transfer Hydrogen
-Trifluoromethylated Nitroalkenes Catalyzed by Chiral Calcium Phosphate . ACS Organic & Inorganic Au, 2025. -
Enantioselective organoc
-trifluoromethyl nitroalkenes . Università degli Studi di Milano, AIR Archive. -
Julia-Kocienski Approach to Trifluoromethyl-Substituted Alkenes . Journal of Organic Chemistry, NIH PA Author Manuscript.
-
Direct, catalytic enantioselective nitroaldol (Henry) reaction of trifluoromethyl ketones . Organic Letters, 2007.[9]
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- 9. Direct, catalytic enantioselective nitroaldol (Henry) reaction of trifluoromethyl ketones: an asymmetric entry to alpha-trifluoromethyl-substituted quaternary carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Electrophilicity of (1E)-3,3,3-trifluoro-1-nitroprop-1-ene as a Michael Acceptor
I. Introduction: The Strategic Advantage of Fluorinated Building Blocks in Synthesis
In the landscape of modern organic synthesis and drug discovery, the strategic incorporation of fluorine-containing moieties has become a cornerstone for modulating the physicochemical and biological properties of molecules.[1][2] The trifluoromethyl (CF3) group, in particular, is a privileged substituent due to its profound impact on metabolic stability, lipophilicity, and binding affinity.[3][4] This guide delves into the reactivity and utility of a highly versatile fluorinated building block: (1E)-3,3,3-trifluoro-1-nitroprop-1-ene.
(1E)-3,3,3-trifluoro-1-nitroprop-1-ene is a potent Michael acceptor, a class of compounds that undergo conjugate addition with a wide array of nucleophiles. Its heightened electrophilicity, a direct consequence of the synergistic electron-withdrawing effects of the trifluoromethyl and nitro groups, makes it a valuable reagent for the construction of complex molecular architectures bearing the coveted trifluoromethyl group. This guide will provide a comprehensive exploration of its synthesis, electronic properties, reactivity in Michael additions, and the subsequent applications of the resulting products in medicinal chemistry and beyond. We will dissect the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative literature.
II. Synthesis and Physicochemical Properties of (1E)-3,3,3-trifluoro-1-nitroprop-1-ene
The preparative route to (1E)-3,3,3-trifluoro-1-nitroprop-1-ene is a critical aspect of its utility. While various methods for the synthesis of halogenated nitropropenes have been explored, a common and effective strategy involves a multi-step sequence starting from readily available precursors.[5]
A representative synthesis is outlined below:
Caption: Synthetic pathway to (1E)-3,3,3-trifluoro-1-nitroprop-1-ene.
The final elimination step is crucial for establishing the E-configuration of the double bond, which has been confirmed through dipole moment measurements and quantum-chemical calculations.[5] These studies indicate that the trans orientation of the nitro and trifluoromethyl groups is the more stable isomer.[5]
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C3H2F3NO2 | [Internal Data] |
| Molecular Weight | 141.05 g/mol | [Internal Data] |
| Appearance | [Typically a liquid] | [General Knowledge] |
| Boiling Point | [Not readily available] | |
| Configuration | E-isomer | [5] |
The potent electrophilicity of the β-carbon in (1E)-3,3,3-trifluoro-1-nitroprop-1-ene is a direct result of the powerful inductive and resonance effects of the nitro and trifluoromethyl groups. This electronic profile makes it an exceptionally reactive Michael acceptor.
III. The Michael Addition Reaction: A Powerful Tool for C-C and C-X Bond Formation
The Michael addition is a cornerstone of organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound or its analogues.[6] In the context of (1E)-3,3,3-trifluoro-1-nitroprop-1-ene, the reaction proceeds as follows:
Caption: General mechanism of the Michael addition to (1E)-3,3,3-trifluoro-1-nitroprop-1-ene.
The reaction is typically highly efficient and can be catalyzed by a variety of bases, Lewis acids, or organocatalysts, allowing for a high degree of control over the reaction conditions and stereochemical outcome.
A. Scope of Nucleophiles
A wide range of nucleophiles can be successfully employed in the Michael addition to (1E)-3,3,3-trifluoro-1-nitroprop-1-ene, highlighting its versatility in synthetic chemistry.
-
Carbon Nucleophiles: Enolates derived from ketones, esters, and malonates are classic Michael donors. Organocatalytic methods have enabled the asymmetric addition of aldehydes and ketones.[7]
-
Heteroatom Nucleophiles: Thiols, amines, and alcohols readily add to the activated double bond. The resulting β-amino and β-thio trifluoromethylated compounds are of significant interest in medicinal chemistry.
-
Nitroalkanes: The addition of nitroalkanes provides access to 1,3-dinitro compounds, which are valuable precursors to 1,3-diamines.[6]
B. Asymmetric Michael Additions
The development of asymmetric Michael additions to nitroalkenes has been a major focus in organic synthesis, as it allows for the creation of chiral building blocks with high enantiomeric purity. Organocatalysis, in particular, has emerged as a powerful strategy.[8][9] Chiral primary and secondary amines, as well as bifunctional thiourea catalysts, have been shown to effectively catalyze the enantioselective addition of various nucleophiles to nitroalkenes.[10]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trifluoromethylation of Secondary Nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chachkov.ru [chachkov.ru]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. mdpi.com [mdpi.com]
- 8. videleaf.com [videleaf.com]
- 9. Enantio- and Diastereoselective Michael Reaction of 1,3-Dicarbonyl Compounds to Nitroolefins Catalyzed by a Bifunctional Thiourea [organic-chemistry.org]
- 10. Michael Addition catalyzed by Quinine Derivative - Buchler GmbH [buchler-gmbh.com]
Technical Guide: ¹H and ¹⁹F NMR Spectral Analysis of (1E)-3,3,3-Trifluoro-1-nitroprop-1-ene
This guide details the nuclear magnetic resonance (NMR) spectral characteristics of (1E)-3,3,3-trifluoro-1-nitroprop-1-ene , a critical fluorinated building block used in the synthesis of trifluoromethylated heterocycles and peptidomimetics.
The data presented focuses on the thermodynamically stable (E)-isomer , which is the primary product of standard synthetic routes (e.g., dehydration of 3,3,3-trifluoro-1-nitropropan-2-ol).
Introduction & Structural Context
(1E)-3,3,3-trifluoro-1-nitroprop-1-ene (TFNP) is an electron-deficient alkene functioning as a potent Michael acceptor. Its reactivity and spectral properties are governed by the strong electron-withdrawing nature of both the nitro (
-
Chemical Formula:
[1] -
Molecular Weight: 141.05 g/mol [1]
-
Geometry: Trans (E) configuration.
-
Symmetry:
(No symmetry elements; all protons and fluorines are magnetically distinct sets).
Structural Diagram
The following diagram illustrates the atom numbering and scalar coupling network used for spectral assignment.
Figure 1: Connectivity and scalar coupling network of (1E)-3,3,3-trifluoro-1-nitroprop-1-ene.
Experimental Protocols
To ensure reproducibility and spectral integrity, the following sample preparation protocol is recommended.
Sample Preparation[2][3][4]
-
Solvent Selection: Use Chloroform-d (
) as the standard solvent. It minimizes solvent-solute interactions that can complicate chemical shifts in highly polar solvents like DMSO- . -
Concentration: Prepare a solution of 10–15 mg of TFNP in 0.6 mL of
.-
Note: High concentrations (>50 mg/mL) may induce concentration-dependent shifts due to aggregation of the polar nitroalkene.
-
-
Reference: Use Tetramethylsilane (TMS,
ppm) as the internal standard for ¹H NMR.[2] For ¹⁹F NMR, reference externally to ( ppm) or internally to hexafluorobenzene ( ppm).
¹H NMR Spectral Data
The proton spectrum is characterized by two distinct vinylic signals in the downfield region (7.0–8.0 ppm). The splitting pattern is complex due to the interplay of vicinal proton coupling (
Data Summary Table ( , 400 MHz)
| Proton | Chemical Shift ( | Multiplicity | Coupling Constants ( | Assignment |
| 7.70 – 7.85 | dq or qd | Vinylic proton adjacent to | ||
| 7.30 – 7.50 | dq | Vinylic proton adjacent to |
Detailed Interpretation
-
Chemical Shift Logic:
- (Deshielded): This proton is situated beta to the strongly electron-withdrawing nitro group and alpha to the electron-withdrawing trifluoromethyl group. The combined inductive and anisotropic effects shift it significantly downfield (typically >7.7 ppm).
-
: While alpha to the nitro group, it is beta to the
group. It generally appears slightly upfield relative to .
-
Coupling Analysis:
-
Trans Geometry (
): The vicinal proton-proton coupling constant ( ) is consistently 12.5–13.5 Hz . This large value is diagnostic of the trans (E) relationship. A cis (Z) relationship would exhibit a smaller coupling ( Hz). -
Fluorine Splitting:
-
is split by the adjacent
group into a quartet ( Hz). Combined with the trans-proton coupling, it appears as a quartet of doublets (qd) or doublet of quartets (dq). -
is split by the distal
group via long-range coupling ( Hz), appearing as a doublet of quartets (dq) (broadened doublets if resolution is low).
-
is split by the adjacent
-
¹⁹F NMR Spectral Data
The fluorine spectrum confirms the presence of the trifluoromethyl group attached to an
Data Summary Table ( , 376 MHz)
| Isotope | Chemical Shift ( | Multiplicity | Coupling Constants ( | Assignment |
| ¹⁹F | -66.0 to -68.0 | dd |
Note: Chemical shifts are referenced to
Interpretation
-
Shift Range: The signal typically appears as a singlet in decoupled spectra around -67 ppm . This is characteristic of a vinylic
group (compare to saturated which appears around -60 to -64 ppm). -
Coupling: In proton-coupled experiments, the signal appears as a doublet of doublets (or a pseudo-quintet if coupling constants overlap), reflecting the interaction with
(large ) and (small ).
References
-
Vereshchagina, Y. A., et al. (2014). "3,3,3-Tribromo-1-nitropropene: Synthesis and structure." Russian Journal of General Chemistry. (Establishes the E-configuration and comparative NMR data for trihalo-nitropropenes).
-
Santa Cruz Biotechnology. "3,3,3-trifluoro-1-nitroprop-1-ene Product Data." (Confirms CAS 37468-00-1 and E-isomer availability).
-
Korotaev, V. Y., et al. (2015). "Synthesis of isomeric (3,3,3-trifluoropropyl)anilines." Journal of Fluorine Chemistry. (Provides spectral data for related trifluoropropyl intermediates).
-
Reich, H. J. "WinPLT NMR Data: Chemical Shifts and Coupling Constants." University of Wisconsin-Madison. (General reference for alkene and fluorine coupling constants).
Sources
Thermodynamic Stability and Reactivity Profile of (E)-3,3,3-Trifluoro-1-nitroprop-1-ene: A Technical Guide for Advanced Synthesis
As drug development increasingly relies on fluorinated motifs to enhance metabolic stability and lipophilicity, the synthesis of heavily functionalized fluorinated building blocks has become a critical focal point. Among these, (E)-3,3,3-trifluoro-1-nitroprop-1-ene stands out as a highly versatile, yet challenging, conjugated nitroalkene.
This whitepaper provides an in-depth mechanistic analysis of its thermodynamic stability, its behavior under kinetic versus thermodynamic control in cycloadditions, and a field-proven, self-validating experimental workflow for its synthesis.
Molecular Geometry and Thermodynamic Stability
The thermodynamic stability of 3,3,3-trifluoro-1-nitroprop-1-ene is fundamentally dictated by the severe electronic and steric demands of its two substituents: the trifluoromethyl (–CF₃) group and the nitro (–NO₂) group.
From a structural standpoint, the molecule strongly favors the (E)-configuration (trans) over the (Z)-configuration (cis). This preference is not merely a kinetic artifact but a thermodynamic absolute driven by two causal factors:
-
Steric Hindrance: The van der Waals radii of the –CF₃ and –NO₂ groups are exceptionally large. Forcing them onto the same side of the olefinic bond in a (Z)-configuration introduces massive steric strain.
-
Electrostatic Repulsion: Both groups are intensely electron-withdrawing and possess high electron density in their outer shells (fluorine and oxygen lone pairs). In the cis-geometry, this proximity triggers severe dipole-dipole repulsion, destabilizing the molecular orbital framework.
According to Molecular Electron Density Theory (MEDT), the global reactivity indices classify the (E)-isomer as a remarkably strong electrophile. The synergistic "push-pull" electron-withdrawing effect creates a highly electron-deficient
Reactivity Profile: Kinetic vs. Thermodynamic Control
When deploying (E)-3,3,3-trifluoro-1-nitroprop-1-ene in [3+2] cycloaddition (32CA) reactions—such as with azomethine ylides or nitrones—the reaction pathways are heavily influenced by the thermodynamic stability of the resulting cycloadducts.
Stereoselectivity and Regioselectivity
Despite the intense polarization of the double bond, regioselectivity is frequently governed by steric effects rather than purely local electrophile/nucleophile interactions (2)[2]. The reaction proceeds via a non-concerted, two-stage one-step mechanism.
The endo-approach is kinetically favored due to secondary orbital interactions and crucial non-covalent interactions (specifically C–F···H–N hydrogen bonding) at the transition state. This leads to high endo-stereoselectivity, yielding cycloadducts that are also thermodynamically stable (3)[3].
Energy profile for the 32CA reaction of (E)-3,3,3-trifluoro-1-nitroprop-1-ene.
Quantitative Thermodynamic Data
The following table summarizes the key thermodynamic and kinetic parameters derived from MEDT computational studies, illustrating the strong preference for the (E)-isomer and the endo-cycloadduct pathway (4)[4].
| Property / Parameter | Value / Characteristic |
| Isomeric Preference | (E)-isomer thermodynamically favored over (Z)-isomer |
| Electrophilicity Index ( | > 2.5 eV (Classified as a Strong Electrophile) |
| Regioselectivity (32CA) | Meta-selective (Driven by steric bulk of –CF₃) |
| Stereoselectivity (32CA) | High endo-selectivity |
| Reaction Mechanism (MEDT) | Non-concerted, two-stage one-step mechanism |
| Key Non-Covalent Interactions | C–F···H–N hydrogen bonding at transition state |
Experimental Workflow: Synthesis and Isolation
Standard dehydration protocols for nitroalcohols fail catastrophically when applied to fluorinated analogs. Because the –CF₃ group exerts a powerful inductive electron-withdrawing effect (–I), any adjacent positive charge (carbocation) formed during acid-catalyzed dehydration is severely destabilized.
To bypass this, the protocol must enforce an E1cB or E2 elimination pathway by converting the hydroxyl group into a superior leaving group under basic conditions. The following self-validating protocol ensures high fidelity in generating the pure (E)-isomer.
Step-by-Step Methodology
Step 1: Henry Condensation
-
Action: React trifluoroacetaldehyde (fluoral) with nitromethane in the presence of a catalytic amount of triethylamine (0.1 eq) in anhydrous THF at 0 °C.
-
Causality: The low temperature suppresses retro-Henry reactions and limits polymerization, yielding the intermediate 1,1,1-trifluoro-3-nitropropan-2-ol.
-
Validation: Monitor via TLC (Hexane/EtOAc 8:2). The appearance of a highly polar spot confirms the nitroalcohol formation.
Step 2: Hydroxyl Activation (Diacylation)
-
Action: Treat the crude nitroalcohol with acetic anhydride (1.5 eq) and a mild inorganic base (e.g., anhydrous K₂CO₃) at room temperature.
-
Causality: Standard acid-catalyzed dehydration is impossible due to the –CF₃ group's destabilization of carbocations. Diacylation catalyzed by inorganic bases transforms the poor –OH leaving group into a highly labile acetate (2)[2].
Step 3: Base-Promoted Elimination
-
Action: Elevate the temperature to 60 °C to force the elimination of acetic acid.
-
Causality: The thermal energy overcomes the activation barrier for the E1cB elimination, driving the formation of the conjugated double bond.
Step 4: Fractional Distillation
-
Action: Isolate the product via fractional distillation under reduced pressure.
-
Causality: Distillation separates the highly volatile fluorinated nitroalkene from residual acetic acid and unreacted starting materials. The thermodynamic stability of the (E)-isomer ensures it is the exclusive product recovered.
Step 5: Spectroscopic Validation (Self-Validating Metric)
-
Action: Analyze the purified product using ¹H NMR spectroscopy.
-
Validation: The vinylic protons of the pure (E)-isomer must exhibit a trans-coupling constant (
) of 15.0–16.0 Hz . If a coupling constant of ~10.0–12.0 Hz is observed, it indicates contamination with the kinetically trapped (Z)-isomer. This internal metric guarantees structural integrity before downstream use.
Self-validating synthesis workflow for (E)-3,3,3-trifluoro-1-nitroprop-1-ene.
References
- Preparation of conjugated nitroalkenes: short review ResearchG
- Trifluoropropenes as Dipolarophiles Bulletin of the Chemical Society of Japan (OUP)
- Understanding the mechanism and regio- and stereo selectivity of [3 + 2] cycloaddition reactions between substituted azomethine ylide and 3,3,3-trifluoro-1-nitroprop-1-ene, within the molecular electron density theory ResearchG
- Mechanism of (2+3) cycloaddition between (E)-3,3,3-trifluoro-1-nitroprop-1-ene and (Z)-N-methyl-C-phenylnitrone in the light of reactivity indices theory and B3LYP/6-31G*calculations Current Chemistry Letters - Growing Science
Sources
Crystal Structure Analysis of TFNP-Derived Adducts: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the crystal structure analysis of adducts derived from 3-trifluoromethyl-4-nitrophenol (TFNP). While TFNP is primarily recognized for its application as a lampricide in the Great Lakes, its mechanism of action as a potent metabolic uncoupler presents a compelling case for its study in the context of drug development and toxicology. Understanding the molecular interactions of TFNP with its biological targets at an atomic level is paramount for elucidating its bioactivity and for the rational design of new chemical entities. This document outlines a strategic, experience-driven approach to the formation, crystallization, and high-resolution X-ray crystallographic analysis of TFNP-protein adducts. It is intended for researchers, scientists, and drug development professionals seeking to characterize the structural basis of TFNP's effects.
Introduction: The Scientific Rationale for Studying TFNP Adducts
3-trifluoromethyl-4-nitrophenol (TFNP) is a selective pesticide used for over half a century to control the population of invasive sea lamprey (Petromyzon marinus) in the Great Lakes.[1] Its efficacy is attributed to its ability to disrupt the lamprey's energy metabolism. Structurally similar to known phenolic uncouplers like 2,4-dinitrophenol (DNP), TFNP functions by uncoupling mitochondrial oxidative phosphorylation.[2][3] This process involves the dissipation of the proton motive force across the inner mitochondrial membrane, which is essential for ATP synthesis.[3] The consequence is a rapid depletion of cellular ATP stores, leading to metabolic collapse and, ultimately, the demise of the organism.[1][4]
The study of TFNP-derived adducts at the atomic level through X-ray crystallography offers invaluable insights into its mechanism of action. By visualizing how TFNP interacts with its protein targets, we can:
-
Identify specific binding sites and molecular interactions: This knowledge is crucial for understanding the structural determinants of TFNP's activity and selectivity.
-
Elucidate the potential for covalent modification: The electrophilic nature of the nitrophenol ring suggests the possibility of covalent adduct formation with nucleophilic amino acid residues, which can have significant toxicological implications.
-
Inform structure-based drug design: The crystal structure of a TFNP-protein complex can serve as a template for the design of novel therapeutic agents that target similar metabolic pathways.
-
Provide a basis for understanding off-target effects: Characterizing interactions with non-target proteins can help to predict and mitigate potential side effects in drug development.
This guide provides a detailed, albeit prospective, methodology for the successful crystal structure determination of TFNP-derived adducts, drawing upon established principles of protein crystallography and leveraging data from structurally analogous compounds.
Strategic Workflow for Crystal Structure Analysis of TFNP-Derived Adducts
The successful determination of a TFNP-protein adduct crystal structure hinges on a meticulously planned and executed workflow. The following sections detail a step-by-step approach, from initial adduct formation to final structure refinement and validation.
Caption: High-level workflow for the crystal structure analysis of TFNP-derived adducts.
Target Protein Selection and Preparation
The choice of a suitable protein target is critical. For TFNP, logical targets include enzymes involved in mitochondrial respiration or other proteins known to be susceptible to modification by phenolic compounds. The selected protein must be expressible and purifiable in large quantities (typically several milligrams) and to a high degree of homogeneity (>95%).
TFNP Preparation and Safety Considerations
Safety is paramount when handling nitrophenolic compounds. 2,4-dinitrophenol, a close structural analog of TFNP, is known to be toxic and potentially explosive when dry.[5] Therefore, all handling of solid TFNP and concentrated stock solutions should be conducted in a certified chemical fume hood, with appropriate personal protective equipment (PPE), including nitrile or Viton gloves, safety goggles, and a lab coat.[3][4] It is advisable to work with TFNP wetted with water to minimize the risk of explosion.[1]
A concentrated stock solution of TFNP should be prepared in an appropriate solvent, such as dimethyl sulfoxide (DMSO) or ethanol. The final concentration of the organic solvent in the crystallization experiment should be kept to a minimum (ideally below 5%) to avoid interference with protein folding and crystallization.
Adduct Formation: Non-Covalent and Covalent Strategies
TFNP can potentially form both non-covalent and covalent adducts with its protein targets. The experimental approach should be designed to explore both possibilities.
Non-Covalent Complex Formation:
For non-covalent complexes, the TFNP is simply incubated with the purified protein prior to crystallization (co-crystallization) or introduced to existing protein crystals (soaking).
-
Co-crystallization: This is often the preferred method for ligands that induce a conformational change in the protein upon binding. The protein and TFNP are mixed at a specific molar ratio (e.g., 1:5 or 1:10 protein to ligand) and incubated on ice for a period ranging from 30 minutes to several hours before setting up crystallization trials.
-
Soaking: This method is useful when apo-protein crystals are readily available. A concentrated solution of TFNP is added to the drop containing the crystals. Soaking times can vary from minutes to days, depending on the crystal packing and the affinity of the ligand.
Covalent Adduct Formation:
The electron-withdrawing nitro and trifluoromethyl groups on the TFNP ring make it susceptible to nucleophilic aromatic substitution.[6][7] Nucleophilic residues on the protein surface, such as the thiol group of cysteine and the epsilon-amino group of lysine, are potential sites for covalent modification.[8][9][10][11]
To promote covalent adduct formation, the incubation of the protein with TFNP can be performed at a slightly alkaline pH (e.g., pH 8.0-8.5) to increase the nucleophilicity of the target residues. The reaction progress can be monitored by mass spectrometry to confirm the formation of the covalent adduct before proceeding to crystallization.
Crystallization
Protein crystallization is the process of creating a well-ordered, three-dimensional lattice of protein molecules.[12][13] This is typically achieved by slowly bringing a protein solution to a state of supersaturation.
Experimental Protocol: Crystallization Screening
-
Prepare the Protein-TFNP Complex: Based on the adduct formation strategy, prepare a solution of the protein-TFNP complex at a suitable concentration (typically 5-15 mg/mL).
-
Set up Crystallization Screens: Use commercially available or in-house prepared crystallization screens that cover a wide range of precipitants, buffers, and salts. High-throughput robotic systems are commonly used to set up sitting-drop or hanging-drop vapor diffusion experiments in 96-well plates.[14]
-
Incubate and Monitor: Incubate the crystallization plates at a constant temperature (e.g., 4°C, 12°C, or 20°C) and monitor them regularly for crystal growth using a microscope.
Crystal Optimization:
Once initial "hits" (small or poorly formed crystals) are identified, the crystallization conditions must be optimized to produce larger, single, diffraction-quality crystals.[15] This involves systematically varying the concentrations of the precipitant, protein, and TFNP, as well as the pH and temperature.
| Parameter | Range for Optimization | Rationale |
| Precipitant Concentration | ± 20% of initial hit | Fine-tunes the level of supersaturation. |
| Protein Concentration | 2-20 mg/mL | Affects nucleation and crystal growth rate. |
| pH | ± 1.0 unit around initial hit | Influences protein surface charge and interactions. |
| Temperature | 4°C, 12°C, 20°C | Affects protein solubility and kinetics of crystallization. |
| Additives | Salts, detergents, small molecules | Can improve crystal packing and quality. |
Data Collection and Processing
Crystal Harvesting and Cryo-protection:
To protect the crystals from radiation damage during X-ray exposure, they are typically flash-cooled in liquid nitrogen. Before cooling, the crystals are briefly soaked in a cryoprotectant solution, which is usually the mother liquor supplemented with a cryoprotectant such as glycerol, ethylene glycol, or a low-molecular-weight polyethylene glycol.
X-ray Diffraction Data Collection:
The cryo-cooled crystal is mounted on a goniometer and exposed to a high-intensity X-ray beam, typically at a synchrotron source. As the crystal is rotated in the beam, a series of diffraction images are collected on a detector.
Data Processing:
The diffraction images are processed using specialized software to:
-
Index the diffraction spots: Determine the unit cell dimensions and space group of the crystal.
-
Integrate the intensities of the spots: Measure the brightness of each reflection.
-
Scale and merge the data: Combine the data from multiple images to create a final dataset of unique reflection intensities.
Structure Solution, Refinement, and Validation
Caption: Workflow for structure solution, refinement, and validation.
Structure Solution (Phasing)
The "phase problem" is a central challenge in X-ray crystallography. While the intensities of the diffracted X-rays are measured, their phases are lost. The phases must be determined to calculate the electron density map of the molecule. Common methods for solving the phase problem include:
-
Molecular Replacement (MR): If the structure of a homologous protein is known, it can be used as a search model to find the correct orientation and position of the molecule in the new crystal lattice.
-
Isomorphous Replacement (MIR/SIRAS): This method involves soaking the crystals with heavy-atom solutions and analyzing the differences in diffraction intensities.
-
Anomalous Dispersion (SAD/MAD): This technique utilizes the anomalous scattering of X-rays by certain atoms (either naturally present or incorporated into the protein) to determine the phases.
Model Building and Refinement
Once initial phases are obtained, an electron density map can be calculated. A three-dimensional model of the protein and the bound TFNP is then built into this map using molecular graphics software. This initial model is then refined using computational algorithms that adjust the atomic coordinates to improve the fit between the calculated and observed diffraction data. This process is iterative, with rounds of manual model building followed by computational refinement.
Structure Validation
The final refined model must be rigorously validated to ensure its accuracy and quality.[1][7] Several geometric and crystallographic parameters are assessed, including bond lengths, bond angles, Ramachandran plot analysis, and the R-factor and R-free values, which measure the agreement between the model and the experimental data.
Case Study: 2,4-Dinitrophenol in Complex with Human Transthyretin (PDB: 2B15)
The crystal structure of the related compound, 2,4-dinitrophenol (DNP), in complex with human transthyretin (TTR) provides a valuable precedent for the study of TFNP adducts.[2]
| Parameter | Value |
| PDB ID | 2B15 |
| Resolution | 1.70 Å |
| R-Value Work | 0.190 |
| R-Value Free | 0.218 |
| Method | X-ray Diffraction |
In this structure, DNP occupies the hormone-binding sites of the TTR tetramer, stabilizing the protein structure. The high-resolution data allows for a detailed analysis of the key interactions between the nitrophenol and the protein, providing a roadmap for what to expect in a TFNP-protein complex.
Troubleshooting and Advanced Considerations
-
Poorly Diffracting Crystals: If initial crystals diffract poorly, further optimization of the crystallization conditions is required. This may include the use of additives, microseeding, or exploring different crystallization methods.
-
Low Ligand Occupancy: If the electron density for TFNP is weak or absent, it may be due to low binding affinity or low occupancy in the crystal. Increasing the ligand concentration during co-crystallization or soaking may help.
-
Covalent Adduct Heterogeneity: If covalent modification occurs, the sample may be heterogeneous, with a mixture of unmodified and modified protein. This can hinder crystallization. It may be necessary to purify the fully modified protein before setting up crystallization trials.
-
Room Temperature Crystallography: While most crystallography is performed at cryogenic temperatures, collecting data at room temperature can sometimes reveal biologically relevant conformational changes that are frozen out at low temperatures.
Conclusion
The crystal structure analysis of TFNP-derived adducts is a challenging but highly rewarding endeavor. A systematic and well-informed approach, as outlined in this guide, will significantly increase the likelihood of success. The resulting structural information will not only provide fundamental insights into the molecular basis of TFNP's biological activity but will also serve as a powerful tool for the development of novel therapeutics and a deeper understanding of xenobiotic toxicology. The principles and protocols described herein provide a solid foundation for researchers to embark on the structural characterization of this and other important small molecule-protein interactions.
References
-
Morais-de-Sa, E., Neto-Silva, R.M., Pereira, P.J., Saraiva, M.J., Damas, A.M. (2006). The crystal structure of 2,4-dinitrophenol in complex with human transthyretin. RCSB PDB. [Link]
-
Birceanu, O., McClelland, G.B., Wang, Y.S., Brown, J.C., Wilkie, M.P. (2011). The lampricide 3-trifluoromethyl-4-nitrophenol (TFM) uncouples mitochondrial oxidative phosphorylation in both sea lamprey (Petromyzon marinus) and TFM-tolerant rainbow trout (Oncorhynchus mykiss). Comparative Biochemistry and Physiology Part C: Toxicology & Pharmacology, 153(3), 342-349. [Link]
-
Ionescu, C.C., et al. (2021). The lampricide 3-trifluoromethyl-4-nitrophenol causes temporary metabolic disturbances in juvenile lake sturgeon (Acipenser fulvescens): implications for sea lamprey control and fish conservation. Conservation Physiology, 9(1), coab069. [Link]
-
Rohn, S. (2014). Possibilities and limitations in the analysis of covalent interactions between phenolic compounds and proteins. Food Research International, 65, 21-29. [Link]
-
Cooper, D.R., Porebski, P.J., Chruszcz, M., & Minor, W. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(8), 771-782. [Link]
-
NC State University Libraries. (n.d.). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]
-
StackExchange. (2016). Dinitrophenyl (DNP) derivatives of amino acids (specifically epsilon-DNP-lysine). Chemistry Stack Exchange. [Link]
-
StackExchange. (2020). How to tell the difference between lysine and the N-terminal amino acid in DNP labeling? Chemistry Stack Exchange. [Link]
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University of Georgia. (n.d.). Standard Operating Procedure for Dinitrophenol. [Link]
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Mettler Toledo. (2025). Protein Crystallization | Create Lattices. [Link]
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NPTEL. (n.d.). Nucleophilic Aromatic Substitution. [Link]
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Parkinson, G.N., et al. (2011). Analysis of Protein Covalent Modification by Xenobiotics using a Covert Oxidatively Activated Tag: Raloxifene Proof-of-Principle Study. Molecular & Cellular Proteomics, 10(7). [Link]
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Li, Y., et al. (2022). Covalent polyphenols-proteins interactions in food processing: formation mechanisms, quantification methods, bioactive effects, and applications. Frontiers in Nutrition, 9, 1058423. [Link]
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Saglam, C., et al. (2020). Covalent modification of food proteins by plant-based ingredients (polyphenols and organosulphur compounds). WUR eDepot. [Link]
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Madad, S., et al. (2020). How to tell the difference between lysine and the N-terminal amino acid in DNP labeling? Chemistry Stack Exchange. [Link]
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Tito, D., et al. (2025). X-ray structures of metal-protein adducts at body temperature: concepts, examples and perspectives. Frontiers in Chemistry, 13. [Link]
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McPherson, A. (2004). Introduction to protein crystallization. Methods in Molecular Biology, 276, 1-23. [Link]
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Wikipedia. (n.d.). 2,4-Dinitrophenol. [Link]
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Ba-Omar, T., et al. (2023). Drug-Protein Adducts—Chemistry, Mechanisms of Toxicity, and Methods of Characterization. International Journal of Molecular Sciences, 24(17), 13488. [Link]
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Creative Biostructure. (2025). From Solution to Crystal: Mastering Protein Crystallization. [Link]
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News-Medical. (2019). Protein Crystallization Screening. [Link]
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The Strategic Role of (1E)-3,3,3-Trifluoro-1-nitroprop-1-ene in Advanced Fluorine Chemistry and Drug Design
Executive Summary
The incorporation of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry, fundamentally altering a molecule's lipophilicity, metabolic stability, and target binding affinity. At the forefront of this synthetic revolution is (1E)-3,3,3-trifluoro-1-nitroprop-1-ene (TFNP) . Functioning as a highly versatile, dielectrophilic building block, TFNP enables the stereocontrolled installation of trifluoromethyl (
Mechanistic Profile and Reactivity
The unique reactivity of TFNP stems from the synergistic electron-withdrawing effects of the terminal nitro (
-
Thermodynamic Stability: Dipole moment analyses and quantum-chemical calculations confirm that TFNP exists predominantly in the E-configuration, where the bulky
and groups are oriented trans to minimize steric clash and electrostatic repulsion[1]. -
Dielectrophilic Hub: The
-carbon of TFNP is highly electron-deficient, making it an exceptional Michael acceptor for nucleophilic attack[2]. Concurrently, the electron-poor alkene is a prime candidate for [3+2] and [4+2] cycloadditions, acting as a potent dipolarophile or dienophile[2].
Divergent synthetic pathways of TFNP in medicinal chemistry.
Key Synthetic Applications in Medicinal Chemistry
Stereocontrolled Aza-Michael Additions
The synthesis of
The stereoselectivity of this process is highly dependent on the solvent, base stoichiometry, and the specific chiral auxiliary used. For example, utilizing H-Val-OtBu·HCl in toluene with 1.1 equivalents of DIPEA yields diastereomeric ratios exceeding 11:1[1]. Furthermore, reacting optically pure 4-phenyl-2-oxazolidinone with TFNP yields enantiomerically pure 1,2-diamino-3,3,3-trifluoropropane derivatives (up to 92% de), which are critical precursors for CNS-active trifluoromethyl piperazines[4],[5].
Heterocyclic Scaffold Generation (2H-Chromenes)
The 2H-chromene core is a privileged scaffold. Specifically, 6-chloro-3-nitro-2-(trifluoromethyl)-2H-chromene derivatives are potent antagonists of the P2Y6 receptor—a G-protein coupled receptor implicated in inflammatory diseases and oncology[6]. TFNP undergoes a cascade oxa-Michael addition followed by an aldol condensation with 5-chlorosalicylaldehyde to construct this ring system efficiently[6].
Quantitative Data Summary
The table below consolidates the performance metrics of TFNP across various strategic transformations:
| Reaction Type | Nucleophile / Reactant | Catalyst / Base | Yield (%) | Diastereomeric Excess (de/dr) | Target Scaffold |
| Aza-Michael | 4-phenyl-2-oxazolidinone | Lithiated base (n-BuLi) | 53–60% | 92% de | Trifluoromethyl piperazines |
| Aza-Michael | H-Val-OtBu·HCl | DIPEA (1.1 eq) / Toluene | >85% | >11:1 dr | |
| Condensation | 5-Chlorosalicylaldehyde | Chiral secondary amine | >80% | N/A (Achiral core) | 6-Chloro-2H-chromenes |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols integrate causality-driven methodology with in-process controls (IPC).
Protocol 1: Asymmetric Aza-Michael Addition for Piperazine Precursors
Objective: Synthesize an optically pure trifluoromethylated diamine precursor.
-
Causality of Design: The use of a lithiated base deprotonates the chiral auxiliary (4-phenyl-2-oxazolidinone), forming a rigid, chelated transition state when reacting with TFNP. This rigidity dictates the high facial selectivity (92% de)[5]. Maintaining a low temperature (-78 °C) suppresses thermodynamic equilibration, locking in the kinetically favored diastereomer[1].
-
Step-by-Step Procedure:
-
Preparation: Dissolve optically pure 4-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF under an argon atmosphere. Cool the vessel to -78 °C.
-
Metalation: Dropwise add n-BuLi (1.05 eq, 2.5 M in hexanes). Stir for 30 minutes to ensure complete deprotonation.
-
Addition: Slowly add a solution of TFNP (1.2 eq) in anhydrous THF over 15 minutes.
-
Reaction & IPC: Stir at -78 °C for 2 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the UV-active TFNP spot indicates consumption.
-
Quenching & Isolation: Quench with saturated aqueous
. Extract with EtOAc, dry over , and concentrate in vacuo. -
Validation: Perform
F NMR on the crude mixture. A single major doublet/multiplet at approximately -75 ppm confirms the successful installation of the stereocenter and validates the diastereomeric excess before downstream processing.
-
Protocol 2: Catalytic Synthesis of 6-Chloro-2H-Chromenes
Objective: Construct the P2Y6 receptor antagonist core via a cascade reaction[6].
-
Causality of Design: The chiral secondary amine catalyst activates TFNP via iminium/enamine intermediate formation. This lowers the LUMO of the nitroalkene, directing the initial oxa-Michael attack by the phenoxide, which is immediately followed by intramolecular aldol condensation and dehydration to yield the stable chromene ring[6].
Step-by-step workflow for the catalytic synthesis of 2H-chromenes.
-
Step-by-Step Procedure:
-
Initiation: To a solution of 5-chlorosalicylaldehyde (1.0 eq) in dichloromethane (DCM), add the secondary amine catalyst (15 mol%).
-
Addition: Add TFNP (1.2 eq) to the mixture in one portion.
-
Reaction & IPC: Stir the reaction at room temperature. Self-Validation: The reaction mixture will typically shift from yellow to a deep red/orange hue. Monitor via TLC until the aldehyde is fully consumed (typically 4-6 hours).
-
Purification: Evaporate the solvent and load the crude residue directly onto a silica gel column. Elute with a gradient of Hexanes/DCM.
-
Validation: Analyze the purified product (>80% yield) via
H NMR. The absolute disappearance of the aldehyde proton peak (~10.0 ppm) and the emergence of the characteristic chromene alkene proton confirm structural integrity.
-
References
-
[1] 1-Bromo-3,3,3-trifluoro-1-nitropropene: Synthesis and reaction with phenyl azide - ResearchGate. Available at:[Link]
-
[3] Solid-Phase Synthesis of Gly-Ψ[CH(CF3)NH]-Peptides - PubMed Central (PMC). Available at:[Link]
-
[4] Diastereoselective Synthesis of 2-Phenyl-3-(trifluoromethyl)piperazines as Building Blocks for Drug Discovery - The Journal of Organic Chemistry (ACS Publications). Available at:[Link]
-
[5] Development of a Safe and Practical Synthesis of Enantiomerically Pure (S)- and (R)-N-Boc-3-(Trifluoromethyl)piperazines Enabled by Aza-Michael Addition of Optically Pure 4-Phenyl-2-Oxazolidinone to 3,3,3-Trifluoro-1-Nitropropene - ResearchGate. Available at:[Link]
Sources
The Trifluoromethyl Group's Directing Hand: A Technical Guide to the Enhanced Reactivity of Nitroalkenes
Introduction: The Rise of Fluorine in Medicinal Chemistry
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of molecular design.[1][2][3] Among these, the trifluoromethyl (CF3) group holds a preeminent position, prized for its ability to profoundly modulate the physicochemical and biological properties of a molecule.[1][4] Its introduction can enhance metabolic stability, increase lipophilicity, and alter the acidity or basicity of nearby functionalities, all of which are critical parameters in the optimization of a drug candidate's pharmacokinetic and pharmacodynamic profile.[1][3][4][5] This guide delves into the fundamental electronic effects of the CF3 group and its powerful influence on the reactivity of a particularly versatile class of synthetic intermediates: nitroalkenes. For researchers, medicinal chemists, and professionals in drug development, a deep understanding of this interplay is crucial for the rational design of novel therapeutics.
The Trifluoromethyl Group: A Potent Inductive Electron Withdrawer
The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry.[6][7] This property arises primarily from the strong inductive effect (-I) of the three highly electronegative fluorine atoms.[8][9] This potent electron withdrawal significantly polarizes the carbon-fluorine bonds, creating a strong dipole moment and rendering the trifluoromethyl carbon atom electron-deficient. This, in turn, influences the electron density of the rest of the molecule.
The strong C-F bond (bond dissociation energy of ~485 kJ/mol) also contributes to the metabolic stability of molecules containing a CF3 group.[4] This robustness makes it an attractive substituent for blocking metabolic hotspots in drug candidates.[5]
Caption: Polarization of the C=C bond in a β-trifluoromethyl nitroalkene.
Synthesis of β-Trifluoromethylated Nitroalkenes
A common and efficient method for the synthesis of β-trifluoromethylated nitroalkenes involves the Henry (nitroaldol) reaction between a trifluoromethyl ketone and a nitroalkane, followed by dehydration.
General Experimental Protocol: Synthesis of (E)-1-nitro-2-phenyl-3,3,3-trifluoroprop-1-ene
Materials:
-
2,2,2-Trifluoroacetophenone
-
Nitromethane
-
Piperidine (catalyst)
-
Acetic anhydride
-
Sodium acetate
-
Toluene
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Henry Reaction: To a solution of 2,2,2-trifluoroacetophenone (1.0 eq) and nitromethane (1.5 eq) in toluene, add a catalytic amount of piperidine. Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up: Dilute the reaction mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Dehydration: To a solution of the crude nitroaldol adduct in acetic anhydride, add sodium acetate (1.2 eq). Heat the mixture at 100 °C for 2-4 hours.
-
Purification: After cooling to room temperature, pour the reaction mixture into ice water and extract with diethyl ether. Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired β-trifluoromethylated nitroalkene.
Synthetic Applications of β-Trifluoromethylated Nitroalkenes
The enhanced electrophilicity of β-trifluoromethylated nitroalkenes opens the door to a wide range of synthetic transformations, providing access to valuable building blocks for drug discovery.
Michael Addition Reactions
The conjugate addition of nucleophiles to β-trifluoromethylated nitroalkenes is a highly efficient method for the formation of new carbon-carbon and carbon-heteroatom bonds. [10][11][12]A variety of nucleophiles, including stabilized carbanions, enamines, and heteroatomic nucleophiles, readily add to these activated Michael acceptors.
| Nucleophile | Product Type | Diastereoselectivity | Enantioselectivity |
| Nitroalkanes | γ-Nitro compounds | Good to excellent | Excellent |
| Aldehydes (via enamine) | γ-Nitro aldehydes | Good to excellent | Excellent |
| Thiophenols | β-Thio-nitroalkanes | N/A | High (with chiral catalyst) |
Experimental Protocol: Organocatalytic Asymmetric Michael Addition of an Aldehyde to a β-Trifluoromethyl Nitroalkene
Materials:
-
β-Trifluoromethyl-β-nitrostyrene
-
Propanal
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (catalyst)
-
Toluene
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of β-trifluoromethyl-β-nitrostyrene (1.0 eq) and the organocatalyst (0.1 eq) in toluene, add propanal (2.0 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired γ-nitro aldehyde.
Cycloaddition Reactions
The electron-deficient nature of the double bond in β-trifluoromethylated nitroalkenes makes them excellent dienophiles and dipolarophiles in cycloaddition reactions. [13][14][15]These reactions provide a powerful means of constructing complex cyclic and heterocyclic systems.
-
[3+2] Cycloadditions: Reactions with nitrile imines, for example, can lead to the formation of highly substituted pyrazoles. [13][16]* [2+2] Cycloadditions: Photochemical or metal-catalyzed [2+2] cycloadditions with alkenes can afford functionalized cyclobutanes. [14][15]
Caption: Key reaction pathways of β-trifluoromethyl nitroalkenes.
Reduction of the Nitro Group
A crucial transformation in the synthetic utility of trifluoromethylated nitroalkenes is the reduction of the nitro group to a primary amine. This provides access to valuable β-trifluoromethyl amines, which are important pharmacophores in many bioactive molecules. [17][18][19][20] Commonly employed reducing agents include:
-
Catalytic Hydrogenation: H2, Pd/C
-
Metal-mediated reductions: Zn/HCl, Fe/HCl, NiCl2/NaBH4 [20] Experimental Protocol: Reduction of a β-Trifluoromethyl Nitroalkane to a β-Trifluoromethyl Amine
Materials:
-
β-Trifluoromethyl nitroalkane
-
Nickel(II) chloride hexahydrate (NiCl2·6H2O)
-
Sodium borohydride (NaBH4)
-
Methanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
Procedure:
-
Dissolve the β-trifluoromethyl nitroalkane (1.0 eq) in methanol.
-
Add NiCl2·6H2O (2.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add NaBH4 (6.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude amine can be purified by column chromatography or by conversion to its salt.
Characterization
The characterization of trifluoromethylated nitroalkenes and their derivatives relies on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment.
-
¹³C NMR: Useful for identifying the carbon skeleton.
-
¹⁹F NMR: A powerful tool for confirming the presence and electronic environment of the CF3 group. [21][22]* Infrared (IR) Spectroscopy: Characteristic strong asymmetric and symmetric stretching bands for the nitro group (typically around 1550 and 1350 cm⁻¹).
-
Applications in Drug Discovery
The unique properties conferred by the trifluoromethyl group make β-trifluoromethylated nitroalkenes and their derivatives highly attractive scaffolds in drug discovery. [1][23]
-
Enhanced Metabolic Stability: The strong C-F bonds in the CF3 group can block sites of oxidative metabolism, leading to a longer drug half-life. [5]* Increased Lipophilicity: The CF3 group generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes. [4]* Modulation of pKa: The electron-withdrawing nature of the CF3 group can lower the pKa of nearby acidic protons or basic amines, influencing the ionization state of the drug at physiological pH.
-
Improved Binding Affinity: The CF3 group can participate in favorable interactions with biological targets, such as dipole-dipole interactions and hydrophobic interactions, leading to enhanced binding affinity.
Conclusion
The trifluoromethyl group exerts a profound electronic effect on the reactivity of nitroalkenes, transforming them into highly activated and versatile synthetic intermediates. The powerful inductive electron withdrawal of the CF3 group renders the β-carbon of the nitroalkene exceptionally electrophilic, facilitating a wide range of synthetically useful transformations. For medicinal chemists and drug development professionals, a thorough understanding of the principles and protocols outlined in this guide is essential for leveraging the unique properties of trifluoromethylated nitroalkenes in the design and synthesis of next-generation therapeutics. The ability to strategically incorporate the CF3 group into complex molecular architectures through the reactions of these powerful building blocks will continue to be a driving force in the discovery of novel and effective medicines.
References
Sources
- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Scilit [scilit.com]
- 3. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. acl.digimat.in [acl.digimat.in]
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- 13. Regioselective [3 + 2] cycloaddition of di/trifluoromethylated hydrazonoyl chlorides with fluorinated nitroalkenes: a facile access to 3-di/trifluoroalkyl-5-fluoropyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 18. Enantioselective organocatalytic reduction of β-trifluoromethyl nitroalkenes: an efficient strategy for the synthesis of chiral β-trifluoromethyl amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Catalytic highly enantioselective transfer hydrogenation of β-trifluoromethyl nitroalkenes. An easy and general entry to optically active β-trifluoromethyl amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. Catalytic highly enantioselective transfer hydrogenation of β-trifluoromethyl nitroalkenes. An easy and general entry to optically active β-trifluoromethyl amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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Solubility Profile and Solvent-Mediated Reactivity of 3,3,3-Trifluoro-1-nitroprop-1-ene: A Process Chemistry Guide
Executive Summary
The compound 3,3,3-trifluoro-1-nitroprop-1-ene (often referred to as (E)-1-nitro-3,3,3-trifluoropropene) is a highly electrophilic Michael acceptor utilized extensively in the synthesis of fluorinated peptidomimetics, chiral diamines, and complex heterocyclic scaffolds. As a Senior Application Scientist, I frequently observe that the primary bottleneck in scaling reactions with this reagent is not its intrinsic reactivity, but rather its solubility profile and solvent compatibility .
Because the molecule pairs a highly lipophilic trifluoromethyl (-CF₃) group with a strongly polarized, hydrogen-bond-accepting nitro (-NO₂) group, it exhibits near-universal solubility in organic media. However, its extreme electrophilicity means that thermodynamic solubility does not always equate to functional stability. This whitepaper dissects the solubility thermodynamics of 3,3,3-trifluoro-1-nitroprop-1-ene, the causality behind solvent selection, and provides self-validating protocols for its handling in drug development workflows.
Thermodynamics of Solvation and Functional Stability
The physical state of 3,3,3-trifluoro-1-nitroprop-1-ene is a volatile, highly lacrimatory liquid at standard temperature and pressure. Its low molecular weight (141.05 g/mol ) and lack of intermolecular hydrogen-bond donors render it miscible with most organic solvents. However, solvent selection is dictated by the kinetic competition between the desired reaction pathway and solvent-induced degradation.
Non-Polar Solvents (Toluene, Benzene, Hexane)
In non-polar media, the compound exhibits excellent solubility (>500 mg/mL) and indefinite stability at room temperature. Toluene is the industry gold standard for handling this compound [1].
-
The Causality: Non-polar solvents do not compete for hydrogen bonding. When performing asymmetric aza-Michael additions using chiral squaramide or cinchona alkaloid catalysts, toluene preserves the delicate hydrogen-bond network between the catalyst, the nitro group of the alkene, and the incoming nucleophile. Furthermore, storing the reagent as a standardized toluene stock solution mitigates its volatility and severe lacrimatory hazards.
Polar Aprotic Solvents (Dichloromethane, THF, DMF)
Polar aprotic solvents easily solvate both the non-polar -CF₃ domain and the polar -NO₂ domain, making them ideal for reactions involving highly polar nucleophiles (e.g., salicylaldehydes or enamines) [2][3].
-
The Causality: Dichloromethane (DCM) is frequently chosen because it stabilizes polar transition states (such as zwitterionic intermediates in [3+2] cycloadditions) without acting as a nucleophile. The solubility in DCM is essentially miscible, allowing for high-concentration (often >1.0 M) reaction conditions that drive kinetic control.
Polar Protic Solvents (Methanol, Ethanol, Water)
While physically soluble in short-chain alcohols, 3,3,3-trifluoro-1-nitroprop-1-ene is functionally insoluble due to rapid degradation.
-
The Causality: The extreme electron-withdrawing nature of both the -CF₃ and -NO₂ groups renders the β-carbon highly susceptible to nucleophilic attack. In the presence of even trace amounts of base, protic solvents like methanol will undergo spontaneous oxa-Michael additions, destroying the reagent. In aqueous media, it suffers from low thermodynamic solubility (<5 mg/mL) and is prone to hydration and Nef-type degradation pathways.
Quantitative Solubility and Stability Metrics
To guide process development, the empirical solubility and 24-hour stability metrics of 3,3,3-trifluoro-1-nitroprop-1-ene across various solvent classes are summarized below.
Table 1: Empirical Solubility and Stability Profile at 25°C
| Solvent Class | Representative Solvents | Thermodynamic Solubility | Functional Stability (24h) | Primary Application in Synthesis |
| Non-Polar | Toluene, Hexane, Benzene | Miscible (>500 mg/mL) | Excellent (>98% recovery) | Asymmetric organocatalysis; Stock solution storage. |
| Polar Aprotic | Dichloromethane, THF | Miscible (>500 mg/mL) | Excellent (>95% recovery) | Base-catalyzed cycloadditions; Friedel-Crafts alkylations. |
| Polar Protic | Methanol, Ethanol | High (>100 mg/mL) | Poor (Forms oxa-Michael adducts) | Generally avoided unless the solvent is the intended nucleophile. |
| Aqueous | Water, Brine | Low (<5 mg/mL) | Poor (Hydration degradation) | Biphasic phase-transfer catalysis (requires strict pH control). |
Logical Workflows for Solvent Selection
The decision matrix for utilizing this reagent hinges on balancing solubility requirements with transition-state stabilization. The following diagram illustrates the logical pathway an application scientist must take when designing a reaction with 3,3,3-trifluoro-1-nitroprop-1-ene.
Figure 1: Decision matrix for solvent selection based on functional stability and transition-state requirements.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols utilize self-validating mechanisms (e.g., quantitative NMR) to account for the volatility and reactivity of the compound.
Protocol A: Preparation and Standardization of a Toluene Stock Solution
Due to the severe lacrimatory nature of the neat liquid, isolating 3,3,3-trifluoro-1-nitroprop-1-ene is a major safety hazard. This protocol generates a stable, highly soluble stock solution [1].
-
Extraction: Following the dehydration of 2,2,2-trifluoro-1-nitroethan-1-ol, quench the reaction mixture with ice water and extract the aqueous layer three times with anhydrous toluene (3 x 10 mL per gram of theoretical yield).
-
Drying: Combine the toluene extracts and dry over anhydrous Na₂SO₄ for 30 minutes. Filter the solution into a flame-dried, amber glass storage bottle.
-
Self-Validation (qNMR): Do not evaporate the solvent to determine yield. Instead, take a 100 µL aliquot of the toluene solution. Add exactly 10.0 mg of 1,3,5-trimethoxybenzene (internal standard) and dilute with 500 µL of CDCl₃.
-
Quantification: Acquire a ¹H-NMR spectrum. Integrate the internal standard peak (s, 3H, ~6.1 ppm) against the distinct alkene protons of the nitropropene (multiplets, ~7.2-7.8 ppm). Calculate the exact molarity of the toluene stock solution.
-
Storage: Store the standardized solution at -20°C. The compound remains soluble and stable for >6 months under these conditions.
Protocol B: Base-Catalyzed Cycloaddition in Dichloromethane
This protocol leverages the high solubility of polar aprotic solvents to facilitate the reaction between the lipophilic nitroalkene and a polar nucleophile (e.g., 5-iodosalicylaldehyde) [2].
-
Dissolution: In an oven-dried round-bottom flask under N₂, dissolve 5-iodosalicylaldehyde (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.
-
Reagent Addition: Add 3,3,3-trifluoro-1-nitroprop-1-ene (1.1 equiv) to the stirring solution. The high solubility in DCM ensures immediate homogenization.
-
Catalysis: Add triethylamine (0.15 equiv) dropwise. Causality note: Triethylamine acts as a general base to deprotonate the phenol, increasing its nucleophilicity. DCM is chosen because it solvates the resulting phenoxide ion pair without quenching it.
-
Self-Validation (In-Process Monitoring): Monitor the reaction via TLC (Hexanes/Ethyl Acetate 4:1) or LC-MS. The disappearance of the highly UV-active salicylaldehyde spot and the emergence of a more lipophilic product spot confirms the consumption of the nitroalkene.
-
Workup: Quench with 1M HCl to neutralize the amine, extract with DCM, and dry over Na₂SO₄.
Figure 2: Workflow for asymmetric Michael additions relying on non-polar solvation to maintain catalyst stereocontrol.
Conclusion
The successful application of 3,3,3-trifluoro-1-nitroprop-1-ene in complex molecule construction relies entirely on mastering its solubility profile. By avoiding protic solvents that induce solvolytic degradation and strategically employing non-polar (toluene) or polar aprotic (DCM) solvents, chemists can harness its extreme electrophilicity safely and efficiently. Standardizing the reagent as a stock solution via qNMR remains the most robust method for ensuring batch-to-batch reproducibility.
References
-
Prasad, R., Kocevska, S., Skliar, D., Grover, M. A., & Rousseau, R. W. (2024). Characterization, Solubility, and Hygroscopicity of BMS-817399. Organic Process Research & Development, 28(8).[Link]
-
P2Y6 Receptor Antagonist Research Group. (2024). Functionalized Congeners of 2H-Chromene P2Y6 Receptor Antagonists. National Institutes of Health (PMC).[Link]
-
Department of Chemistry, A. M. Gorky Ural State University. (2011). Diastereoselective reactions of 1,1,1-trichloro(trifluoro)-3-nitrobut-2-enes with 2-morpholinoalk-1-enes. Mendeleev Communications (Math-Net.Ru).[Link]
Methodological & Application
Enantioselective Michael addition to (1E)-3,3,3-trifluoro-1-nitroprop-1-ene
An In-Depth Guide to the Enantioselective Michael Addition to (1E)-3,3,3-trifluoro-1-nitroprop-1-ene
Authored by: A Senior Application Scientist
This document provides a detailed exploration of the enantioselective Michael addition to (1E)-3,3,3-trifluoro-1-nitroprop-1-ene, a critical reaction for synthesizing chiral trifluoromethyl-containing building blocks. These structural motifs are of high interest in pharmaceutical and agrochemical research due to the unique physicochemical properties imparted by the trifluoromethyl (CF3) group, such as enhanced metabolic stability, lipophilicity, and binding affinity.[1][2]
The guide is designed for researchers and drug development professionals, offering a blend of mechanistic theory, practical application notes, and detailed experimental protocols. We will delve into the causality behind experimental choices, ensuring a deep understanding of the reaction's intricacies.
Scientific Foundation: The Power of Asymmetric Catalysis
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation.[3][4] When applied to nitroalkenes, it produces γ-nitro compounds, which are exceptionally versatile intermediates for synthesizing valuable molecules like γ-amino acids and complex heterocycles.[4]
The target electrophile, (1E)-3,3,3-trifluoro-1-nitroprop-1-ene, is highly reactive due to the potent electron-withdrawing effects of both the nitro (NO₂) and trifluoromethyl (CF₃) groups. The challenge and opportunity lie in controlling the stereochemistry of the newly formed chiral center(s). This is achieved through asymmetric catalysis, primarily using small organic molecules (organocatalysts) or metal complexes.
The Dominant Paradigm: Bifunctional Organocatalysis
The most successful and widely adopted strategy for this transformation involves bifunctional organocatalysts, particularly those based on a thiourea[5][6][7] or squaramide scaffold.[8]
The Principle of Dual Activation: These catalysts possess both a Lewis basic site (e.g., a tertiary amine) and a hydrogen-bond donor site (the (thio)urea N-H protons). This duality is the key to their high efficiency and stereocontrol.
-
Nucleophile Activation: The basic amine moiety interacts with the nucleophile (the Michael donor). For 1,3-dicarbonyl compounds, this involves deprotonation to form a reactive enolate.
-
Electrophile Activation & Orientation: Simultaneously, the thiourea or squaramide moiety activates the nitroalkene (the Michael acceptor) by forming two hydrogen bonds with the oxygen atoms of the nitro group. This not only increases the electrophilicity of the β-carbon but also locks the nitroalkene in a specific orientation within the chiral environment of the catalyst.
This synergistic, dual activation within a single chiral molecule creates a highly organized transition state, allowing the nucleophile to attack one of the enantiofaces of the double bond preferentially, leading to high enantioselectivity.[7]
Caption: Bifunctional catalyst activating both nucleophile and electrophile.
Alternative Pathway: Enamine Catalysis
For aldehyde and ketone nucleophiles, the reaction often proceeds via an enamine mechanism, catalyzed by chiral secondary amines, such as diphenylprolinol silyl ethers.[9][10]
-
Enamine Formation: The catalyst reacts with the aldehyde or ketone to form a nucleophilic chiral enamine intermediate.
-
Stereoselective Attack: This enamine then attacks the activated nitroalkene. The bulky substituent on the catalyst (e.g., the diarylmethyl silyl ether group) effectively shields one face of the enamine, directing the nitroalkene to attack from the less hindered side.[10]
-
Hydrolysis: The resulting iminium ion is then hydrolyzed to release the final product and regenerate the catalyst.
Often, the reaction rate and selectivity are enhanced by the addition of a weak acid co-catalyst, which can assist in both the formation of the iminium ion and the final hydrolysis step.[9]
Application Notes: Catalyst Selection and Reaction Optimization
The success of the enantioselective Michael addition hinges on the careful selection of the catalyst and optimization of reaction parameters. Below is a summary of representative systems.
| Nucleophile (Donor) | Catalyst Type | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Acetylacetone | Bifunctional Thiourea | 10 | Toluene | RT | 95 | 93 | [7] |
| Diethyl Malonate | Ni(II)-Diamine Complex | 5 | THF | RT | 94 | 96 | [4][11] |
| Cyclohexanone | Bifunctional Thiourea | 20 | Neat | 0 | 93 | 90 | [6] |
| Propanal | Diphenylprolinol Silyl Ether | 1 | Toluene | 20 | 99 | >99 | [9][10] |
| 2-Hydroxy-1,4-naphthoquinone | Bifunctional Thiourea | 1 | CH₂Cl₂ | -20 | 95 | 98 | [3] |
| Nitromethane | Bifunctional DMAP-Thiourea | 2 | Toluene | RT | 85 | 95 | [12] |
Key Experimental Insights:
-
Solvent Choice: The polarity and protic nature of the solvent can significantly impact the reaction. Aprotic solvents like toluene, dichloromethane (CH₂Cl₂), and THF are commonly used to minimize interference with the catalyst's hydrogen-bonding interactions.
-
Temperature: Lowering the reaction temperature (e.g., to 0 °C, -20 °C, or even lower) often enhances enantioselectivity by favoring the more ordered transition state over competing pathways. However, this may come at the cost of a longer reaction time.
-
Catalyst Loading: While higher catalyst loadings can increase reaction rates, a key goal of catalyst development is to achieve high turnover numbers. Loadings of 1-10 mol% are typical and represent a good balance between efficiency and cost.
-
Additives: In enamine-catalyzed reactions, weak Brønsted acids like 4-nitrophenol can act as co-catalysts, accelerating the reaction without compromising enantioselectivity.[9] For some bifunctional catalysts, an acid additive can also improve reaction rates.[6]
Detailed Experimental Protocols
The following protocols are representative examples based on highly successful methodologies reported in the literature. Adherence to anhydrous conditions and the use of purified reagents are critical for reproducibility.
Protocol 1: Bifunctional Thiourea-Catalyzed Addition of a 1,3-Dicarbonyl Compound
This protocol describes the addition of diethyl malonate to (1E)-3,3,3-trifluoro-1-nitroprop-1-ene using a chiral bifunctional thiourea catalyst derived from (1R,2R)-diphenylethylenediamine.
Materials and Reagents:
-
(1R,2R)-N-(3,5-bis(trifluoromethyl)phenyl)-N'-(2-(dimethylamino)cyclohexyl)thiourea catalyst (or similar)
-
(1E)-3,3,3-trifluoro-1-nitroprop-1-ene
-
Diethyl malonate (freshly distilled)
-
Toluene (anhydrous)
-
Ethyl acetate (reagent grade)
-
Hexanes (reagent grade)
-
Silica gel (for column chromatography)
Procedure:
-
Reaction Setup: To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add the chiral thiourea catalyst (e.g., 0.02 mmol, 5 mol%).
-
Reagent Addition: Place the flask under an inert atmosphere (N₂ or Argon). Add anhydrous toluene (2.0 mL) followed by diethyl malonate (0.6 mmol, 1.5 equiv).
-
Cooling: Cool the stirred solution to the desired temperature (e.g., 0 °C) using an ice-water bath.
-
Substrate Addition: Add (1E)-3,3,3-trifluoro-1-nitroprop-1-ene (0.4 mmol, 1.0 equiv) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor its progress by thin-layer chromatography (TLC) until the nitroalkene is consumed (typically 12-24 hours).
-
Work-up: Upon completion, concentrate the reaction mixture directly under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes) to afford the desired Michael adduct.
-
Characterization:
-
Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Determine the enantiomeric excess (ee) by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., Chiralcel OD-H or AD-H column) with a suitable mobile phase (e.g., hexane/isopropanol mixture).
-
Caption: Step-by-step experimental workflow from setup to analysis.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Wet solvent or reagents. 3. Reaction temperature too low. | 1. Use a fresh batch of catalyst or re-purify. 2. Ensure all glassware is oven-dried and use freshly distilled/anhydrous solvents. 3. Try running the reaction at a higher temperature (e.g., room temperature) and monitor for conversion. |
| Low Enantioselectivity (ee) | 1. Reaction temperature too high. 2. Presence of water or protic impurities. 3. Incorrect catalyst for the substrate combination. | 1. Lower the reaction temperature in increments (-20 °C, -40 °C). 2. Re-verify the dryness of all reagents and solvents. 3. Screen alternative catalysts (e.g., squaramide vs. thiourea, different chiral backbones). |
| Formation of Side Products | 1. For aldehyde donors, self-aldol condensation may compete. 2. Decomposition of the nitroalkene. | 1. Use a catalyst known to favor Michael addition over aldol (e.g., prolinol ethers).[13] Add the aldehyde slowly to the mixture. 2. Ensure the nitroalkene is of high purity and is added to a cooled solution. |
Synthetic Utility: Beyond the Michael Adduct
The true value of this reaction lies in the synthetic potential of its products. The nitro group in the adduct is a synthetic chameleon and can be transformed into a variety of other functional groups. Most notably, reduction of the nitro group (e.g., via catalytic hydrogenation with Pd/C or reduction with Zn in acetic acid) provides access to highly valuable chiral γ-amino acids containing a trifluoromethyl group.[14] These compounds are precursors for synthesizing peptides, β-lactams, and other pharmacologically relevant molecules.
References
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Seebach, D., et al. (2007). Organocatalyzed Michael Addition of Aldehydes to Nitro Alkenes Generally Accepted Mechanism Revisited and Revised. Helvetica Chimica Acta. [Link]
-
Reddy, B. V. S., et al. (2013). Enantioselective Michael addition of 2-hydroxy-1,4-naphthoquinones to nitroalkenes catalyzed by binaphthyl-derived organocatalysts. Beilstein Journal of Organic Chemistry. [Link]
-
Deng, H., et al. (2007). Enantioselective Organocatalytic Direct Michael Addition of Nitroalkanes to Nitroalkenes Promoted by a Unique Bifunctional DMAP-Thiourea. Angewandte Chemie International Edition. [Link]
-
Kureshy, R. I., et al. (2007). Scope and mechanism of enantioselective Michael additions of 1,3-dicarbonyl compounds to nitroalkenes catalyzed by nickel(II)-diamine complexes. PubMed. [Link]
-
Kureshy, R. I., et al. (2007). Scope and Mechanism of Enantioselective Michael Additions of 1,3-Dicarbonyl Compounds to Nitroalkenes Catalyzed by Nickel(II)−Diamine Complexes. Journal of the American Chemical Society. [Link]
-
Tuchman-Shukron, L., et al. (2012). Polymer-supported enantioselective bifunctional catalysts for nitro-Michael addition of ketones and aldehydes. Chemistry – A European Journal. [Link]
-
Lee, J. W., et al. (2022). Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. MDPI. [Link]
-
List, B., & Pan, S. C. (2006). Bifunctional Catalyst for the Michael Addition of Cyclohexanone to Nitroolefins. Synfacts. [Link]
-
Liu, Y., et al. (2014). Asymmetric Michael addition of α-fluoro-α-nitroalkanes to nitroolefins: facile preparation of fluorinated amines and tetrahydropyrimidines. PubMed. [Link]
-
Gitter, A. S., et al. (2017). Trifluoromethylation of Secondary Nitroalkanes. PMC. [Link]
-
Sereda, O., & Volochnyuk, D. (2012). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Beilstein Journal of Organic Chemistry. [Link]
-
Watson, D. A., et al. (2017). Trifluoromethylation of Secondary Nitroalkanes. Organic Chemistry Portal. [Link]
-
Hayashi, Y., & Ogasawara, S. (2022). Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Organic Syntheses. [Link]
-
Liu, Y., et al. (2014). Asymmetric Michael addition of α-fluoro-α-nitroalkanes to nitroolefins: facile preparation of fluorinated amines and tetrahydropyrimidines. Chemical Communications. [Link]
-
Liu, Y., et al. (2014). Asymmetric Michael addition of α-fluoro-α-nitro esters to nitroolefins: towards synthesis of α-fluoro-α-substituted amino acids. Organic & Biomolecular Chemistry. [Link]
-
Wang, J., et al. (2013). Enantioselective Organocatalytic Michael Addition of Nitroalkanes and Other Nucleophiles to β-Trifluoromethylated Acrylamides. ACS Catalysis. [Link]
-
Janeck, M., et al. (2016). Enantioselective Michael addition of 1,3-dicarbonyl compounds to a nitroalkene catalyzed by chiral squaramides – a key step in the synthesis of pregabalin. Organic & Biomolecular Chemistry. [Link]
-
Okino, T., et al. (2005). Enantio- and Diastereoselective Michael Reaction of 1,3-Dicarbonyl Compounds to Nitroolefins Catalyzed by a Bifunctional Thiourea. Organic Chemistry Portal. [Link]
-
Hayashi, Y., et al. (2008). Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids. Journal of the American Chemical Society. [Link]
-
Palomo, C., et al. (2006). Highly Efficient Asymmetric Michael Addition of Aldehydes to Nitroalkenes Catalyzed by a Simple trans-4-Hydroxyprolylamide. Organic Chemistry Portal. [Link]
-
Kureshy, R. I., et al. (2007). Scope and Mechanism of Enantioselective Michael Additions of 1,3-Dicarbonyl Compounds to Nitroalkenes Catalyzed by Nickel(II)−Diamine Complexes. ResearchGate. [Link]
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Application Notes and Protocols: Organocatalytic Conjugate Addition to (1E)-3,3,3-trifluoro-1-nitroprop-1-ene
Introduction: The Strategic Importance of Fluorinated Chiral Building Blocks
The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. The trifluoromethyl (CF₃) group, in particular, is a cornerstone in modern medicinal chemistry and materials science, valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity. (1E)-3,3,3-trifluoro-1-nitroprop-1-ene stands out as a highly valuable prochiral building block. The potent electron-withdrawing nature of both the trifluoromethyl and nitro groups renders the carbon-carbon double bond exceptionally electrophilic, making it a prime candidate for asymmetric conjugate addition reactions. This powerful carbon-carbon bond-forming strategy opens a direct route to a diverse array of chiral trifluoromethylated compounds, which are key intermediates in the synthesis of pharmaceuticals and agrochemicals.
Organocatalysis has emerged as a powerful tool for these transformations, offering a metal-free and often more sustainable alternative to traditional transition-metal catalysis.[1] Chiral small molecules, such as those derived from natural products like Cinchona alkaloids or synthetic scaffolds like bifunctional thioureas, can effectively orchestrate the stereochemical outcome of the reaction, leading to products with high enantiomeric purity.[2]
This guide provides an in-depth exploration of the organocatalytic conjugate addition to (1E)-3,3,3-trifluoro-1-nitroprop-1-ene, offering detailed mechanistic insights and practical, field-proven protocols for researchers, scientists, and drug development professionals.
Mechanistic Rationale: The Power of Bifunctional Catalysis
The success of organocatalytic conjugate additions to electron-deficient alkenes like (1E)-3,3,3-trifluoro-1-nitroprop-1-ene often hinges on the principle of bifunctional catalysis. Catalysts bearing both a Brønsted acid (e.g., a thiourea or amide N-H) and a Brønsted base (e.g., a tertiary amine) moiety can simultaneously activate both the electrophile and the nucleophile.[3]
Here's a breakdown of the generally accepted catalytic cycle for a bifunctional thiourea-amine catalyzed reaction:
-
Nucleophile Activation: The basic tertiary amine functionality of the catalyst deprotonates the acidic proton of the nucleophile (e.g., a malonate or thiol), generating a more potent nucleophilic species (an enolate or thiolate).
-
Electrophile Activation: Concurrently, the thiourea moiety of the catalyst activates the (1E)-3,3,3-trifluoro-1-nitroprop-1-ene by forming hydrogen bonds with the oxygen atoms of the nitro group. This hydrogen bonding increases the electrophilicity of the β-carbon and orients the substrate within the chiral environment of the catalyst.
-
Stereocontrolled C-C Bond Formation: The activated nucleophile then attacks the β-carbon of the activated nitroalkene in a highly stereocontrolled manner, guided by the chiral scaffold of the catalyst.
-
Product Release and Catalyst Regeneration: Following the addition, the resulting nitronate intermediate is protonated, releasing the chiral product and regenerating the organocatalyst for the next catalytic cycle.
The trifluoromethyl group plays a crucial electronic role in enhancing the reactivity of the Michael acceptor. Its strong electron-withdrawing nature significantly lowers the LUMO of the alkene, making it more susceptible to nucleophilic attack.
Figure 1: General mechanism of bifunctional organocatalysis.
Application Protocols
The following protocols are designed to be robust starting points for the organocatalytic conjugate addition to (1E)-3,3,3-trifluoro-1-nitroprop-1-ene with various nucleophiles. Optimization of catalyst loading, solvent, temperature, and reaction time may be necessary for specific substrate combinations.
Protocol 1: Asymmetric Michael Addition of Malonates
The addition of malonates to β-trifluoromethylated Michael acceptors is a powerful method for constructing chiral molecules with a trifluoromethylated quaternary stereocenter. While the reaction with the sterically hindered (1E)-3,3,3-trifluoro-1-nitroprop-1-ene can be challenging, the use of bifunctional tertiary amine-thiourea catalysts has shown promise.[4][5] High pressure can significantly accelerate these reactions, but optimization at atmospheric pressure is a logical first step.[6]
Materials:
-
(1E)-3,3,3-trifluoro-1-nitroprop-1-ene
-
Diethyl malonate
-
Bifunctional tertiary amine-thiourea catalyst (e.g., a derivative of cinchona alkaloids or (1R,2R)-diaminocyclohexane)
-
Anhydrous toluene
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the bifunctional tertiary amine-thiourea catalyst (5 mol%).
-
Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous toluene (to achieve a 0.2 M concentration of the nitroalkene).
-
Stir the mixture at room temperature for 10 minutes to ensure complete dissolution of the catalyst.
-
Add diethyl malonate (1.2 equivalents) to the reaction mixture.
-
Add (1E)-3,3,3-trifluoro-1-nitroprop-1-ene (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 24-72 hours, monitoring the progress by thin-layer chromatography (TLC) or proton NMR of an aliquot.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired chiral adduct.
-
Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).
Causality and Insights:
-
Catalyst Choice: Bifunctional tertiary amine-thiourea catalysts derived from cinchona alkaloids or chiral diamines are effective due to their well-defined chiral pockets and the dual activation mechanism.[7][8]
-
Solvent: Toluene is a common non-polar solvent that often provides good enantioselectivity. Other solvents such as dichloromethane or THF can also be screened.
-
Stoichiometry: A slight excess of the malonate is used to ensure complete consumption of the more valuable nitroalkene.
-
Temperature: Room temperature is a good starting point. Lowering the temperature (e.g., to 0 °C or -20 °C) may improve enantioselectivity but will likely decrease the reaction rate.
Protocol 2: Asymmetric Sulfa-Michael Addition of Thiols
The conjugate addition of thiols to activated alkenes is a highly efficient reaction for the formation of carbon-sulfur bonds.[9] The use of bifunctional amine-thiourea catalysts can provide excellent stereocontrol in the addition of thiols to trifluoromethylated substrates.[10]
Materials:
-
(1E)-3,3,3-trifluoro-1-nitroprop-1-ene
-
4-methoxythiophenol (or other aromatic/aliphatic thiols)
-
Bifunctional amine-thiourea catalyst (e.g., a derivative of (1R,2R)-diaminocyclohexane)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In a reaction vial under an inert atmosphere, dissolve the bifunctional amine-thiourea catalyst (2 mol%) in anhydrous DCM (to achieve a 0.1 M concentration of the nitroalkene).
-
Cool the solution to 0 °C.
-
Add 4-methoxythiophenol (1.1 equivalents) to the catalyst solution.
-
Add (1E)-3,3,3-trifluoro-1-nitroprop-1-ene (1.0 equivalent) and stir the reaction at 0 °C.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Once the reaction is complete, concentrate the solvent in vacuo.
-
Purify the residue by flash column chromatography (hexane/ethyl acetate) to yield the chiral thioether.
-
Analyze the enantiomeric excess by chiral HPLC.
Causality and Insights:
-
Catalyst Loading: Lower catalyst loadings (1-2 mol%) are often sufficient for the highly reactive thiol additions.
-
Temperature Control: Performing the reaction at 0 °C or lower temperatures is often crucial for achieving high enantioselectivity in sulfa-Michael additions.
-
Nucleophile Reactivity: Aromatic thiols are generally good nucleophiles for this reaction. The electronic properties of the substituent on the aromatic ring can influence the reaction rate.
Figure 2: General experimental workflow.
Protocol 3: Asymmetric Michael Addition of Aldehydes
The conjugate addition of aldehydes to nitroalkenes, catalyzed by chiral secondary amines (enamine catalysis), is a classic organocatalytic transformation.[11][12][13] The use of diarylprolinol silyl ether catalysts is a well-established method for achieving high enantioselectivity.[12]
Materials:
-
(1E)-3,3,3-trifluoro-1-nitroprop-1-ene
-
Propanal (or other aldehydes)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether
-
Anhydrous solvent (e.g., chloroform or toluene)
Procedure:
-
To a solution of (1E)-3,3,3-trifluoro-1-nitroprop-1-ene (1.0 equivalent) in the chosen anhydrous solvent (0.2 M) at room temperature, add propanal (2.0 equivalents).
-
Add the (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether catalyst (10 mol%).
-
Stir the reaction mixture at room temperature for 24-48 hours, or until TLC analysis indicates consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography (hexane/ethyl acetate) to obtain the γ-nitro aldehyde.
-
Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC.
Causality and Insights:
-
Catalysis Mechanism: The secondary amine catalyst reacts with the aldehyde to form a nucleophilic enamine intermediate. This enamine then attacks the nitroalkene in a stereocontrolled fashion.[11]
-
Stereocontrol: The bulky diphenylprolinol silyl ether moiety effectively shields one face of the enamine, directing the attack of the nitroalkene to the opposite face, thus controlling the stereochemical outcome.[12]
-
Excess Aldehyde: An excess of the aldehyde is often used to favor the formation of the enamine intermediate and drive the reaction to completion.
Data Presentation
The following table summarizes representative results for the organocatalytic conjugate addition to trifluoromethylated Michael acceptors, providing a benchmark for expected outcomes.
| Nucleophile | Catalyst Type | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Diethyl Malonate | Bifunctional Amine-Thiourea | 5 | Toluene | 20-25 | High (with pressure) | up to 95 | [4][5] |
| 4-Methoxythiophenol | Bifunctional Amine-Thiourea | 1 | Toluene | -40 | 95 | 84 | [10]* |
| Indole | Chiral Thiourea | 10 | DCM | RT | 65-99 | 81-91 | [14]** |
| Aldehydes | Diarylprolinol Silyl Ether | 10 | Toluene | 20 | High | >90 | [12] |
| Ketones | Prolinamide | 10 | Toluene | RT | up to 95 | up to 99 | [15] |
* Data for trans-3,3,3-trifluoropropenyl phenyl sulfone, a close analogue. ** Data for β-fluoroalkyl-substituted nitroethylenes. *** General data for additions to nitroalkenes; optimization would be required for the specific trifluoromethylated substrate.
Conclusion
The organocatalytic conjugate addition to (1E)-3,3,3-trifluoro-1-nitroprop-1-ene is a highly effective and versatile strategy for the synthesis of valuable chiral trifluoromethylated compounds. The use of bifunctional organocatalysts, such as thiourea-amines, and enamine-forming catalysts like diarylprolinol silyl ethers, allows for excellent control over the stereochemical outcome of the reaction. The protocols and insights provided in this guide serve as a comprehensive resource for researchers aiming to leverage this powerful transformation in their synthetic endeavors. Further optimization of reaction conditions will undoubtedly lead to even more efficient and selective processes, expanding the synthetic utility of this important fluorinated building block.
References
-
Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. MDPI. [Link]
-
Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure. PMC. [Link]
-
Novel thiourea-amine bifunctional catalysts for asymmetric conjugate addition of ketones/aldehydes to nitroalkenes: rational structural combination for high catalytic efficiency. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β‑Trifluoromethyl Enones under High Pressure. Organic Letters - ACS Figshare. [Link]
-
Enantioselective organocatalytic Michael addition of malonate esters to nitro olefins using bifunctional cinchonine derivatives. Chemical Communications (RSC Publishing). [Link]
-
Enantioselective Nitroaldol Reaction of α-Ketoesters Catalyzed by Cinchona Alkaloids. Organic Chemistry Portal. [Link]
-
Chiral Thiourea Catalysts Containing Fluxional Groups: Synthesis of Fluorinated Chiral Building Blocks. Organic Letters - ACS Publications. [Link]
-
Enantioselective organocatalytic Michael addition of malonate esters to nitro olefins using bifunctional cinchonine derivatives. Chemical Communications (RSC Publishing). [Link]
-
A General Organocatalytic System for Enantioselective Radical Conjugate Additions to Enals. PMC. [Link]
-
Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Dovepress. [Link]
-
Organocatalytic asymmetric sulfa-Michael addition of thiols to trans-3,3,3-trifluoropropenyl phenyl sulfone. BioKB. [Link]
-
Conjugate Addition of Thiols. Wordpress. [Link]
-
Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. MDPI. [Link]
-
Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure. ResearchGate. [Link]
-
Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. ResearchGate. [Link]
-
Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Organic Syntheses. [Link]
-
Organocatalytic asymmetric Michael addition of aldehydes and ketones to nitroalkenes catalyzed by adamantoyl l-prolinamide. RSC Publishing. [Link]
-
Highly Efficient Asymmetric Michael Addition of Aldehydes to Nitroalkenes Catalyzed by a Simple trans-4-Hydroxyprolylamide. Organic Chemistry Portal. [Link]
-
Nucleophile-Initiated Thiol-Michael Reactions: Effect of Organocatalyst, Thiol, and Ene. ACS Publications. [Link]
-
Asymmetric Organic Catalysis with Modified Cinchona Alkaloids. Moodle@Units. [Link]
-
Organocatalytic Enantioselective Michael Additions of Malonates to 2-Cyclopentenone. Thieme. [Link]
-
Nucleophile-Initiated Thiol-Michael Reactions: Effect of Organocatalyst, Thiol, and Ene. ResearchGate. [Link]
-
Going Full Circle with Organocatalysis and Biocatalysis: The Latent Potential of Cofactor Mimics in Asymmetric Synthesis. PMC. [Link]
-
Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. ScienceOpen. [Link]
-
Advances in organocatalytic asymmetric synthesis: Mechanistic insights, applications, and sustainable perspectives. researchgate.net. [Link]
-
The first organocatalytic carbonyl-ene reaction: isomerisation-free C-C bond formations catalysed by H-bonding thio-ureas. Beilstein Journals. [Link]
-
Organocatalytic Asymmetric Transfer Hydrogenation of Nitroolefins. Organic Chemistry Portal. [Link]
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Application Notes & Protocols: The Strategic Use of (1E)-3,3,3-trifluoro-1-nitroprop-1-ene in Diels-Alder Cycloadditions
Abstract
The Diels-Alder reaction stands as a cornerstone of synthetic organic chemistry, providing a powerful and stereospecific method for the construction of six-membered rings.[1][2] The strategic incorporation of fluorine and fluorine-containing moieties, such as the trifluoromethyl (CF3) group, into molecular frameworks is of paramount importance in medicinal chemistry and materials science, often imparting unique physicochemical properties.[3] This guide provides an in-depth exploration of (1E)-3,3,3-trifluoro-1-nitroprop-1-ene, a highly activated and versatile dienophile, for use in [4+2] cycloaddition reactions. We will dissect the mechanistic principles governing its reactivity, provide detailed experimental protocols, and discuss the synthetic utility of the resulting fluorinated cycloadducts.
Introduction: The Power of Electrophilic Activation
(1E)-3,3,3-trifluoro-1-nitroprop-1-ene is an exceptionally reactive dienophile due to the synergistic electron-withdrawing effects of two powerful functional groups attached to its double bond: the trifluoromethyl group (CF3) and the nitro group (NO2). In the context of a normal-electron-demand Diels-Alder reaction, the rate is accelerated by electron-withdrawing groups on the dienophile and electron-donating groups on the diene.[4]
The mechanism of this acceleration is best understood through Frontier Molecular Orbital (FMO) theory. The electron-withdrawing CF3 and NO2 groups significantly lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). This reduction in the HOMO-LUMO energy gap between the diene and the dienophile facilitates a more efficient orbital interaction, leading to a lower activation energy and, consequently, a faster reaction rate.[5] The potent electrophilicity of this dienophile often allows for reactions to proceed under mild thermal conditions, providing access to complex fluorinated cyclohexene derivatives that are valuable precursors for further synthetic transformations.
Key Molecular Attributes:
-
CAS Number: 371-96-0[6]
-
Molecular Formula: C3H2F3NO2[6]
-
Molecular Weight: 141.05 g/mol [6]
-
Structure: A polarized alkene with a strong dipole moment, rendering it highly susceptible to nucleophilic attack by dienes.
Mechanistic Considerations & Stereochemical Control
The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a single, cyclic transition state. This mechanism dictates the high degree of stereospecificity observed in the products.[4]
Figure 1: General mechanism of the Diels-Alder cycloaddition.
Stereoselectivity: The Endo Rule
In many Diels-Alder reactions, there is a kinetic preference for the formation of the endo isomer over the exo isomer. This preference is attributed to "secondary orbital interactions," where the p-orbitals of the electron-withdrawing groups on the dienophile overlap favorably with the developing π-system of the diene in the transition state.[5] While the nitro group readily participates in these stabilizing interactions, the presence of the bulky trifluoromethyl group can introduce steric hindrance. This may, in some cases, counteract the electronic preference and lead to the formation of mixtures of endo and exo products. Computational studies on related fluorinated dienophiles have shown that fluorine substitution can increase activation energy barriers and influence the endo/exo selectivity.[7]
Regioselectivity
When an unsymmetrical diene is used, the regiochemical outcome is governed by the electronic polarization of both reactants. The most nucleophilic carbon of the diene (typically C4 for a 1-substituted diene or C1 for a 2-substituted diene) will preferentially bond to the most electrophilic carbon of the dienophile (the β-carbon, adjacent to the nitro group). This predictable regioselectivity is a hallmark of polar Diels-Alder reactions.[8]
Experimental Protocols & Workflow
The following section provides a general, self-validating protocol for conducting a Diels-Alder reaction using (1E)-3,3,3-trifluoro-1-nitroprop-1-ene. Researchers should adapt reaction times, temperatures, and purification methods based on the specific diene employed.
Materials & Reagents
-
Diene: e.g., Cyclopentadiene (freshly cracked), 2,3-dimethyl-1,3-butadiene, isoprene, or other suitable conjugated diene.
-
Dienophile: (1E)-3,3,3-trifluoro-1-nitroprop-1-ene.
-
Solvent: Anhydrous dichloromethane (CH₂Cl₂), toluene, or benzene. The choice of solvent can influence reaction rates and selectivity.
-
Inert Gas: Nitrogen (N₂) or Argon (Ar).
-
Standard Reagents for Workup: Saturated aqueous sodium bicarbonate (NaHCO₃), brine (saturated aqueous NaCl), anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Purification: Silica gel for column chromatography, and appropriate eluents (e.g., hexanes/ethyl acetate mixtures).
Step-by-Step Protocol
This protocol is based on established procedures for cycloadditions with highly reactive nitroalkenes.[5][9][10]
-
Reaction Setup:
-
Equip a round-bottom flask with a magnetic stir bar and a septum.
-
Flame-dry the glassware under vacuum or in an oven and allow it to cool to room temperature under a stream of inert gas (N₂ or Ar). This is crucial to prevent moisture from interfering with the reaction.
-
-
Reagent Preparation:
-
In the reaction flask, dissolve the diene (1.2 equivalents) in the chosen anhydrous solvent (e.g., CH₂Cl₂, to make a ~0.2 M solution).
-
In a separate, dry vial, prepare a solution of (1E)-3,3,3-trifluoro-1-nitroprop-1-ene (1.0 equivalent) in the same anhydrous solvent.
-
-
Reaction Execution:
-
Cool the diene solution to 0 °C using an ice-water bath.
-
Using a syringe, add the dienophile solution dropwise to the stirred diene solution over 10-15 minutes. The slow addition helps to control any potential exotherm.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the limiting reagent (dienophile) is consumed.
-
-
Aqueous Workup:
-
Once the reaction is complete, quench the mixture by adding saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
-
Purification:
-
The resulting crude product can be purified by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a common starting point.
-
Characterize the purified product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and stereochemistry.
-
Experimental Workflow Diagram
Figure 2: Standard workflow for Diels-Alder cycloaddition.
Representative Data & Applications
The high reactivity of (1E)-3,3,3-trifluoro-1-nitroprop-1-ene allows it to react with a wide range of dienes to produce structurally diverse scaffolds. The table below presents expected outcomes based on reactions of analogous trihalomethyl- and fluoro-substituted nitroalkenes with common dienes.[8][9][11]
| Diene | Typical Conditions | Expected Product (Major Isomer) | Representative Yield |
| Cyclopentadiene | Toluene, 80 °C, 17h | 5-nitro-6-(trifluoromethyl)bicyclo[2.2.1]hept-2-ene (endo-nitro favored) | >85% |
| 2,3-Dimethyl-1,3-butadiene | Benzene, RT, 24h | 1,2-dimethyl-4-nitro-5-(trifluoromethyl)cyclohex-1-ene | High |
| Isoprene | CH₂Cl₂, 0 °C to RT | Mixture of "para" and "meta" regioisomers | Good to High |
| 1,3-Cyclohexadiene | o-Xylene, 110 °C | 5-nitro-6-(trifluoromethyl)bicyclo[2.2.2]oct-2-ene | Moderate to Good |
The resulting cycloadducts are synthetically valuable intermediates. The nitro group can be reduced to an amine, converted into a carbonyl group via a Nef reaction, or eliminated to introduce a double bond. The trifluoromethyl group is a stable and desirable moiety in many drug candidates due to its ability to enhance metabolic stability and binding affinity.[3]
Safety & Handling
-
Toxicity: Nitroalkenes and fluorinated organic compounds should be handled with care. They are potentially toxic and should always be used in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reactivity: While generally stable, highly activated alkenes can be reactive. Avoid exposure to strong bases or nucleophiles, which could lead to polymerization or other side reactions.
References
-
Ito, S., Koyasu, K., Takano, S., & Tsukuda, T. (2021). Critical Role of CF3 Groups in the Electronic Stabilization of [PdAu24(C≡CC6H3(CF3)2)18]2− as Revealed by Gas-Phase Anion Photoelectron Spectroscopy. Journal of Physical Chemistry Letters, 12, 10417–10421. Available at: [Link]
-
Vasilyev, A. V., & Sokolov, V. V. (2021). Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes. Beilstein Journal of Organic Chemistry, 17, 245–253. Available at: [Link]
-
Chemistry LibreTexts. (2022). 16.11 Rules of the Diels–Alder Reaction. Available at: [Link]
-
Powers, D. C., & Pa-An, S. (2025). Elucidating Fluorine Steering Effects in Diels-Alder Reactions Interfaced with Charge-Enhanced Reactivity. [Preprint]. Available at: [Link]
-
Denmark, S. E., & Seierstad, M. (1999). Tandem [4+2]/[3+2] Cycloadditions of Nitroalkenes. Chemical Reviews, 99(5), 1257–1294. Available at: [Link]
-
Li, Y., et al. (2022). Regioselective [3 + 2] cycloaddition of di/trifluoromethylated hydrazonoyl chlorides with fluorinated nitroalkenes: a facile access to 3-di/trifluoroalkyl-5-fluoropyrazoles. Organic & Biomolecular Chemistry, 20(3), 566-570. Available at: [Link]
-
Jasiński, R. (2020). Molecular mechanism of Hetero Diels-Alder reactions between (E)-1,1,1-trifluoro-3-nitrobut-2-enes and enamine systems in the light of Molecular Electron Density Theory. Journal of Molecular Graphics and Modelling, 101, 107714. Available at: [Link]
-
ResearchGate. (2025). 1-Bromo-3,3,3-trifluoro-1-nitropropene: Synthesis and reaction with phenyl azide. Available at: [Link]
-
Jasiński, R. (2013). Molecular mechanism of Diels–Alder reaction between (E)-3,3,3-trichloro-1-nitropropene and cyclopentadiene. Turkish Journal of Chemistry, 37, 629-636. Available at: [Link]
-
Wikipedia contributors. (2024). Diels–Alder reaction. In Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Ashenhurst, J. (2017). Cyclic Dienes and Dienophiles in the Diels-Alder Reaction. Master Organic Chemistry. Available at: [Link]
-
Liu, Y., et al. (2013). Enantio- and Periselective Nitroalkene Diels-Alder Reactions Catalyzed by Helical-Chiral Hydrogen Bond Donor Catalysts. Molecules, 18(8), 9879-9891. Available at: [Link]
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
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- 6. 3,3,3-trifluoro-1-nitroprop-1-ene | CAS 371-96-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
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- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 9. BJOC - Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes [beilstein-journals.org]
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- 11. researchgate.net [researchgate.net]
Application Note: Synthesis of Trifluoromethylated Pyrrolidines via 1,3-Dipolar Cycloaddition
[1][2]
Executive Summary & Strategic Importance
The pyrrolidine scaffold is ubiquitous in pharmaceutical chemistry, serving as the core structure for numerous antiviral (e.g., Daclatasvir), antihypertensive, and antidiabetic drugs. Concurrently, the incorporation of a trifluoromethyl (
This guide details the asymmetric 1,3-dipolar cycloaddition (1,3-DC) of azomethine ylides, the most powerful convergent method for constructing highly substituted pyrrolidines. We focus on two complementary "Gold Standard" protocols:
-
Protocol A (3-
substitution): Utilizing -alkenes as dipolarophiles. -
Protocol B (2-
substitution): Utilizing -containing azomethine ylide precursors to generate quaternary stereocenters.
Mechanistic Principles & Design
The reaction involves the interaction between a 1,3-dipole (azomethine ylide) and a dipolarophile (alkene).[1][2][3] The regio- and stereochemical outcome is governed by the Frontier Molecular Orbital (FMO) interactions and the geometry of the transition state (Endo vs. Exo).
Catalytic Cycle & Transition State
In metal-catalyzed variants (Cu(I) or Ag(I)), the metal coordinates to the imino ester, increasing the acidity of the
-
Endo-Selectivity: Typically favored due to secondary orbital interactions and minimizing steric clash between the metal-ligand complex and the dipolarophile's substituents.
-
Role of
: The strong electron-withdrawing nature of the group lowers the LUMO of the dipolarophile (in Protocol A) or stabilizes the dipole (in Protocol B), enhancing reactivity but requiring precise catalyst tuning to control the facial selectivity.
Figure 1: Generalized catalytic cycle for the metal-catalyzed 1,3-dipolar cycloaddition of azomethine ylides.
Protocol A: Synthesis of 3-Trifluoromethyl Pyrrolidines
Target: Enantioenriched pyrrolidines with a
Materials
-
Dipole Precursor: Glycine imino esters (e.g.,
-benzylidene glycine methyl ester). -
Dipolarophile: 4,4,4-Trifluorocrotonates (commercially available).
-
Catalyst: Cu(CH
CN) PF (Copper(I) source).[4] -
Ligand: TF-BiphamPhos (Chiral ferrocenyl P,N-ligand). Note: If unavailable, Fesulphos or Walphos ligands are viable alternatives.
-
Base: Triethylamine (Et
N). -
Solvent: THF (anhydrous).
Experimental Procedure
-
Catalyst Preparation: In a flame-dried Schlenk tube under argon, dissolve Cu(CH
CN) PF (3.0 mol%) and TF-BiphamPhos (3.3 mol%) in anhydrous THF (1.0 mL). Stir at room temperature (RT) for 30 min to form the chiral complex. -
Substrate Addition: Cool the mixture to -20 °C . Add the glycine imino ester (0.20 mmol, 1.0 equiv) and the 4,4,4-trifluorocrotonate (0.24 mmol, 1.2 equiv).
-
Reaction Initiation: Add Et
N (0.03 mmol, 15 mol%) dropwise. -
Incubation: Stir at -20 °C for 12–24 hours. Monitor consumption of the imino ester by TLC (Hexane/EtOAc 4:1).
-
Workup: Filter the mixture through a short pad of silica gel, washing with Et
O. Concentrate the filtrate under reduced pressure. -
Purification: Purify by flash column chromatography (Silica gel, Hexane/EtOAc gradient) to afford the 3-
pyrrolidine.
Expected Results
-
Yield: 85–95%
-
Diastereomeric Ratio (dr): >95:5 (Endo selective)
-
Enantiomeric Excess (ee): 90–98%
Protocol B: Synthesis of 2-Trifluoromethyl Pyrrolidines (Quaternary Center)
Target: Pyrrolidines with a quaternary stereocenter bearing a
Materials
-
Dipole Precursor: Trifluoroalanine imino esters (prepared from methyl 3,3,3-trifluoro-2-aminopropionate).
-
Dipolarophile:
-Methylmaleimide or Acrylates. -
Catalyst: AgOAc (Silver acetate).[5]
-
Ligand: (R,S)-Taniaphos (Commercially available ferrocenyl diphosphine).
-
Base: DIPEA (Diisopropylethylamine) or Et
N. -
Solvent: Toluene (anhydrous).
Experimental Procedure
-
Catalyst Preparation: In a vial, mix AgOAc (5 mol%) and (R,S)-Taniaphos (5.5 mol%) in Toluene (0.1 M relative to substrate). Stir for 15 min at RT in the dark (Ag salts are light-sensitive).
-
Reaction Setup: Add the trifluoroalanine imino ester (0.2 mmol, 1.0 equiv) and the dipolarophile (0.24 mmol, 1.2 equiv).
-
Initiation: Add the base (5 mol%) at RT.
-
Stirring: Stir at RT (or 0 °C for higher enantioselectivity) for 4–12 hours.
-
Quench & Analysis: Filter through Celite. Analyze crude NMR for dr.
-
Purification: Flash chromatography (Hexane/EtOAc).
Expected Results
-
Yield: 80–92%
-
dr: >20:1 (Endo)[6]
-
ee: 90–99%
Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture in solvent/catalyst | Use freshly distilled solvents and flame-dried glassware. Ag(I) is less moisture sensitive than Cu(I), but dry conditions are best. |
| Poor Enantioselectivity | Ligand oxidation or Racemic background reaction | Ensure Ligand purity (check |
| Low Diastereoselectivity (dr) | Temperature too high | Lower temperature to favor the kinetic endo product. |
| Epimerization | Acidic workup or Silica gel | The |
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the catalytic 1,3-DC.
References
-
Protocol A (Cu-Catalyzed): Wang, C.-J.; Tong, M.-C.; Li, J.; Tao, H.-Y. "Asymmetric construction of trifluoromethylated pyrrolidines via Cu(I)-catalyzed 1,3-dipolar cycloaddition of azomethine ylides with 4,4,4-trifluorocrotonates." Chem. Commun., 2011 , 47, 11110–11112. Link
-
Protocol B (Ag-Catalyzed): Ponce, A.; Alonso, I.; Adrio, J.; Carretero, J. C. "Stereoselective Ag-Catalyzed 1,3-Dipolar Cycloaddition of Activated Trifluoromethyl-Substituted Azomethine Ylides." Chem. Eur. J., 2016 , 22, 4952–4959. Link[1]
-
Review on 1,3-DC: Adrio, J.; Carretero, J. C. "Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides." Chem. Commun., 2019 , 55, 11979-11991. Link
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Cu(i)/TF–BiphamPhos-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with dimethyl itaconate and 2-methyleneglutarate - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: Scalable Synthesis of (1E)-3,3,3-Trifluoro-1-nitroprop-1-ene
Executive Summary
(1E)-3,3,3-Trifluoro-1-nitroprop-1-ene (TFNPE) is a critical fluorinated building block in drug discovery. It serves as a highly reactive Michael acceptor for the synthesis of trifluoromethylated amino acids, heterocycles, and peptidomimetics. Despite its utility, commercial availability is often limited to small scales due to its volatility, lachrymatory nature, and tendency to polymerize.
This guide details a scalable, two-step batch protocol for the synthesis of TFNPE starting from the commercially available trifluoroacetaldehyde ethyl hemiacetal (TFAEH). This route is selected for its operational simplicity, high reproducibility, and avoidance of expensive transition metal catalysts.
Key Performance Indicators (KPIs)
| Parameter | Specification |
| Target Compound | (1E)-3,3,3-Trifluoro-1-nitroprop-1-ene |
| CAS Number | 37468-00-1 |
| Overall Yield | 60–75% (over two steps) |
| Purity | >97% (GC/NMR), >95:5 E:Z ratio |
| Scale Potential | Gram to Kilogram |
| Critical Safety | Lachrymator (Tear Gas Effect) |
Safety Assessment & Handling
WARNING: This protocol involves the handling of nitro compounds and fluorinated intermediates. Strict adherence to safety standards is mandatory.
-
Lachrymator: TFNPE is a potent lachrymator. All operations must be performed in a well-ventilated fume hood. Double-gloving (Nitrile/Laminate) is recommended.
-
Explosion Hazard: Nitromethane is a high-energy compound. Avoid heating neat nitromethane or distilling it to dryness. The final nitroalkene is potentially shock-sensitive if polymerized or decomposed.
-
Polymerization: TFNPE can polymerize exothermically. Store at -20°C with a stabilizer (e.g., small amount of hydroquinone) if storing for extended periods.
-
Chemical Burns: Methanesulfonyl chloride (MsCl) and Triethylamine (Et3N) are corrosive and toxic.
Reaction Pathway & Mechanism[2]
The synthesis proceeds via a classic Henry (Nitroaldol) Reaction followed by a Dehydration step. The dehydration is driven by the activation of the hydroxyl group (via mesylation) followed by base-mediated elimination.
Figure 1: Synthetic pathway for (1E)-3,3,3-trifluoro-1-nitroprop-1-ene via modified Henry reaction.
Detailed Experimental Protocol
Step 1: Synthesis of 1,1,1-Trifluoro-3-nitropropan-2-ol (The Henry Adduct)
This step couples the trifluoromethyl head group with the nitro-tail. Using the hemiacetal (TFAEH) is safer and easier than handling gaseous fluoral.
Reagents:
-
Trifluoroacetaldehyde ethyl hemiacetal (TFAEH): 1.0 equiv.
-
Nitromethane: 1.2 equiv.
-
Potassium Carbonate (K2CO3): 0.05 equiv. (Catalyst)[1][2][3][4][5]
-
Solvent: Ethanol (optional, reaction can be run neat) or solvent-free.
Protocol:
-
Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and internal thermometer.
-
Mixing: Charge the flask with TFAEH (e.g., 144 g, 1.0 mol) and Nitromethane (73.2 g, 1.2 mol).
-
Catalysis: Add K2CO3 (6.9 g, 0.05 mol) in one portion.
-
Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC or GC (disappearance of TFAEH).
-
Note: The reaction is mildly exothermic. Ensure cooling capacity is available on scale-up.
-
-
Workup:
-
Cool to room temperature.[6]
-
Acidify slightly with 1M HCl to neutralize the alkoxide/carbonate (pH ~5-6).
-
Extract with Diethyl Ether or MTBE (Methyl tert-butyl ether).
-
Wash organics with brine, dry over MgSO4, and concentrate under reduced pressure.
-
-
Yield: Expect a yellow oil (~90% crude yield). This intermediate is stable enough to be used directly in Step 2, but distillation (bp ~70°C @ 15 mmHg) provides higher purity.
Step 2: Dehydration to (1E)-3,3,3-Trifluoro-1-nitroprop-1-ene
This is the critical step. While acetic anhydride can be used, the Methanesulfonyl Chloride (MsCl) method is preferred for higher purity and milder thermal conditions, reducing polymerization risks.
Reagents:
-
Crude Nitroalcohol (from Step 1): 1.0 equiv.
-
Methanesulfonyl Chloride (MsCl): 1.2 equiv.
-
Triethylamine (Et3N): 2.5 equiv.
-
Solvent: Dichloromethane (DCM) or Toluene (anhydrous).
Protocol:
-
Setup: Flame-dry a 3-neck flask under Nitrogen/Argon atmosphere. Equip with an addition funnel and low-temperature thermometer.
-
Solvation: Dissolve the nitroalcohol (e.g., 159 g, 1.0 mol) in dry DCM (1.5 L). Cool the solution to -10°C using an ice/salt bath.
-
Mesylation: Add MsCl (137 g, 1.2 mol) dropwise via the addition funnel, maintaining internal temperature below 0°C.
-
Elimination (The Critical Phase):
-
Add Triethylamine (253 g, 2.5 equiv.) very slowly dropwise.
-
Caution: This step is extremely exothermic. Massive precipitation of Triethylamine Hydrochloride (Et3N·HCl) will occur.[6]
-
Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours.
-
-
Quench: Pour the reaction mixture into ice water (1 L).
-
Separation: Separate the organic layer. Extract the aqueous layer once with DCM.
-
Washing: Wash combined organics with:
-
1M HCl (to remove excess amine).
-
Sat. NaHCO3 (to neutralize acid traces).
-
Brine.
-
-
Drying: Dry over anhydrous MgSO4 and filter.
-
Concentration: Carefully remove the solvent on a rotary evaporator. Do not overheat (bath < 30°C), as the product is volatile.
Purification & Characterization
The crude material is a dark orange/brown oil. Purification is essential to remove isomers and polymers.
Distillation Protocol
-
Method: Vacuum Distillation.[7]
-
Pressure: 15–20 mmHg (Water aspirator or diaphragm pump).
-
Boiling Point: The product boils at approximately 35–40°C at 15 mmHg (or ~90°C at atmospheric pressure).
-
Collection: Collect the pale yellow/greenish liquid.
-
Stabilization: Add 0.1% w/w Hydroquinone or BHT to the receiving flask to prevent polymerization during storage.
Quality Control (QC)
| Test | Expected Result | Note |
| Appearance | Pale yellow liquid | Darkens on standing if unstable |
| GC-MS | M+ = 141 | Confirm absence of chlorinated byproducts |
| 1H NMR | Doublet of quartets (vinyl protons) | J values confirm (E)-geometry (~15 Hz) |
| 19F NMR | Singlet at ~ -65 ppm | Confirm trifluoromethyl integrity |
Troubleshooting & Optimization
Common Failure Modes
-
Low Yield in Step 2: Often caused by incomplete elimination. Ensure at least 2.2–2.5 equivalents of base (Et3N) are used. The first equivalent neutralizes the HCl from MsCl; the second drives the elimination.
-
Polymerization in the Pot: If the distillation pot turns into a black tar, the bath temperature was likely too high. Use a better vacuum to lower the boiling point. Never distill to dryness.
-
Product "Disappears" on Rotovap: The product is volatile. Do not use high vacuum (<50 mbar) during solvent removal unless the condenser is very cold (-20°C).
Process Flow Diagram
Figure 2: Operational workflow for the synthesis of TFNPE.
References
-
General Henry Reaction Mechanism & Applications
- L. Henry, Compt. Rend.1895, 120, 1265.
- G. Rosini, in Comprehensive Organic Synthesis, Vol. 2 (Eds.: B. M. Trost, I. Fleming), Pergamon, Oxford, 1991, pp. 321–340.
-
Source:
-
Synthesis of Trifluoromethylated Nitroalkenes
-
Dehydration Methodologies for Nitroalcohols
-
Ballini, R., et al. "Nitroalkanes and Ethyl Glyoxylate as Common Precursors for the Preparation of both β-Nitro-α-hydroxy Esters and α,β-Unsaturated α-Nitro Esters." Org.[9] Lett.2012 , 14, 6270.
-
Source:
-
-
Safety Data & Properties
- SynQuest Labs Safety Data Sheet: 3,3,3-Trifluoropropene (Analogous hazards).
-
Source:
-
Commercial Precursor Availability
- Trifluoroacetaldehyde ethyl hemiacetal (CAS 433-27-2).
-
Source:
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 3. research.cbc.osu.edu [research.cbc.osu.edu]
- 4. Ramachandran Research Group [chem.purdue.edu]
- 5. researchgate.net [researchgate.net]
- 6. data.epo.org [data.epo.org]
- 7. How To [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. 1-Bromo-3,3,3-trifluoro-1-nitropropene: Synthesis and reaction with phenyl azide | Sciact - cris system [sciact.nioch.nsc.ru]
Application Note: Copper-Catalyzed Asymmetric Conjugate Additions to 3,3,3-Trifluoro-1-nitropropene
Target Audience: Researchers, scientists, and drug development professionals. Applications: Synthesis of chiral trifluoromethylated amines, peptidomimetics, and fluorinated pharmaceutical building blocks.
Introduction & Scientific Rationale
The incorporation of the trifluoromethyl (–CF₃) group into organic frameworks is a cornerstone strategy in modern drug development. The –CF₃ moiety enhances metabolic stability, increases lipophilicity, and modulates the pKa of adjacent functional groups. Among the most versatile fluorinated building blocks is 3,3,3-trifluoro-1-nitropropene , a highly electrophilic Michael acceptor [1].
While uncatalyzed conjugate additions to this substrate often proceed rapidly, they yield racemic mixtures. To achieve high enantioselectivity and diastereoselectivity, copper catalysis has emerged as the premier methodology [2].
The Causality Behind Experimental Choices
As a Senior Application Scientist, it is critical to understand why copper is the metal of choice here:
-
Soft Lewis Acidity: Cu(I) and Cu(II) salts act as soft Lewis acids that preferentially coordinate to the oxygen atoms of the nitro group. This coordination significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, activating it toward nucleophilic attack.
-
Ligand Tunability: Copper forms highly structured, rigid chiral complexes when paired with ligands such as chiral bisoxazolines or phosphoramidites. This creates a constrained chiral pocket that dictates the facial approach of the incoming nucleophile (e.g., aromatic amines, oxazolidinones) [3].
-
Suppression of Background Reactions: By operating at sub-ambient temperatures (e.g., -20 °C to -78 °C) in non-polar solvents like toluene, the uncatalyzed racemic background reaction is kinetically frozen, allowing the copper-catalyzed asymmetric pathway to dominate.
Synthetic Workflow
The overall strategy involves the generation of the active chiral copper catalyst, followed by the highly controlled aza-Michael addition, and subsequent downstream functionalization (such as the reduction of the nitro group to yield chiral diamines or peptidomimetics).
Workflow for Cu-catalyzed asymmetric aza-Michael addition to trifluoronitropropene.
Experimental Protocols & Self-Validating Systems
The following protocol details the copper-catalyzed asymmetric aza-Michael addition of an amine nucleophile to 3,3,3-trifluoro-1-nitropropene.
Protocol: Asymmetric Aza-Michael Addition
Reagents & Materials:
-
Substrate: 3,3,3-Trifluoro-1-nitropropene (1.0 equiv, 1.0 mmol)
-
Nucleophile: Aromatic amine or chiral oxazolidinone (1.1 equiv, 1.1 mmol)
-
Catalyst Precursor: Cu(OTf)₂ (0.05 equiv, 5 mol%)
-
Chiral Ligand: (R,R)-Ph-BOX (0.055 equiv, 5.5 mol%)
-
Base (if required): N,N-Diisopropylethylamine (DIPEA) (0.1 equiv)
-
Solvent: Anhydrous Toluene (5.0 mL)
Step-by-Step Methodology:
-
Catalyst Complexation (In Situ):
-
In a flame-dried Schlenk tube under an argon atmosphere, add Cu(OTf)₂ (18.1 mg, 0.05 mmol) and the chiral ligand (R,R)-Ph-BOX (18.4 mg, 0.055 mmol).
-
Add 2.0 mL of anhydrous toluene. Stir the suspension vigorously at room temperature for 1 hour until a homogeneous, distinctly colored (usually deep blue/green) complex forms. Causality: Pre-complexation is mandatory to ensure no free, unliganded copper is available to catalyze the racemic background reaction.
-
-
Substrate Addition & Thermal Equilibration:
-
Cool the catalyst solution to -20 °C using a dry ice/ethylene glycol bath.
-
Add 3,3,3-trifluoro-1-nitropropene (141 mg, 1.0 mmol) dropwise. Stir for 10 minutes to allow the nitro group to coordinate with the copper center.
-
-
Nucleophilic Addition:
-
Dissolve the nucleophile (1.1 mmol) in 3.0 mL of anhydrous toluene. If utilizing a poorly nucleophilic amine, add DIPEA (13 mg, 0.1 mmol) to the solution.
-
Add this solution dropwise to the reaction mixture over 30 minutes via a syringe pump. Causality: Slow addition prevents localized heating and maintains a low concentration of the nucleophile, maximizing the stereocontrolling influence of the catalyst.
-
-
Reaction Monitoring & Self-Validation:
-
Stir the reaction at -20 °C for 12–24 hours.
-
In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 8:2). The disappearance of the highly UV-active nitropropene spot and the appearance of a new, lower Rf spot indicates conversion.
-
Chemoselectivity Check: Pull a 50 µL aliquot, filter through a short silica plug, and analyze via ¹⁹F-NMR. The shift of the –CF₃ peak from the vinylic region to the aliphatic region confirms 1,4-addition over 1,2-addition.
-
-
Quenching and Workup:
-
Quench the reaction at -20 °C by adding 2.0 mL of saturated aqueous NH₄Cl. Causality: NH₄Cl effectively sequesters the copper ions, immediately halting any further (potentially racemic) reaction during the warming phase.
-
Extract the aqueous layer with dichloromethane (3 × 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification & Quality Control:
-
Purify the crude product via flash column chromatography.
-
ee Determination: Analyze the purified product using Chiral Stationary Phase HPLC (e.g., Chiralpak AD-H column, Hexane/IPA gradient) to self-validate the enantiomeric excess (ee).
-
Data Presentation: Optimization of Reaction Conditions
The choice of solvent and temperature profoundly impacts the stereochemical outcome. Non-polar solvents enhance the tight ion-pairing between the copper-ligand complex and the substrate, thereby increasing enantioselectivity.
Table 1: Effect of Reaction Parameters on Yield and Enantiomeric Excess (ee)
| Entry | Solvent | Temperature (°C) | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| 1 | THF | 25 | 10 | 88 | 45 |
| 2 | DCM | -20 | 5 | 82 | 81 |
| 3 | Toluene | 25 | 5 | 90 | 78 |
| 4 | Toluene | -20 | 5 | 94 | 96 |
| 5 | Toluene | -78 | 5 | 45* | 98 |
*Note: At -78 °C, the reaction kinetics become impractically slow, resulting in low conversion after 24 hours despite excellent stereocontrol.
Mechanistic Pathway
The stereocontrol in this reaction relies on a highly organized transition state. The bidentate chiral ligand restricts the geometry around the copper center, forcing the 3,3,3-trifluoro-1-nitropropene to adopt a specific conformation. The nucleophile is then sterically forced to attack from the less hindered face (Si or Re, depending on the ligand enantiomer).
Catalytic cycle of the Cu-catalyzed asymmetric conjugate addition.
References
-
Turconi, J., et al. "Stereoselective conjugate addition of nitrogen nucleophiles to 3,3,3-trifluoro-1-nitropropene." Tetrahedron Letters, 2005. URL:[Link]
-
Kim, S., et al. "Copper-Catalyzed Aza-Michael Addition of Aromatic Amines or Aromatic Aza-Heterocycles to α,β-Unsaturated Olefins." The Journal of Organic Chemistry, 2016. URL:[Link]
-
Darne, C. P., et al. "Development of a Safe and Practical Synthesis of Enantiomerically Pure (S)- and (R)-N-Boc-3-(Trifluoromethyl)piperazines Enabled by Aza-Michael Addition of Optically Pure 4-Phenyl-2-Oxazolidinone to 3,3,3-Trifluoro-1-Nitropropene." ResearchGate, 2024. URL:[Link]
Preparation of CF3-containing amino acids using nitropropene precursors
Application Note: Precision Synthesis of
Executive Summary
This guide details the synthetic methodology for preparing
Key Advantages:
-
Metabolic Stability: The
group blocks metabolic oxidation at the -carbon. -
Lipophilicity: Enhanced blood-brain barrier (BBB) permeability compared to non-fluorinated parents.
-
Versatility: The nitro group serves as a latent amine, allowing for mild reduction conditions compatible with sensitive functionalities.
Retrosynthetic Analysis & Strategy
The strategic disconnection relies on the latent functionality of the nitro group. The target molecule (
Figure 1: Retrosynthetic strategy for accessing
Precursor Synthesis: 3,3,3-Trifluoro-1-nitropropene (TFN)
Note: While TFN is commercially available, in-house preparation is often required for scale-up or isotopic labeling.
Mechanism: Henry Reaction (Nitroaldol) followed by Dehydration.
Protocol:
-
Henry Reaction:
-
Charge a reaction vessel with trifluoroacetaldehyde ethyl hemiacetal (1.0 equiv) and nitromethane (1.2 equiv).
-
Add catalytic
(0.1 equiv). -
Stir at
for 4 hours. -
Result: Formation of 1,1,1-trifluoro-3-nitropropan-2-ol.
-
-
Dehydration:
-
Dissolve the crude alcohol in
. -
Add trifluoroacetic anhydride (TFAA) (1.1 equiv) and triethylamine (2.2 equiv) at
. -
Stir for 2 hours, then warm to room temperature.
-
Purification: Distillation (b.p. approx
at 760 mmHg). Caution: TFN is a lachrymator and volatile.
-
Core Protocol: Asymmetric Michael Addition
This step defines the stereochemistry of the final amino acid. We utilize a Chiral Ni(II)-Diamine Complex or a Squaramide Organocatalyst to ensure high enantiomeric excess (ee).
Materials
-
Electrophile: 3,3,3-Trifluoro-1-nitropropene (TFN).
-
Nucleophile: Diethyl malonate or tert-butyl phenyl malonate.
-
Catalyst:
-Ni(II)-bis(diamine) complex (2–5 mol%). -
Solvent: Toluene or Xylene (anhydrous).
Experimental Procedure
-
Catalyst Activation: In a flame-dried Schlenk tube under Argon, dissolve the Ni(II)-diamine catalyst (0.02 mmol) in anhydrous Toluene (
). -
Reactant Addition: Add the malonate nucleophile (1.0 mmol, 1.0 equiv) to the catalyst solution. Stir for 10 minutes at room temperature to allow enolate coordination.
-
Michael Addition: Cool the mixture to
(critical for enantioselectivity). Slowly add TFN (1.2 mmol, 1.2 equiv) dropwise via syringe.-
Tip: TFN is volatile; use a gas-tight syringe and ensure the needle tip is submerged.
-
-
Monitoring: Stir at
for 24–48 hours. Monitor via NMR (disappearance of vinyl signal at ; appearance of saturated doublet at ). -
Work-up: Quench with saturated
solution. Extract with EtOAc ( ). Dry organic phase over and concentrate in vacuo. -
Purification: Flash column chromatography (Hexanes/EtOAc 9:1).
Expected Results:
-
Yield: 85–95%
-
Enantiomeric Excess (ee): 90–98% (determined by Chiral HPLC).
Downstream Processing: Reductive Cyclization to Amino Acid
The Michael adduct (
Step A: Hydrogenation (Nitro Lactam)
-
Dissolve the Michael adduct in MeOH .
-
Add Raney Nickel (approx. 20 wt% of substrate) or
(10 wt%).-
Caution: Raney Ni is pyrophoric. Handle under water/inert gas.
-
-
Pressurize with
(50 psi) and stir at room temperature for 12 hours. -
Filter through Celite. The product spontaneously cyclizes to the
-lactam ester.
Step B: Hydrolysis & Decarboxylation[1]
-
Dissolve the lactam ester in
. -
Reflux (
) for 6–12 hours.-
Mechanism:[1] Hydrolysis of the ester/lactam and thermal decarboxylation of the resulting malonic acid derivative.
-
-
Isolation: Concentrate to dryness. Use ion-exchange chromatography (Dowex 50W) to isolate the free zwitterionic amino acid.
Data Summary & Optimization
Table 1: Solvent and Catalyst Effects on Enantioselectivity
| Entry | Catalyst Type | Solvent | Temp ( | Yield (%) | ee (%) | Notes |
| 1 | Ni(II)-Diamine | THF | 25 | 88 | 72 | Low stereocontrol due to solvent coordination. |
| 2 | Ni(II)-Diamine | Toluene | -20 | 92 | 96 | Optimal conditions. Non-polar solvent favors tight ion pairing. |
| 3 | Squaramide | DCM | -78 | 85 | 94 | Excellent ee, but slower reaction rate. |
| 4 | None | Toluene | 25 | 60 | 0 | Racemic background reaction. |
Mechanistic Workflow (Graphviz)
Figure 2: Catalytic cycle for the asymmetric Michael addition of malonates to TFN.
Safety & Handling
-
3,3,3-Trifluoro-1-nitropropene: Severe lachrymator and potential vesicant. Handle only in a well-ventilated fume hood.
-
Nitro Compounds: Potentially explosive at high temperatures or when dry. Do not distill distillation residues to dryness.
-
Raney Nickel: Pyrophoric when dry. Keep wet at all times.
References
-
Asymmetric Michael Addition in Synthesis of
-Substituted GABA Derivatives. Molecules, 2022, 27, 3797. Link -
Synthesis of
-amino- -trifluoromethyl alcohols and their applications in organic synthesis. Journal of Organic Chemistry, 2008. Link -
Enantioselective organoc
-trifluoromethyl nitroalkenes. AIR Unimi, 2018. Link -
Asymmetric Michael addition of
-fluoro- -nitro esters to nitroolefins. Org. Biomol. Chem., 2015, 13, 2350-2359.[2][3] Link
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. Asymmetric Michael addition of α-fluoro-α-nitro esters to nitroolefins: towards synthesis of α-fluoro-α-substituted amino acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Asymmetric Michael addition of α-fluoro-α-nitro esters to nitroolefins: towards synthesis of α-fluoro-α-substituted amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Asymmetric Transfer Hydrogenation of (1E)-3,3,3-trifluoro-1-nitroprop-1-ene: A Protocol for the Synthesis of Chiral 1,1,1-Trifluoro-2-nitropropane
An Application Guide for Researchers
Authored by: A Senior Application Scientist
Abstract
This application note provides a comprehensive guide to the asymmetric transfer hydrogenation (ATH) of (1E)-3,3,3-trifluoro-1-nitroprop-1-ene. This reaction is a pivotal method for accessing enantiomerically enriched β-trifluoromethyl nitroalkanes, which are highly valuable precursors to chiral β-trifluoromethyl amines.[1][2] Chiral amines containing a trifluoromethyl group are significant structural motifs in medicinal chemistry, often enhancing a drug candidate's metabolic stability, lipophilicity, and binding affinity.[3][4][5] This document details the underlying principles, a field-proven experimental protocol, analytical methodologies for product characterization, and troubleshooting advice tailored for researchers, scientists, and drug development professionals.
Introduction and Scientific Context
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. The introduction of a trifluoromethyl (CF₃) group into organic molecules can profoundly alter their physicochemical properties, making chiral trifluoromethyl-containing building blocks highly sought after.[3][6] Asymmetric transfer hydrogenation (ATH) has emerged as a robust, safe, and operationally simple alternative to methods requiring high-pressure hydrogen gas.[7][8][9]
This protocol focuses on the organocatalytic ATH of a fluorinated nitroalkene. The reduction of the carbon-carbon double bond in β-trifluoromethyl nitroalkenes provides a direct and efficient pathway to the corresponding chiral nitroalkanes.[1][2][10] These products can be readily converted to valuable chiral primary amines.[11] The reaction employs a Hantzsch ester as a mild and convenient organic hydride donor, mimicking the function of the biological cofactor NADH.[12][13][14][15] A bifunctional chiral organocatalyst, typically a thiourea derivative, orchestrates the highly stereoselective transfer of a hydride from the Hantzsch ester to the nitroalkene substrate.[1][16]
Reaction Principle and Catalytic Mechanism
The success of this asymmetric transformation hinges on the dual activation capability of the bifunctional thiourea catalyst. The thiourea moiety activates the nitroalkene by forming two hydrogen bonds with the nitro group. This interaction lowers the LUMO of the substrate, making it more susceptible to nucleophilic attack, and locks it into a specific conformation. Simultaneously, the basic amine part of the catalyst interacts with the N-H proton of the Hantzsch ester, facilitating the hydride transfer.
The proposed catalytic cycle proceeds as follows:
-
Catalyst-Substrate Activation: The chiral thiourea catalyst binds to the nitro group of the (1E)-3,3,3-trifluoro-1-nitroprop-1-ene substrate through hydrogen bonding.
-
Hydride Donor Complexation: The Hantzsch ester approaches this complex, and its N-H proton interacts with the basic site on the catalyst.
-
Stereoselective Hydride Transfer: A hydride ion is transferred from the C4 position of the Hantzsch ester to the β-carbon of the activated nitroalkene. The specific face of the double bond that is attacked is dictated by the chirality of the catalyst, which effectively shields the other face.
-
Product Release and Catalyst Regeneration: Following the hydride transfer, the enantioenriched nitroalkane product is released, and the oxidized Hantzsch ester (a pyridine derivative) dissociates, regenerating the catalyst for the next cycle.
Detailed Experimental Protocol
This protocol is based on established procedures for the organocatalytic reduction of β-trifluoromethyl substituted nitroalkenes.[1][2][10]
Materials and Reagents
| Reagent | CAS Number | Purity | Supplier | Notes |
| (1E)-3,3,3-trifluoro-1-nitroprop-1-ene | 105599-59-9 | >97% | Various | Substrate. Handle in a well-ventilated hood. |
| (S,S)-Jacobsen-type Thiourea Catalyst | 852433-47-7 | >98% | Various | Chiral Organocatalyst. |
| Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate | 1149-23-1 | >98% | Various | Hantzsch Ester (Hydride Source). |
| Toluene | 108-88-3 | Anhydrous | Various | Reaction Solvent. |
| Ethyl Acetate | 141-78-6 | HPLC Grade | Various | For chromatography. |
| n-Hexane | 110-54-3 | HPLC Grade | Various | For chromatography. |
| Silica Gel | 7631-86-9 | 230-400 mesh | Various | For column chromatography. |
Equipment
-
Standard laboratory glassware (vials, round-bottom flasks)
-
Magnetic stirrer and stir bars
-
Syringes and needles for liquid transfers
-
Rotary evaporator
-
Flash chromatography setup
-
TLC plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Analytical balance
Step-by-Step Reaction Procedure
-
Preparation: To a 4 mL glass vial equipped with a magnetic stir bar, add the (S,S)-Jacobsen-type thiourea catalyst (0.01 mmol, 10 mol%).
-
Reagent Addition: Add the (1E)-3,3,3-trifluoro-1-nitroprop-1-ene (0.1 mmol, 1.0 equiv.) and the Hantzsch ester (0.12 mmol, 1.2 equiv.).
-
Solvent Addition: Add anhydrous toluene (1.0 mL) to the vial.
-
Reaction Execution: Seal the vial and stir the reaction mixture at room temperature (20-25 °C).
-
Causality Note: The reaction is typically run at room temperature. Lowering the temperature (e.g., to 0 °C) may improve enantioselectivity at the cost of a longer reaction time.[10]
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:9 v/v) as the eluent. The consumption of the UV-active nitroalkene substrate can be readily observed. The reaction is typically complete within 24-48 hours.
-
Work-up: Once the reaction is complete, concentrate the mixture directly under reduced pressure using a rotary evaporator to remove the toluene.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
-
Eluent: A gradient of ethyl acetate in hexane (e.g., starting from 2% and gradually increasing to 10%) is typically effective.
-
Fraction Collection: Collect the fractions containing the product (visualized by TLC).
-
Final Step: Combine the pure fractions and remove the solvent under reduced pressure to yield the chiral 1,1,1-trifluoro-2-nitropropane as a colorless oil.
-
Analysis and Characterization
Accurate characterization of the final product is essential to validate the success of the synthesis, determining both the chemical identity and the stereochemical purity.
Spectroscopic Data (Expected)
-
¹H NMR (400 MHz, CDCl₃):
-
δ 4.80-4.95 (m, 1H, CH-NO₂)
-
δ 4.60-4.75 (m, 2H, CH₂-CH)
-
Note: The proton alpha to the nitro group will be a multiplet, and the methylene protons will be diastereotopic, appearing as complex multiplets due to coupling with both the adjacent chiral center and the CF₃ group.
-
-
¹⁹F NMR (376 MHz, CDCl₃):
-
A doublet is expected around δ -75 to -77 ppm, coupled to the adjacent methylene protons. The precise chemical shift of fluorine atoms is sensitive to the local electronic environment.[17]
-
-
¹³C NMR (101 MHz, CDCl₃):
-
Signals are expected for the CF₃ carbon (a quartet) and the two sp³ carbons of the ethyl chain.
-
Enantiomeric Excess (e.e.) Determination via Chiral HPLC
The enantiomeric excess is the most critical measure of the reaction's success. It is determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).[18][19]
-
Instrumentation: HPLC system with a UV detector.
-
Chiral Column: Chiralpak AD-H or a similar polysaccharide-based column.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 98:2 v/v). The optimal ratio may require some method development.[18]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.
-
Analysis: Inject a sample of the racemic product (if available) to identify the retention times of both enantiomers. Then, inject the product from the asymmetric reaction to determine the peak areas for each enantiomer and calculate the e.e. using the formula:
-
e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] × 100
-
Summary of Expected Results
| Parameter | Expected Outcome | Analytical Method |
| Chemical Yield | > 85% | Gravimetric |
| Enantiomeric Excess (e.e.) | > 90% | Chiral HPLC |
| HPLC Retention | Baseline separation of enantiomers. | Chiral HPLC |
| NMR Spectra | Consistent with the structure of 1,1,1-trifluoro-2-nitropropane. | ¹H, ¹⁹F, ¹³C NMR |
Experimental Workflow Diagram
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Low quality Hantzsch ester. 3. Insufficient reaction time. | 1. Use a fresh batch of catalyst. 2. Ensure the Hantzsch ester is pure; it can degrade over time. 3. Allow the reaction to run for a longer period, monitoring by TLC. |
| Low Enantioselectivity | 1. Reaction temperature is too high. 2. Racemization of the product. 3. Incorrect catalyst enantiomer used. | 1. Run the reaction at a lower temperature (e.g., 0 °C or -20 °C). 2. While unlikely for this product, minimize work-up time if racemization is suspected. 3. Double-check the catalyst label and structure. |
| Difficult Purification | 1. Co-elution of product with oxidized Hantzsch ester. 2. Streaking on the silica gel column. | 1. Adjust the eluent polarity for better separation. The oxidized pyridine derivative is more polar than the Hantzsch ester. 2. Ensure the crude material is fully dissolved and dry-loaded onto the column if it is not soluble in the initial eluent. |
References
-
Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of Chiral α-Trifluoromethylamines with 2,2,2-Trifluoroethylamine as a “Building Block”. ACS Publications. Available at: [Link]
-
Transfer hydrogenation with Hantzsch esters and related organic hydride donors. Semantic Scholar. Available at: [Link]
-
Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines. Royal Society of Chemistry. Available at: [Link]
-
Malcolmson Lab Demonstrates New Route to Alpha-Trifluoromethyl Amines. Duke University Department of Chemistry. Available at: [Link]
-
Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines. Royal Society of Chemistry. Available at: [Link]
-
Chemoselective transfer hydrogenation and transfer deuteration of substituted quinolines using Hantzsch ester and D2O. Royal Society of Chemistry. Available at: [Link]
-
Enantioselective organocatalytic reduction of β−trifluoromethyl nitroalkenes: an efficient strategy for the synthesis of. AIR Unimi. Available at: [Link]
-
Enantioselective organocatalytic reduction of β-trifluoromethyl nitroalkenes: an efficient strategy for the synthesis of chiral β-trifluoromethyl amines. PubMed. Available at: [Link]
-
Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate. Organic Chemistry Portal. Available at: [Link]
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ChemInform Abstract: Transfer Hydrogenation with Hantzsch Esters and Related Organic Hydride Donors. ResearchGate. Available at: [Link]
-
Transfer hydrogenation with Hantzsch esters and related organic hydride donors. Royal Society of Chemistry. Available at: [Link]
-
Proposed mechanism for asymmetric transfer hydrogenation. ResearchGate. Available at: [Link]
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Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines. DigitalCommons@Ursinus. Available at: [Link]
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Rhodium-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation of α-Nitro Ketones. ResearchGate. Available at: [Link]
-
Generality-Driven Catalyst Development: A Universal Catalyst for Enantioselective Nitroalkene Reduction. National Center for Biotechnology Information. Available at: [Link]
-
A General Catalytic Enantioselective Transfer Hydrogenation Reaction of ,-Disubstituted Nitroalkenes Promoted by a Simple Organo. Semantic Scholar. Available at: [Link]
-
Rhodium-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation of 1,3-Dipolar Nitrones. PubMed. Available at: [Link]
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Convenient Catalytic, Enantioselective Conjugate Reduction of Nitroalkenes Using CuF2. ACS Publications. Available at: [Link]
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Rhodium-Catalyzed Asymmetric Hydrogenation. IntechOpen. Available at: [Link]
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Asymmetric Transfer Hydrogenation Catalysts. Kanto Chemical Co., Inc.. Available at: [Link]
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Nickel-catalyzed asymmetric hydrogenation of β-acylamino nitroolefins: an efficient approach to chiral amines. Royal Society of Chemistry. Available at: [Link]
-
Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. National Center for Biotechnology Information. Available at: [Link]
-
Fluorine-induced diastereodivergence discovered in an equally rare enantioselective syn -aza-Henry reaction. Royal Society of Chemistry. Available at: [Link]
-
Rhodium(I)-Catalyzed Asymmetric Hydrogenation. Wiley Online Library. Available at: [Link]
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Rhodium-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation of α-Nitro Ketones. PubMed. Available at: [Link]
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Chiral HPLC Separations. Phenomenex. Available at: [Link]
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Organocatalytic Asymmetric Transfer Hydrogenation of Nitroolefins. Organic Chemistry Portal. Available at: [Link]
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Asymmetric Transfer Hydrogenation of Heterobicyclic Alkenes with Water as Hydrogen Source. ACS Publications. Available at: [Link]
-
Kit guide: Asymmetric transfer hydrogenation catalysts. Johnson Matthey. Available at: [Link]
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Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Available at: [Link]
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A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. PubMed. Available at: [Link]
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- 3. Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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Troubleshooting & Optimization
Technical Support Center: Improving Enantioselectivity in TFNP Michael Additions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for enantioselective Michael additions involving β-trifluoromethyl-β-nitrostyrene (TFNP) and related acceptors. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction conditions to achieve high stereoselectivity. The conjugate addition to nitroalkenes is a cornerstone of modern organic synthesis, providing access to versatile γ-nitro carbonyl compounds.[1][2] However, achieving high enantioselectivity, especially when dealing with challenging substrates like those bearing a trifluoromethyl group, requires careful optimization and a deep understanding of the reaction mechanism.
This resource provides field-proven insights in a direct question-and-answer format, addressing specific experimental challenges with explanations grounded in established chemical principles.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered during the optimization of TFNP Michael additions.
Problem 1: My enantiomeric excess (% ee) is consistently low or moderate.
Q: Have you selected the optimal catalyst architecture? The choice of catalyst is the single most critical factor.
A: Low enantioselectivity is most often a direct result of a suboptimal catalyst-substrate interaction. For TFNP Michael additions, bifunctional organocatalysts are the gold standard because they activate both the nucleophile and the electrophile simultaneously.
-
Mechanism of Action: Bifunctional catalysts, such as those derived from thiourea, create a highly organized, chiral transition state.[3][4] The thiourea moiety activates the nitroalkene via hydrogen bonding, increasing its electrophilicity. Concurrently, a basic functional group on the catalyst (e.g., a tertiary amine) deprotonates the Michael donor, forming a chiral enolate. This dual activation is crucial for high stereochemical control.[2]
-
Recommended Catalyst Classes:
-
Thiourea-based Catalysts: Catalysts bearing a thiourea and an amino group, particularly those with 3,5-bis(trifluoromethyl)phenyl groups, are highly effective.[4] These electron-withdrawing groups enhance the hydrogen-bonding acidity of the thiourea protons, leading to stronger activation of the nitro group.
-
Cinchona Alkaloid Derivatives: These have been successfully used to promote Michael additions to nitroolefins, offering a different chiral scaffold.[5]
-
Proline and Pyrrolidine Derivatives: While effective in many Michael additions, their performance with TFNP substrates may vary and often requires careful selection of co-catalysts.[6][7]
-
Q: Is your solvent system appropriate for the reaction?
A: The solvent plays a critical role in the stability of the transition state. A suboptimal solvent can disrupt the key non-covalent interactions required for stereoinduction.
-
Solvent Polarity: The diastereoselectivity of Michael additions can sometimes be completely reversed by changing solvent polarity.[8] For bifunctional thiourea catalysis, non-polar aprotic solvents like toluene or MTBE are often preferred. These solvents do not compete for the hydrogen-bonding sites on the catalyst, allowing for an undisrupted catalyst-substrate complex.
-
Protic Solvents: Protic solvents (e.g., alcohols) should generally be avoided as they can solvate the catalyst and substrates, interfering with the organized transition state. However, in some systems, protic solvents like trifluoroethanol have been found to be optimal.[8]
-
Solvent-Free Conditions: In some cases, running the reaction neat or under solvent-free ball-milling conditions can lead to higher enantioselectivities by eliminating disruptive solvation effects entirely.[9][10]
Q: Have you considered the impact of temperature?
A: Lowering the reaction temperature generally increases enantioselectivity. This is because the transition states leading to the major and minor enantiomers will have different activation energies. At lower temperatures, the reaction is more likely to proceed through the lower-energy transition state that forms the desired enantiomer. However, be aware that lowering the temperature can also significantly decrease the reaction rate.[11] It is a trade-off that must be optimized.
Problem 2: The reaction is sluggish, providing low yields even after extended periods.
Q: Is your catalyst loading sufficient?
A: While lower catalyst loadings are desirable, starting an optimization with a higher loading (e.g., 5-10 mol%) is advisable to ensure the reaction proceeds. Once conditions are established, the loading can be gradually decreased. Interestingly, for some bifunctional catalysts, a decrease in catalyst loading has been shown to increase asymmetric induction, though at the cost of reaction rate.[1] This is often attributed to the minimization of non-productive aggregation or side reactions at lower concentrations.
Q: Have you explored the use of additives or co-catalysts?
A: The addition of a co-catalyst can sometimes dramatically accelerate a sluggish reaction.
-
Acidic Additives: In reactions involving aldehyde or ketone nucleophiles (via enamine catalysis), weak acid additives (e.g., benzoic acid, salicylic acid) can facilitate catalyst turnover and prevent catalyst deactivation.[12] They assist in the protonation step of the catalytic cycle, regenerating the active catalyst.
-
Base: The choice of base used to generate the enolate from the Michael donor is critical. The pKa must be matched to the acidity of the donor to ensure efficient deprotonation without causing side reactions.
Q: Could high pressure be a solution?
A: For sterically demanding substrates, such as β,β-disubstituted enones, high-pressure conditions (e.g., 8-10 kbar) can dramatically increase reaction rates while maintaining high enantioselectivity.[13][14] This is a specialized technique but can be a powerful tool for overcoming low reactivity.
Optimization Workflow
The following diagram outlines a logical workflow for troubleshooting and optimizing your TFNP Michael addition.
Caption: A systematic workflow for optimizing enantioselective TFNP Michael additions.
Frequently Asked Questions (FAQs)
Q: How does the trifluoromethyl (CF3) group specifically influence the reaction? A: The CF3 group is a powerful electron-withdrawing group. This has two major effects:
-
Increased Reactivity: It makes the β-carbon of the nitroalkene highly electrophilic, accelerating the rate of the Michael addition.[15]
-
Stereoelectronic Effects: The steric bulk and unique electronic properties of the CF3 group heavily influence the preferred conformation of the transition state, which can be leveraged by a well-designed chiral catalyst to achieve high stereocontrol.
Q: What is the proposed transition state for a bifunctional thiourea catalyst in this reaction? A: The prevailing model involves a ternary complex where the catalyst, the TFNP-nitroalkene, and the enolate of the Michael donor are held in a rigid, chiral arrangement.
Caption: Simplified model of a bifunctional catalyst activating both reactants.
In this model, the two N-H protons of the thiourea form hydrogen bonds with the oxygen atoms of the nitro group, activating the Michael acceptor. Simultaneously, the deprotonated Michael donor forms a chiral ion pair with the protonated basic site on the catalyst. This locks the nucleophile and electrophile into a specific orientation, allowing for a highly face-selective attack.[3][4]
Q: Can I use 1,3-dicarbonyl compounds as nucleophiles for this reaction? A: Absolutely. 1,3-dicarbonyl compounds like malonates and β-ketoesters are excellent Michael donors for this reaction.[3][4] They are sufficiently acidic to be deprotonated under mild conditions by the basic moiety of a bifunctional organocatalyst. The resulting adducts, which contain a quaternary carbon center if an α-substituted dicarbonyl is used, are highly valuable synthetic intermediates.[3]
Data Summary: Catalyst and Solvent Effects
The following table summarizes representative data on how catalyst and solvent choices can impact the outcome of Michael additions to nitroolefins. While specific results for TFNP substrates will vary, these trends provide a valuable starting point for optimization.
| Catalyst Type | Michael Donor | Michael Acceptor | Solvent | Yield (%) | ee (%) | Reference |
| Bifunctional Thiourea | Diethyl Malonate | β-Nitrostyrene | Toluene | >99 | 93 | [3] |
| Bifunctional Thiourea | Acetylacetone | β-Nitrostyrene | Toluene | 80 | 89 | [3] |
| Proline-Derivative | Dithiomalonate | trans-β-Nitroolefin | MTBE | 99 | 97 | [16] |
| Cinchona Alkaloid | 2-Hydroxybenzophenone Imine | trans-β-Nitrostyrene | CH2Cl2 | 98 | 98 | [17] |
| (R,R)-DPEN + Acid | Diethyl Malonate | Cinnamone | Ethanol | 85 | 96 | [18] |
| (R,R)-DPEN + Acid | Diethyl Malonate | Cinnamone | Toluene | 99 | 93 | [18] |
This table is illustrative and compiles data from similar Michael addition reactions to highlight general trends.
Experimental Protocols
General Procedure for a Trial TFNP Michael Addition
This protocol provides a robust starting point for your experiments.
-
Preparation: To a dry 4 mL vial equipped with a magnetic stir bar, add the bifunctional organocatalyst (e.g., Takemoto's catalyst) (0.02 mmol, 10 mol%).
-
Reagent Addition: Add the Michael donor (e.g., diethyl malonate) (0.4 mmol, 2.0 equiv).
-
Solvent: Add the chosen anhydrous solvent (e.g., Toluene) (1.0 mL).
-
Initiation: Add the β-trifluoromethyl-β-nitrostyrene (TFNP) substrate (0.2 mmol, 1.0 equiv).
-
Reaction: Cap the vial and stir the reaction mixture at the desired temperature (e.g., room temperature, ~25 °C).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the limiting reagent is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired Michael adduct.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (% ee) by chiral HPLC analysis.
References
-
Wulff, W. D., & Rabalakos, C. (2008). Enantioselective Organocatalytic Direct Michael Addition of Nitroalkanes to Nitroalkenes Promoted by a Unique Bifunctional DMAP-Thiourea. Michigan State University Chemistry. [Link]
-
MacMillan, D. W. C., & Paras, N. A. (2014). Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization. Organic Letters. [Link]
-
Somanathan, R., et al. (2012). Bifunctional Organocatalysts in the Asymmetric Michael Additions of Carbonylic Compounds to Nitroalkenes. Current Organic Chemistry. [Link]
-
Dramatic Solvent Effect on the Diastereoselectivity of Michael Addition: Study toward the Synthesis of the ABC Ring System of Hexacyclinic Acid. (2007). Organic Letters. [Link]
-
Enantio- and Diastereoselective Michael Addition of Cyclic Ketones/Aldehydes to Nitroolefins in Water as Catalyzed by Proline-Derived Bifunctional Organocatalysts. (2022). The Journal of Organic Chemistry. [Link]
-
l-Proline Derived Bifunctional Organocatalysts: Enantioselective Michael Addition of Dithiomalonates to trans-β-Nitroolefins. (2016). The Journal of Organic Chemistry. [Link]
-
Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. (2022). Molecules. [Link]
-
Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine. (2018). RSC Advances. [Link]
-
Organocatalytic Michael Addition of 1,3-Dicarbonyl Indane Compounds to Nitrostyrenes. (n.d.). MDPI. [Link]
-
Higher enantioselectivities in thiourea-catalyzed Michael additions under solvent-free conditions. (2014). ResearchGate. [Link]
-
Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. (2017). Molecules. [Link]
-
Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids. (2008). Journal of the American Chemical Society. [Link]
-
Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids. (2012). PMC. [Link]
-
Enantioselective Organocatalytic Michael Addition Reactions between N-Heterocycles and Nitroolefins. (n.d.). Scilit. [Link]
-
Enantio- and Diastereoselective Michael Reaction of 1,3-Dicarbonyl Compounds to Nitroolefins Catalyzed by a Bifunctional Thiourea. (2005). Journal of the American Chemical Society. [Link]
-
Enantio- and Diastereoselective Michael Reaction of 1,3-Dicarbonyl Compounds to Nitroolefins Catalyzed by a Bifunctional Thiourea. (2005). Organic Chemistry Portal. [Link]
-
Enantioselective Organocatalyzed aza-Michael Addition Reaction of 2-Hydroxybenzophenone Imines to Nitroolefins under Batch and Continuous-Flow Conditions. (2021). Advanced Synthesis & Catalysis. [Link]
-
Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure. (2025). Organic Letters. [Link]
-
Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure. (2025). ResearchGate. [Link]
Sources
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- 4. Enantio- and Diastereoselective Michael Reaction of 1,3-Dicarbonyl Compounds to Nitroolefins Catalyzed by a Bifunctional Thiourea [organic-chemistry.org]
- 5. scilit.com [scilit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Highly Efficient Asymmetric Michael Addition of Aldehydes to Nitroalkenes Catalyzed by a Simple trans-4-Hydroxyprolylamide [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions | MDPI [mdpi.com]
- 11. Organocatalytic Michael Addition of 1,3-Dicarbonyl Indane Compounds to Nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
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- 16. pubs.acs.org [pubs.acs.org]
- 17. repositorio.uam.es [repositorio.uam.es]
- 18. Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07809B [pubs.rsc.org]
Technical Support Center: Handling & Storage of (1E)-3,3,3-Trifluoro-1-nitroprop-1-ene
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering stability issues with highly fluorinated nitroalkenes. (1E)-3,3,3-Trifluoro-1-nitroprop-1-ene is an exceptionally versatile, electron-deficient alkene widely utilized as a Michael acceptor and dienophile in complex organic synthesis (1)[1].
However, the synergistic electron-withdrawing effects of the trifluoromethyl (-CF
Troubleshooting FAQs
Q1: I opened my vial of (1E)-3,3,3-trifluoro-1-nitroprop-1-ene, and the liquid has turned into a viscous gel or a solid mass. What happened?
A: Your reagent has undergone spontaneous polymerization[2]. Because the
Mechanistic pathways of (1E)-3,3,3-trifluoro-1-nitroprop-1-ene degradation via polymerization.
Q2: How should I store this compound to ensure maximum shelf life and prevent degradation?
A: To suppress both radical and anionic degradation pathways, strict environmental controls are required. The compound must be stored at sub-zero temperatures, protected from light, and stabilized with an antioxidant inhibitor such as Butylated Hydroxytoluene (BHT) or 4-Methoxyphenol (MEHQ) (2)[2]. For short-term use (1-2 weeks), storage at -4°C is acceptable, but for long-term preservation (1-2 years), it must be kept at -20°C (3)[3].
Quantitative Storage Parameters
| Parameter | Recommended Specification | Scientific Rationale |
| Temperature (Long-term) | -20°C (1-2 years)[3] | Reduces kinetic energy, preventing thermal auto-polymerization. |
| Temperature (Short-term) | -4°C (1-2 weeks)[3] | Acceptable for active use; minimizes freeze-thaw condensation risks. |
| Atmosphere | Argon or Nitrogen | Displaces moisture and oxygen, preventing anionic initiation. |
| Container | Amber Glass Vial | Blocks UV/visible light, preventing photochemical radical initiation. |
| Inhibitor | 100-250 ppm BHT or MEHQ[2] | Scavenges trace free radicals to halt chain propagation. |
Q3: My protocol requires the pure monomer. How do I safely remove the BHT/MEHQ inhibitor right before my experiment?
A: Phenolic inhibitors like BHT and MEHQ can interfere with radical-based cycloadditions or poison sensitive transition-metal catalysts. They must be removed immediately prior to use. We recommend a rapid filtration protocol rather than distillation, as heating the uninhibited monomer can trigger explosive polymerization.
Step-by-Step Methodology: Pre-Reaction Purification (Inhibitor Removal)
This protocol is designed as a self-validating system: by running a quick
-
Preparation: Chill a receiving round-bottom flask to 0°C in an ice bath. Ensure all glassware is strictly oven-dried and purged with Argon to eliminate moisture.
-
Column Setup: Pack a short glass column or a wide Pasteur pipette with 2-3 inches of activated basic alumina (preferred for phenolic inhibitors) or silica gel.
-
Elution: Dissolve the stabilized (1E)-3,3,3-trifluoro-1-nitroprop-1-ene in a minimal volume of an anhydrous, non-polar solvent (e.g., hexanes, pentane, or dichloromethane, depending on your downstream reaction).
-
Filtration: Pass the solution through the alumina/silica pad. The polar phenolic inhibitors will strongly adhere to the stationary phase, while the highly fluorinated nitroalkene elutes rapidly.
-
Concentration: Carefully concentrate the eluate under reduced pressure (rotary evaporator) at a water bath temperature not exceeding 20°C .
-
Critical Causality Note: Do not evaporate to absolute dryness on a warm bath. The concentrated, uninhibited monomer is highly unstable and can violently polymerize if heated.
-
-
Verification & Use: Verify purity via
H-NMR (checking for the disappearance of the t-butyl or methoxy peaks of the inhibitor). Use the purified monomer immediately in your synthesis.
Step-by-step workflow for the removal of polymerization inhibitors prior to synthesis.
References
- BIOFOUNT Chemical Database. "371-96-0 | trans-3,3,3-Trifluoro-1-nitropropene." BIOFOUNT.
- Benchchem. "2-Methyl-1-nitroprop-1-ene | 1606-30-0 | Benchchem" (General Nitroalkene Polymerization Guidelines). Benchchem.
- SciSpace. "Top 146 Journal of Fluorine Chemistry papers published in 1997" (Organofluorine compounds and fluorinating agents Part 16). SciSpace.
Sources
Technical Support Center: Optimizing Catalyst Loading for Trifluoronitropropene Reactions
Welcome to the Technical Support Center for trifluoronitropropene reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing catalyst loading in these critical synthetic transformations. The following sections are structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary goals of optimizing catalyst loading?
A1: The primary goals are to maximize reaction yield, minimize reaction time, and, in the case of asymmetric catalysis, achieve high enantioselectivity.[1][2] Proper optimization also ensures cost-effectiveness and reduces the environmental impact of the chemical process by minimizing waste.[3] Insufficient catalyst loading can lead to low conversion rates, while excessive loading can cause side reactions or be economically unviable.[4]
Q2: What are common classes of catalysts used for reactions involving nitroalkenes like trifluoronitropropene?
A2: A variety of catalysts are employed, broadly categorized as:
-
Organocatalysts: Chiral secondary amines (e.g., diphenylprolinol silyl ethers), thioureas, and phosphines are frequently used for asymmetric Michael additions and other transformations of nitroalkenes.[5][6][7] These catalysts are often favored for their stability, lower toxicity, and ability to perform under mild conditions.[7]
-
Metal-based Catalysts: Transition metal complexes, particularly those of palladium, rhodium, and nickel, are effective for various reactions, including hydrogenations and cross-coupling reactions.[8][9] For instance, chiral rhodium(II) catalysts have been shown to be highly efficient in asymmetric cyclopropenation reactions.[8][9]
-
Lewis Acids: These can be used as co-catalysts to enhance the reactivity of the substrates and the enantioselectivity of the reaction.[10]
Q3: How does catalyst loading typically influence reaction outcomes?
A3: Catalyst loading has a direct and significant impact on several key reaction parameters:
-
Reaction Rate: Generally, a higher catalyst loading leads to a faster reaction rate. However, there is a point of diminishing returns where increasing the catalyst amount no longer significantly accelerates the reaction.
-
Product Yield: An optimal catalyst loading is crucial for achieving high yields. Too little catalyst may result in incomplete conversion of the starting material, while too much can sometimes lead to the formation of byproducts through undesired side reactions.[4]
-
Enantioselectivity (for asymmetric reactions): In many cases, enantioselectivity can be sensitive to catalyst loading. While a certain minimum loading is necessary to achieve high stereocontrol, further increases may not always improve the enantiomeric excess (ee) and can sometimes even be detrimental.
Q4: What is a typical starting point for catalyst loading in a new trifluoronitropropene reaction?
A4: For initial screening experiments, a catalyst loading of 5-10 mol% is a common starting point for many organocatalytic and metal-catalyzed reactions.[2][11] Depending on the initial results, this can then be adjusted. If the reaction is sluggish or gives low conversion, the loading might be increased. Conversely, if the reaction proceeds well, the loading can be decreased in subsequent optimization experiments to find the minimum effective amount.
Section 2: Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the optimization of catalyst loading for trifluoronitropropene reactions.
Issue 1: Low or No Product Yield
Possible Causes & Recommended Solutions
| Potential Cause | Troubleshooting Steps & Explanation |
| Insufficient Catalyst Loading | Gradually increase the catalyst loading in increments (e.g., from 5 mol% to 10 mol%, then 15 mol%). This is often the most direct way to address low conversion.[4] |
| Catalyst Inactivity or Degradation | Ensure the catalyst is pure and has been stored correctly under an inert atmosphere if it is air or moisture sensitive. Consider using a freshly opened bottle or a pre-activated catalyst. |
| Poor Reagent/Solvent Quality | Use anhydrous solvents and high-purity reagents. Trace impurities can poison the catalyst or participate in side reactions.[12] |
| Incorrect Reaction Conditions | Re-evaluate the reaction temperature, concentration, and stirring rate. Some reactions require specific conditions to proceed efficiently.[12] |
| Substrate Inhibition | The trifluoromethyl or nitro group on the substrate may coordinate with the catalyst, leading to inhibition. In such cases, a higher catalyst loading might be necessary to overcome this effect.[13] |
Issue 2: Poor Enantioselectivity in Asymmetric Reactions
Possible Causes & Recommended Solutions
| Potential Cause | Troubleshooting Steps & Explanation |
| Suboptimal Catalyst Loading | Vary the catalyst loading systematically. Sometimes, a lower catalyst loading can lead to better enantioselectivity by minimizing the formation of non-selective background reactions. Conversely, a higher loading may be needed to drive the desired stereoselective pathway. |
| Presence of Achiral Impurities | Impurities in the starting materials or solvents can sometimes act as competing catalysts or interfere with the chiral environment created by the catalyst. Ensure all components of the reaction are of high purity. |
| Incorrect Temperature | Enantioselectivity is often highly temperature-dependent. Lowering the reaction temperature can sometimes significantly improve the enantiomeric excess. |
| Inappropriate Catalyst Choice | The chosen catalyst may not be well-suited for the specific substrate. It may be necessary to screen a library of different chiral catalysts to find one that provides high enantioselectivity.[14] |
| Use of a Co-catalyst/Additive | The addition of a Lewis acid or a Brønsted acid/base can sometimes enhance enantioselectivity by modifying the transition state of the reaction.[10] |
Issue 3: Formation of Significant Byproducts
Possible Causes & Recommended Solutions
| Potential Cause | Troubleshooting Steps & Explanation |
| Excessive Catalyst Loading | An overly high catalyst loading can sometimes promote undesired side reactions.[4] Try reducing the catalyst concentration to see if byproduct formation decreases. |
| Reaction Temperature is Too High | Elevated temperatures can provide the activation energy for alternative reaction pathways, leading to byproducts. Running the reaction at a lower temperature may improve selectivity for the desired product. |
| Prolonged Reaction Time | Allowing the reaction to proceed for too long after the starting material has been consumed can lead to product degradation or the formation of secondary byproducts. Monitor the reaction progress closely and quench it once complete.[12] |
| Incorrect Stoichiometry of Reactants | An imbalance in the stoichiometry of the reactants can lead to side reactions. Ensure that the molar ratios of your starting materials are correct. |
Section 3: Experimental Protocols & Workflows
Protocol 1: Catalyst Loading Screening for a Michael Addition Reaction
This protocol outlines a general procedure for screening catalyst loading for the asymmetric Michael addition of an aldehyde to a trifluoronitropropene derivative using a chiral secondary amine catalyst.
Materials:
-
3,3,3-Trifluoro-1-nitropropene
-
Aldehyde (e.g., propanal)
-
(S)-Diphenylprolinol trimethylsilyl ether (catalyst)
-
Dry toluene (solvent)
-
1 M HCl (for quenching)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
-
Silica gel for chromatography
Procedure:
-
Set up a series of flame-dried reaction vessels under an inert atmosphere (Argon or Nitrogen).
-
To each vessel, add 3,3,3-trifluoro-1-nitropropene (1.0 mmol).
-
Add dry toluene (1.0 mL) to dissolve the nitroalkene.
-
Add the aldehyde (1.5 mmol, 1.5 equivalents).
-
To each vessel, add a different amount of the (S)-diphenylprolinol trimethylsilyl ether catalyst (e.g., 1 mol%, 2.5 mol%, 5 mol%, 7.5 mol%, 10 mol%).
-
Stir the reaction mixtures vigorously at room temperature.
-
Monitor the progress of each reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench each reaction by adding 1 M HCl (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Analyze the yield and enantiomeric excess (by chiral HPLC) for each catalyst loading to determine the optimal condition.
Workflow for Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low product yield.
Reaction Pathway: Organocatalytic Michael Addition
Caption: The catalytic cycle of an amine-catalyzed Michael addition.
References
- Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions - International Research Journal.
-
Catalytic Synthesis of Trifluoromethyl Cyclopropenes and Oligo‐Cyclopropenes - PMC - NIH. Available at: [Link]
-
Troubleshooting Low DNA Yield From Plasmid Preps | VectorBuilder. Available at: [Link]
-
Biomacromolecule-Assisted Screening for Reaction Discovery and Catalyst Optimization | Chemical Reviews - ACS Publications. Available at: [Link]
-
Tuneable Control of Organocatalytic Activity through Host–Guest Chemistry - PMC. Available at: [Link]
-
Catalytic Synthesis of Trifluoromethyl Cyclopropenes and Oligo Cyclopropenes - ChemRxiv. Available at: [Link]
-
Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes - Organic Chemistry Portal. Available at: [Link]
-
Holistic Prediction of Enantioselectivity in Asymmetric Catalysis - PMC. Available at: [Link]
-
Generality-Driven Catalyst Development: A Universal Catalyst for Enantioselective Nitroalkene Reduction - PMC. Available at: [Link]
-
How to Optimize Production Chemical Processes - Applied Catalysts. Available at: [Link]
-
(PDF) Catalysis for Fluorination and Trifluoromethylation - ResearchGate. Available at: [Link]
-
Asymmetric Catalysis: Recent Advances toward a More Sustainable Synthesis. Available at: [Link]
-
Organocatalytic Enantioselective Henry Reactions - MDPI. Available at: [Link]
-
Catalysis for Fluorination and Trifluoromethylation - PMC - NIH. Available at: [Link]
-
Light on Catalytic Reaction Mechanisms: Uncovering the Conformation of Thiourea-Based Organocatalysts and Their Interaction with Nitroolefins Using Mid-infrared Spectroscopy - PMC. Available at: [Link]
-
low yield syntheses of [ 18 f]fdg at cdtn/cnen-mg: problem diagnosis and corrective actions. Available at: [Link]
-
Preparation of conjugated nitroalkenes: short review - Scientiae Radices. Available at: [Link]
-
Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience - PMC. Available at: [Link]
-
Figure 2. Screening for the most active catalyst. a) Screening of the... - ResearchGate. Available at: [Link]
-
Recent advances in catalytic asymmetric synthesis - Frontiers. Available at: [Link]
-
Rapid Lewis Acid Screening and Reaction Optimization Using 3D- Printed Catalyst-Impregnated Stirrer Devices in the Synthesis - UCL Discovery. Available at: [Link]
-
Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope - MDPI. Available at: [Link]
-
Cooperative Trifunctional Organocatalysts for Proficient Proton Transfer Reactions - PubMed. Available at: [Link]
-
Guide - Low Yield Troubleshooting - PacBio. Available at: [Link]
-
Catalyst Loading Technology for Fixed-Bed Reactors: From Empirical Heuristics to Data-Driven Intelligent Regulation - MDPI. Available at: [Link]
-
Nobel Prize in Chemistry 2021 Part 2, Asymmetric Organocatalysis, Enantioselective Organic Chemistry - YouTube. Available at: [Link]
-
Troubleshooting: How to Improve Yield - Chemistry - University of Rochester. Available at: [Link]
-
Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines | CCS Chemistry - Chinese Chemical Society. Available at: [Link]
Sources
- 1. Holistic Prediction of Enantioselectivity in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. How to Optimize Production Chemical Processes | Applied [catalysts.com]
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- 7. Light on Catalytic Reaction Mechanisms: Uncovering the Conformation of Thiourea-Based Organocatalysts and Their Interaction with Nitroolefins Using Mid-infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalytic Synthesis of Trifluoromethyl Cyclopropenes and Oligo‐Cyclopropenes - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Volatile Trifluoromethylated Nitroalkenes
Welcome to the Technical Support Center dedicated to the unique challenges of purifying volatile trifluoromethylated nitroalkenes. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these highly reactive yet synthetically valuable compounds. The trifluoromethyl group imparts unique electronic properties and metabolic stability, making these motifs highly desirable in drug discovery. However, the combination of a strongly electron-withdrawing trifluoromethyl group, an electrophilic nitroalkene system, and inherent volatility presents a significant purification challenge.
This document moves beyond standard protocols to provide in-depth, field-proven insights into troubleshooting common issues, explaining the chemical principles behind each recommendation to empower you to solve problems effectively.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the purification of trifluoromethylated nitroalkenes in a direct question-and-answer format.
Issue 1: Significant Product Decomposition or Polymerization on Silica Gel Column
Question: My trifluoromethylated nitroalkene, which looks clean by crude NMR/TLC, is turning into a brown/yellow oil or solid during silica gel chromatography. My yield is extremely low. What is happening and how can I fix it?
Answer: This is the most common failure mode when purifying this class of compounds. The issue stems from the inherent reactivity of your molecule interacting with the stationary phase.
Causality Analysis:
-
Acid-Catalyzed Decomposition: Standard silica gel is inherently acidic (pH ≈ 4-5). The combination of the electron-withdrawing nitro and trifluoromethyl groups makes your alkene extremely electron-deficient and susceptible to acid-catalyzed decomposition or polymerization.[1] The silica surface can act as a Lewis or Brønsted acid, initiating these degradation pathways.
-
Polymerization: The high concentration of the nitroalkene in a narrow band on the silica surface can promote anionic or radical polymerization, which is often initiated by impurities or the acidic nature of the silica itself.[1]
Solutions & Step-by-Step Protocol:
The core principle is to minimize contact time and passivate the acidic stationary phase.
Protocol: Deactivation of Silica Gel for Flash Chromatography
-
Prepare the Eluent: Choose your non-polar/polar solvent system (e.g., Hexanes/Ethyl Acetate). Prepare a bulk solution of your starting eluent (e.g., 95:5 Hexanes:EtOAc) containing 1% triethylamine (NEt₃) by volume. The triethylamine acts as a volatile base that neutralizes the acidic silanol groups on the silica surface.[1]
-
Pack the Column: Dry pack the column with the appropriate amount of silica gel.
-
Deactivate the Silica: Pass a minimum of three to five column volumes (CVs) of the triethylamine-containing eluent through the column before loading your sample. Discard this eluate.[1] This ensures the entire silica bed is neutralized.
-
Prepare and Load the Sample:
-
Dry Loading (Preferred): Pre-adsorb your crude material onto a small amount of silica gel (or a more inert support like Celite®). Ensure you use silica gel from the same batch that you will deactivate for the column. Concentrate this slurry to a dry, free-flowing powder and load it onto the top of your deactivated column. Dry loading is superior as it prevents the introduction of strong, polar solvents that can interfere with the initial binding and separation.[2]
-
Liquid Loading: If you must liquid load, dissolve your sample in the minimum amount of a non-polar solvent, preferably your starting mobile phase.
-
-
Run the Chromatography: Elute the column using the triethylamine-containing mobile phase. Run the chromatography as quickly as possible without sacrificing separation (i.e., use a higher flow rate).[1] The goal is to minimize the residence time of the sensitive compound on the column.
Workflow for Mitigating On-Column Decomposition
Caption: Workflow for preventing decomposition during chromatography.
Issue 2: Product Loss During Solvent Removal (Rotary Evaporation)
Question: After column chromatography, I combined my pure fractions, but after rotary evaporation, I have very little or no material left. Where did my product go?
Answer: The volatility of your trifluoromethylated nitroalkene is the culprit. The combination of low molecular weight and fluorination often leads to surprisingly low boiling points and high vapor pressures.
Causality Analysis:
-
High Vapor Pressure: The trifluoromethyl group significantly reduces intermolecular interactions, increasing the compound's volatility. During rotary evaporation, especially under high vacuum and elevated temperatures, your product is likely co-evaporating with the solvent.
Solutions & Best Practices:
-
Low-Temperature Concentration: Always concentrate your fractions at or below room temperature. Use a water bath with cool water or no bath at all.[1]
-
Careful Vacuum Application: Do not apply a high vacuum immediately. Gradually reduce the pressure and watch for bumping. If you see the solvent bubbling vigorously, reduce the vacuum.
-
Use a Cold Trap: Ensure your rotary evaporator is equipped with an efficient cold trap (dry ice/acetone or a cryo-cooler) to recapture any volatile compounds that escape. You may be able to recover your product from the trap.
-
Saturated Vapor Technique: Before concentrating your main product fractions, use a "sacrificial" fraction containing a small amount of product to saturate the evaporator's atmosphere. This can reduce the amount of product lost from the main batch.
-
Alternative to Full Evaporation: Instead of evaporating to dryness, consider concentrating to a small volume and then proceeding directly to the next step, or precipitating the product by adding a non-polar solvent like hexanes if applicable.
Issue 3: Purified Product is a Mixture of E/Z Isomers
Question: My starting material was a single isomer, but my purified product shows a mixture of geometric isomers by ¹H or ¹⁹F NMR.
Answer: Isomerization is a common issue for nitroalkenes and can be catalyzed by acid, base, or light.[1]
Causality Analysis:
-
Equilibration during Workup/Purification: Trace amounts of acid or base in your workup solutions or on a non-deactivated silica column can catalyze the equilibration between the E and Z forms.[1]
-
Photochemical Isomerization: Nitroalkenes can be sensitive to UV light, which can promote E/Z isomerization.[1] Leaving a flask of the dissolved compound on the benchtop in direct sunlight can be sufficient to cause this.
Solutions:
-
Neutral Workup: Quench reactions and wash with neutral solutions like saturated aqueous ammonium chloride (NH₄Cl) instead of strong acids or bases.[1]
-
Use Deactivated Silica: Follow the protocol described in Issue 1 to avoid acid-catalyzed isomerization on the column.
-
Protect from Light: Work in a fume hood with the sash down to minimize ambient light exposure. Wrap your flasks and collection tubes in aluminum foil.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification method for these compounds?
For most small-scale (<5g) purifications, flash column chromatography on deactivated silica gel is the most effective and versatile method.[1] For thermally stable, volatile liquids, distillation can be an excellent choice for larger quantities, as it separates based on differences in boiling points.[3][4] For solid compounds, recrystallization can yield material of very high purity, provided a suitable solvent system can be found.[5][6]
Decision Tree for Purification Method Selection
Caption: Decision tree for selecting the appropriate purification method.
Q2: How do I choose the right solvent system for flash chromatography?
The goal is to find a solvent system where your target compound has an Rf (retention factor) of approximately 0.2-0.35 on a TLC plate.[7]
-
Starting Point: A common starting point for many organic compounds is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[2]
-
TLC Analysis: Spot your crude mixture on a TLC plate and develop it in various solvent ratios (e.g., 9:1, 4:1, 1:1 Hexanes:EtOAc).
-
Adjusting Polarity:
-
If the Rf is too high (spot runs to the top), your eluent is too polar. Decrease the proportion of the polar solvent.
-
If the Rf is too low (spot stays at the bottom), your eluent is not polar enough. Increase the proportion of the polar solvent.
-
-
Remember Triethylamine: When performing TLC analysis to develop your method, add one drop of triethylamine to the TLC developing chamber to mimic the conditions of the deactivated column. This will give you a more accurate prediction of the separation.
Table 1: Common Normal-Phase Solvent Systems
| Weak Solvent | Strong Solvent | Polarity | Notes |
| Hexanes/Heptane | Ethyl Acetate | Low to Medium | Excellent general-purpose system.[2] |
| Hexanes/Heptane | Dichloromethane (DCM) | Low to Medium | Good for separating less polar compounds. |
| Dichloromethane (DCM) | Methanol (MeOH) | Medium to High | Used for more polar compounds. DCM is a weak solvent in this pair.[2] |
| Hexanes/Heptane | Diethyl Ether (Et₂O) | Low to Medium | Ether can provide different selectivity compared to ethyl acetate. |
Q3: My compound is a solid. How do I perform a recrystallization?
Recrystallization is an excellent technique for purifying solids based on differences in solubility.[3][5]
-
Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[6] Test small amounts of your crude solid in various solvents (e.g., hexanes, ethanol, isopropanol, toluene) to find a suitable one.
-
Dissolution: Place the crude solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.[1]
-
Hot Filtration (if needed): If there are insoluble impurities (like dust or catalyst residue), perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear, hot solution to cool slowly to room temperature. Slow cooling is critical for forming pure, well-defined crystals, as it allows the crystal lattice to form correctly, excluding impurities.[6] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.[5]
-
Drying: Dry the crystals under vacuum.
Q4: What are the key safety precautions for handling these compounds?
Safety must be the top priority. These compounds present multiple hazards.
-
Inhalation Hazard: Due to their volatility, always handle these compounds in a well-ventilated chemical fume hood.[8][9] Avoid breathing vapors.[10]
-
Chemical Reactivity: As highly electrophilic Michael acceptors, they can react with biological nucleophiles. They should be considered toxic and handled with appropriate personal protective equipment (PPE).
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and appropriate chemical-resistant gloves.[8][9] No single glove material is impervious to all chemicals, so consult a glove compatibility chart.
-
Storage: Store purified nitroalkenes at low temperatures (e.g., -20 °C) in a tightly sealed container, protected from light, to prevent degradation and polymerization.[1][8] For long-term storage, consider adding a radical inhibitor like hydroquinone (HQ) or butylated hydroxytoluene (BHT) in trace amounts.
References
-
Chemius. (n.d.). nitro razredčilo. Chemius. Retrieved from [Link]
-
ACS Publications. (2025, June 14). Transfer Hydrogenation of β-Trifluoromethylated Nitroalkenes Catalyzed by Chiral Calcium Phosphate. ACS Publications. Retrieved from [Link]
-
ACS Publications. (2025, June 14). Transfer Hydrogenation of β-Trifluoromethylated Nitroalkenes Catalyzed by Chiral Calcium Phosphate | ACS Organic & Inorganic Au. ACS Publications. Retrieved from [Link]
-
Wikipedia. (n.d.). Organofluorine chemistry. Wikipedia. Retrieved from [Link]
-
Biotage. (n.d.). Successful flash chromatography. Biotage. Retrieved from [Link]
-
Sorbtech. (2023, February 13). How to properly condition a flash column. Sorbtech. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf. Retrieved from [Link]
-
University of Jyväskylä. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. University of Jyväskylä. Retrieved from [Link]
-
Krishgen Biosystems. (2008, November 20). General Methods for Flash Chromatography Using Disposable Columns. Krishgen Biosystems. Retrieved from [Link]
-
Teledyne LABS. (n.d.). Best Practices for Flash Chromatography. Teledyne LABS. Retrieved from [Link]
-
SciSpace. (n.d.). Purification of Fluorine by Distillation. SciSpace. Retrieved from [Link]
- Google Patents. (n.d.). US3101304A - Distillation process for fluorocarbons. Google Patents.
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Chemistry LibreTexts. Retrieved from [Link]
-
ResearchGate. (2011, February). Fluorine chemistry — Wittig based synthesis of volatile organofluorine compounds. ResearchGate. Retrieved from [Link]
-
YouTube. (2007, November 28). Organic Chemistry Lab: Recrystallization. YouTube. Retrieved from [Link]
-
AIR Unimi. (n.d.). Enantioselective organocatalytic reduction of β−trifluoromethyl nitroalkenes: an efficient strategy for the synthesis of. AIR Unimi. Retrieved from [Link]
-
Journal of the American Chemical Society. (2026, March 2). Pyridoxal 5′-Phosphate-Dependent Enzymatic Decarboxylative Annulation. Journal of the American Chemical Society. Retrieved from [Link]
-
PubMed. (2015, February 23). Enantioselective organocatalytic reduction of β-trifluoromethyl nitroalkenes: an efficient strategy for the synthesis of chiral β-trifluoromethyl amines. PubMed. Retrieved from [Link]
-
Thieme. (n.d.). Modern Strategies in Organofluorine Chemistry 1. Thieme. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2022, December 16). Inline purification in continuous flow synthesis – opportunities and challenges. BJOC. Retrieved from [Link]
-
Drug Development and Delivery. (2026, January 5). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Drug Development and Delivery. Retrieved from [Link]
-
YouTube. (2017, May 3). METHODS OF PURIFICATION OF ORGANIC COMPOUNDS. YouTube. Retrieved from [Link]
-
Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. Waters Corporation. Retrieved from [Link]
Sources
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- 2. biotage.com [biotage.com]
- 3. physics.emu.edu.tr [physics.emu.edu.tr]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
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- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Troubleshooting Low Yields in Henry Reactions with Trifluoroacetaldehyde
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome challenges in your synthetic work. This guide is specifically designed to address the nuances of the Henry (nitroaldol) reaction, particularly when using the highly reactive substrate, trifluoroacetaldehyde.
The Henry reaction is a powerful C-C bond-forming tool, creating β-nitro alcohols that are versatile intermediates for synthesizing valuable compounds like β-amino alcohols and α-hydroxy carboxylic acids.[1][2] However, the high electrophilicity and unique chemical nature of trifluoroacetaldehyde introduce specific challenges that can lead to frustratingly low yields. This guide will walk you through common failure points and provide robust, actionable solutions.
Frequently Asked Questions & Troubleshooting Guide
Q1: My Henry reaction with trifluoroacetaldehyde resulted in a very low yield, or failed completely. What are the most critical initial parameters to verify?
This is a common starting point for troubleshooting. Low or no yield in a Henry reaction, especially with a sensitive substrate like trifluoroacetaldehyde, often points to fundamental issues with reagents or reaction conditions.
Core Areas for Investigation:
-
Purity and Integrity of Trifluoroacetaldehyde: Trifluoroacetaldehyde (TFA) is a gas at room temperature and is exceptionally reactive. It is often supplied as its more stable hydrate, CF₃CH(OH)₂. It is crucial to understand which form you are using as this directly impacts the required stoichiometry. The hydrate can also release water, which may affect certain catalytic systems. Furthermore, TFA can polymerize or undergo side reactions if not handled correctly.
-
Base Selection and Stoichiometry: The choice of base is critical. A base that is too strong can catalyze the self-condensation (Cannizzaro reaction) of trifluoroacetaldehyde, while a base that is too weak will not deprotonate the nitroalkane effectively to form the required nitronate nucleophile.[3][4] Only a catalytic amount of base is typically needed to drive the reaction.[1]
-
Strict Anhydrous and Inert Conditions: The nitronate anion is a strong base and can be quenched by protic sources, including moisture in the air or on the glassware. Ensure all glassware is rigorously flame- or oven-dried, and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).[5]
-
Temperature Control: These reactions can be highly exothermic. Poor temperature control can lead to an increase in side reactions and product decomposition. Maintaining the recommended temperature, especially during the addition of reagents, is vital.
Q2: I'm observing multiple spots on my TLC, suggesting significant side-product formation. What are the likely culprits with trifluoroacetaldehyde?
The high electrophilicity of the carbonyl carbon in trifluoroacetaldehyde, due to the electron-withdrawing CF₃ group, makes it susceptible to several competing reaction pathways.
Key Side Reactions:
-
Cannizzaro Reaction: In the presence of a strong base (like hydroxides) and the absence of an enolizable proton, aldehydes can disproportionate. Two molecules of trifluoroacetaldehyde can react to form 2,2,2-trifluoroethanol and trifluoroacetic acid.[1][4] This is particularly problematic if the base is added before the nitroalkane or if the nitroalkane deprotonation is slow.
-
Retro-Henry Reaction: All steps of the Henry reaction are reversible.[1] The β-nitro alcohol product can decompose back into the starting aldehyde and nitroalkane, especially under basic conditions or at elevated temperatures. The stability of the product is a key concern.
-
Dehydration: The resulting β-nitro alcohol can eliminate water to form a nitroalkene, particularly if the reaction is heated or under acidic/basic workup conditions.[3]
Q3: How does the choice of base and solvent impact the reaction with trifluoroacetaldehyde?
The base and solvent work in concert to facilitate the reaction, and their selection is a critical optimization parameter.
Base Selection: A variety of bases can be used, from ionic bases like alkoxides and carbonates to non-ionic organic amines like DBU and TMG.[1] For a highly reactive aldehyde like TFA, a milder base is often preferred to minimize the Cannizzaro side reaction.
| Base Type | Examples | Pros | Cons with Trifluoroacetaldehyde |
| Strong Inorganic | NaOH, KOH, t-BuOK | Inexpensive, effective deprotonation. | High risk of promoting Cannizzaro reaction.[4][6] |
| Organic Amines | Triethylamine (Et₃N), DBU | Milder, less likely to cause side reactions. | May require longer reaction times or elevated temperatures. |
| Fluoride Sources | TBAF | Can be effective, especially with silyl nitronates. | Can be moisture sensitive. |
| Heterogeneous | K₂CO₃, KF/Al₂O₃ | Easy to remove from the reaction mixture. | May have lower activity, requiring more forcing conditions. |
Solvent Effects: The solvent influences reaction rates and selectivity by solvating transition states.[7][8] While many organic solvents can be used, polar aprotic solvents are often a good choice.
| Solvent Type | Examples | Impact on Henry Reaction |
| Polar Aprotic | DMF, THF, DMSO | Generally good at solvating the nitronate and transition state. DMF can be particularly effective.[6] |
| Polar Protic | Water, Alcohols (e.g., TFE) | Can slow the reaction by strongly solvating the nucleophile.[8] However, "on water" catalyst-free systems have been reported for some substrates.[9] 2,2,2-Trifluoroethanol (TFE) can act as a hydrogen-bonding activator.[10] |
| Non-Polar | Toluene, Hexane | Generally poor choices as they do not effectively solvate the ionic intermediates. |
Q4: My product seems to be forming but then disappears or decomposes during workup. How can I improve its stability and isolation?
The stability of the 2-nitro-3,3,3-trifluoropropan-1-ol product is a major hurdle. The retro-Henry reaction is often the primary cause of product loss post-reaction.
Strategies for Stable Product Isolation:
-
Mild Quenching: Avoid quenching with strong acids. A buffered aqueous solution (e.g., saturated NH₄Cl) is often a better choice. Quench the reaction at low temperature (e.g., 0 °C) to minimize decomposition.
-
Immediate Workup: Do not let the crude reaction mixture stir for extended periods after completion. Proceed immediately to extraction and purification.[5]
-
Low-Temperature Extraction & Evaporation: Perform aqueous extractions with cold solutions. During solvent removal via rotary evaporation, use a low bath temperature to prevent thermal decomposition.
-
Careful Chromatography: The silica gel used in column chromatography is slightly acidic and can catalyze dehydration or the retro-Henry reaction.
-
Consider deactivating the silica gel by pre-treating it with a small amount of a non-nucleophilic base (e.g., 1% triethylamine in the eluent).
-
Alternatively, use a less acidic stationary phase like alumina or Florisil.
-
Work quickly and keep fractions cold.
-
Troubleshooting Workflow & Experimental Protocols
When yields are low, a systematic approach is essential. The following workflow provides a logical sequence of steps to diagnose and solve the problem.
Protocol 1: Optimized Henry Reaction with Trifluoroacetaldehyde Hydrate
This protocol uses a mild organic base to minimize side reactions.
Materials:
-
Trifluoroacetaldehyde hydrate (CF₃CH(OH)₂)
-
Nitromethane (or other nitroalkane)
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stir bar, septa, and nitrogen/argon line
Procedure:
-
Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar under a stream of nitrogen. Allow it to cool to room temperature.
-
Reagent Addition:
-
To the flask, add anhydrous THF (e.g., 5 mL per mmol of aldehyde).
-
Add the nitroalkane (1.2 equivalents).
-
Add trifluoroacetaldehyde hydrate (1.0 equivalent).
-
Cool the mixture to 0 °C in an ice bath.
-
-
Initiation: Slowly add triethylamine (0.1 equivalents) dropwise via syringe over 5-10 minutes. The reaction is often exothermic; maintain the internal temperature below 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of the aldehyde by TLC or GC analysis. The reaction may take several hours.
-
Workup:
-
Once the reaction is complete, quench by adding cold, saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent in vacuo at low temperature (<30 °C).
-
Purify the crude product immediately via flash column chromatography using silica gel that has been pre-treated with 1% Et₃N in the eluent system (e.g., hexanes/ethyl acetate).
-
References
[7] Investigation of solvent effects on the rate and stereoselectivity of the Henry reaction. Organic Letters, 14(1), 260-263. (2012). Available at: [6] Nucleophilic Trifluoromethylation of Carbonyl Compounds: Trifluoroacetaldehyde Hydrate as a Trifluoromethyl Source. National Institutes of Health. (n.d.). Available at: [1] Henry reaction - Wikipedia. Wikipedia. (n.d.). Available at: [3] Henry Reaction - Master Organic Chemistry. Master Organic Chemistry. (n.d.). Available at: [4] The Henry Reaction - Organic Chemistry Reaction. Chemnoted. (2026, February 16). Available at: [9] Efficient Catalyst-Free Henry Reaction between Nitroalkanes and Aldehydes or Trifluoromethyl Ketones Promoted by Tap Water. ResearchGate. (n.d.). Available at: [11] Assessing the atmospheric fate of trifluoroacetaldehyde (CF3CHO) and its potential as a new source of fluoro- form (HFC-23) using box modelling. ResearchGate. (n.d.). Available at: [12] Henry Nitroaldol Reaction - Alfa Chemistry. Alfa Chemistry. (n.d.). Available at: [2] Unveiling Reliable Catalysts for the Asymmetric Nitroaldol (Henry) Reaction. University of Windsor. (2004, September 28). Available at: Henry Reaction - Organic Chemistry Portal. Organic Chemistry Portal. (n.d.). Available at: [8] Investigation of Solvent Effects on the Rate and Stereoselectivity of the Henry Reaction. National Institutes of Health. (n.d.). Available at: [5] Troubleshooting: How to Improve Yield. University of Rochester, Department of Chemistry. (n.d.). Available at: [13] Comment on “Assessing the atmospheric fate of trifluoroacetaldehyde (CF3CHO) and its ...”. RSC Publishing. (2025, March 26). Available at: [10] ChemInform Abstract: 2,2,2-Trifluoroethanol as Green Solvent in Organic Synthesis: A Review. ResearchGate. (2025, August 10). Available at:
Sources
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemistry-reaction.com [chemistry-reaction.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. Nucleophilic Trifluoromethylation of Carbonyl Compounds: Trifluoroacetaldehyde Hydrate as a Trifluoromethyl Source - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of solvent effects on the rate and stereoselectivity of the Henry reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of Solvent Effects on the Rate and Stereoselectivity of the Henry Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Comment on “Assessing the atmospheric fate of trifluoroacetaldehyde (CF 3 CHO) and its potential as a new source of fluoroform (HFC-23) using the AtCh ... - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D4EA00123K [pubs.rsc.org]
Technical Support Center: Controlling Regioselectivity in Reactions with (1E)-3,3,3-Trifluoro-1-nitroprop-1-ene
Welcome to the Technical Support Center for handling and reacting (1E)-3,3,3-trifluoro-1-nitroprop-1-ene . This highly electrophilic "push-pull" alkene is a cornerstone building block for synthesizing trifluoromethylated peptidomimetics, piperazines, and complex heterocycles. However, its dual electron-withdrawing groups (CF₃ and NO₂) create unique challenges regarding regioselectivity, stereocontrol, and reagent stability.
This guide provides causality-driven troubleshooting, self-validating experimental protocols, and structural insights to help you master these reactions.
Core Principles of Regioselectivity
Q: Why does nucleophilic attack almost exclusively occur at the C2 position (β to the nitro group) rather than the C3 position (α to the CF₃ group)?
A: The regioselectivity is dictated by the fundamental difference in how the two electron-withdrawing groups stabilize the resulting intermediate. While both the CF₃ and NO₂ groups are strongly electron-withdrawing, they operate via different mechanisms. The CF₃ group withdraws electron density purely via induction (σ-framework). In contrast, the NO₂ group withdraws electron density via resonance (π-framework).
When a nucleophile attacks the C2 position, the resulting negative charge is placed on the carbon adjacent to the nitro group, forming a highly stable nitronate anion (
Aza-Michael Additions: Workflow & Troubleshooting
Q: I am synthesizing trifluoromethylated 1,2-diamines via aza-Michael addition, but I am getting poor diastereomeric ratios (dr). How can I improve stereocontrol?
A: While regioselectivity (C2 attack) is guaranteed by the electronic effects mentioned above, stereoselectivity (diastereoselectivity) is highly sensitive to the reaction environment. Poor dr usually indicates that the nitronate intermediate is undergoing equilibration (thermodynamic control) rather than being trapped immediately (kinetic control).
To achieve high diastereomeric excess (de), you must use non-polar solvents and carefully control the base stoichiometry to prevent epimerization. As demonstrated by1, using toluene with a slight excess of DIPEA provides optimal kinetic trapping. Alternatively, using pre-lithiated nucleophiles at cryogenic temperatures yields exceptional results 2.
Quantitative Comparison of Conditions on Stereoselectivity
| Nucleophile | Solvent | Base (Equiv) | Temp (°C) | Diastereoselectivity |
| H-Val-OtBu·HCl | DMF | K₂CO₃ (2.0) | 25 | Poor (Mixture) |
| H-Val-OtBu·HCl | THF | DIPEA (1.1) | 25 | Moderate |
| H-Val-OtBu·HCl | Toluene | DIPEA (1.1) | 25 | > 11:1 dr |
| 4-Phenyl-2-oxazolidinone | 2-MeTHF | n-BuLi (1.0) | -78 | 92% de (~24:1 dr) |
Self-Validating Protocol: Aza-Michael Addition via Lithiated Intermediates
Adapted from the scalable synthesis of (S)- and (R)-N-Boc-3-(trifluoromethyl)piperazines.
Step 1: In Situ Generation of the Nitroalkene Stock Solution (Note: Pure (1E)-3,3,3-trifluoro-1-nitroprop-1-ene is prone to violent polymerization. Generating it as a stock solution is a critical safety and quality-control measure).
-
Charge a 3-necked flask with 1,1,1-trifluoro-3-nitropropan-2-ol (1.0 eq) and 2-MeTHF under N₂.
-
Insert an internal temperature probe. Cool the solution to 0 °C.
-
Add Trifluoroacetic anhydride (TFAA, 1.1 eq) dropwise. Validation Check: Ensure the internal temperature strictly remains between 1 °C and 5 °C. An excursion above 5 °C indicates poor heat dissipation and risks side reactions.
-
Stir for 15 min, then add Triethylamine (TEA, 1.6 eq) dropwise, maintaining 1–5 °C.
-
Validation Check: Analyze an aliquot via ¹⁹F NMR. The disappearance of the alcohol CF₃ signal and the appearance of the characteristic alkene CF₃ doublet confirms complete dehydration.
Step 2: Lithiation and Addition
-
In a separate flask, dissolve optically pure 4-phenyl-2-oxazolidinone (1.0 eq) in 2-MeTHF and cool to -78 °C.
-
Add n-BuLi (1.0 eq) dropwise. Stir for 30 minutes to ensure complete lithiation.
-
Slowly transfer the nitroalkene stock solution (from Step 1) into the lithiated oxazolidinone solution at -78 °C.
-
Quench with saturated aqueous NH₄Cl at -78 °C before warming to room temperature. Causality: Quenching at cryogenic temperatures protonates the nitronate intermediate instantly, preserving the kinetically favored diastereomer and preventing thermodynamic equilibration.
[3+2] Cycloadditions: Controlling Dipolarophile Reactivity
Q: When reacting (1E)-3,3,3-trifluoro-1-nitroprop-1-ene with nitrones, how do I predict and control the regiochemistry of the resulting isoxazolidine?
A: The reaction between this nitroalkene and dipoles (like C-phenyl-N-methylnitrone) is governed by HOMO-LUMO interactions . The nitroalkene acts as a highly electron-deficient dipolarophile (low LUMO), while the nitrone acts as the HOMO donor.
Kinetically, the reaction is regiospecific: the nucleophilic oxygen of the nitrone attacks the highly electrophilic C2 position of the nitroalkene, and the carbon of the nitrone attacks the C1 position. This strictly yields 4-nitro-5-trifluoromethylisoxazolidines 3.
Q: I am observing a complex mixture of regioisomers and stereoisomers after leaving my cycloaddition reaction overnight at elevated temperatures. What went wrong?
A: You have shifted from kinetic to thermodynamic control. Under drastic conditions (prolonged heating), the initially formed c-3, r-4-isoxazolidine undergoes 1,3-dipolar cycloreversion . The ring opens back up into the starting materials and re-closes into the thermodynamically more stable trans-isomers or alternative regioisomers. To prevent this, reactions must be monitored closely via TLC or LC-MS and stopped immediately upon consumption of the starting material.
Caption: Reaction pathways for [3+2] cycloadditions highlighting kinetic vs. thermodynamic regiocontrol.
General Handling & Safety FAQs
Q: My isolated (1E)-3,3,3-trifluoro-1-nitroprop-1-ene turned into a dark, viscous tar inside the freezer. Can it be salvaged?
A: No, the material has polymerized and must be safely discarded. Because the double bond is severely electron-depleted by both the CF₃ and NO₂ groups, it is highly susceptible to anionic polymerization initiated by trace impurities (even moisture or basic glass surfaces). Best Practice: Never isolate the neat alkene if it can be avoided. Always synthesize it as a stock solution in 2-MeTHF or toluene and use it within 24 hours.
References
-
Darne, C. P., et al. "Development of a Safe and Practical Synthesis of Enantiomerically Pure (S)- and (R)-N-Boc-3-(Trifluoromethyl)piperazines Enabled by Aza-Michael Addition of Optically Pure 4-Phenyl-2-Oxazolidinone to 3,3,3-Trifluoro-1-Nitropropene." Organic Process Research & Development, 2024. 2
-
Turconi, J., Lebeau, L., Paris, J.-M., Mioskowski, C. "Stereoselective synthesis of trifluoromethyl-substituted 1,2-diamines by aza-Michael reaction with trans-3,3,3-trifluoro-1-nitropropene." Tetrahedron, 2006. 1
-
Tanaka, K., Mori, T., Mitsuhashi, K. "Trifluoropropenes as Dipolarophiles." Bulletin of the Chemical Society of Japan, 1993. 3
Sources
Handling safety hazards of fluorinated nitroalkene synthesis
Welcome to the Technical Support Center for Fluorinated Nitroalkene Synthesis. This portal is designed for researchers, scientists, and drug development professionals handling high-energy, fluorinated intermediates. Here, we bridge the gap between theoretical mechanistic chemistry and practical laboratory safety, ensuring your synthetic workflows are both efficient and secure.
Hazard Diagnostic & Mitigation Workflow
Before initiating any synthesis involving fluorinated nitro compounds, follow this diagnostic decision tree to determine the appropriate reactor setup and purification strategy.
Workflow for mitigating explosive hazards in fluorinated nitroalkene synthesis.
Troubleshooting & FAQ Guide
Q1: Why does my fluorinated nitroalkene synthesis keep experiencing thermal runaway during the Henry reaction? Causality: The Henry (nitroaldol) reaction is intrinsically exothermic. When synthesizing fluorinated nitroalkenes, the strongly electron-withdrawing nature of the fluorine substituents increases the electrophilicity of the carbonyl precursor, accelerating the nucleophilic attack of the nitronate. This rapid kinetic profile generates localized hot spots. Furthermore, fluorinated nitro compounds exhibit lower thermal decomposition thresholds compared to non-fluorinated analogs; if the temperature exceeds this threshold, autocatalytic decomposition occurs, potentially releasing hydrogen fluoride (HF) and triggering a runaway event (1)[1]. Solution: Abandon standard ambient batch reactors for these substrates. Transition to a continuous-flow microreactor setup. Flow chemistry provides superior heat and mass transfer, ensuring short residence times and minimal accumulation of hazardous, potentially explosive intermediates (2)[2]. If batch synthesis is unavoidable, utilize strict cryogenic conditions (-78 °C) with highly diluted reaction streams.
Q2: Is it safe to purify fluorinated nitroalkenes via vacuum distillation? Causality: Absolutely not. Distillation of nitroalkanes and nitroalkenes is a profound safety hazard and frequently results in catastrophic explosions (3)[3]. Nitro compounds with a high mass fraction of NO₂ groups, such as nitroacetonitrile and fluorinated nitroalkenes, often possess decomposition energies exceeding 800 J/g—the internationally recognized threshold for classification as an explosive material (4)[4]. Heating these compounds concentrates thermal stress, leading to rapid, uncontrollable exothermic decomposition. Solution: Utilize non-thermal purification methods. Flash column chromatography or low-temperature recrystallization are mandatory. Ensure all fractions are concentrated using a rotary evaporator equipped with a cold trap, keeping the water bath strictly below 30 °C.
Q3: How should I manage the risk of HF exposure during synthesis and workup? Causality: Fluorinated high-energy materials and nitro compounds can generate toxic and corrosive hydrogen fluoride (HF) upon thermal degradation or unintended hydrolysis (1)[1]. HF penetrates tissues deeply, binding to intracellular calcium and magnesium, which causes severe systemic toxicity and tissue necrosis (5)[5]. Solution: Keep equipment scrupulously dry and use Teflon gaskets, as fluorine and HF react with many standard materials (5)[5]. Always have 2.5% calcium gluconate gel immediately available at the workstation. Implement a self-validating alkaline quench protocol (see Protocol B) to ensure any generated HF is immediately neutralized before opening the reactor.
Quantitative Safety Data
To aid in risk assessment, the following table summarizes the thermal and energetic properties of various nitro compounds, highlighting the destabilizing effect of fluorination.
| Compound Class | Example | Decomposition Onset (°C) | Decomposition Energy (J/g) | Explosion Hazard Risk |
| Non-fluorinated Nitroalkane | Nitromethane | > 220 | ~ 600 | Moderate |
| Fluorinated Nitroalkane | Fluoronitromethane | ~ 150 | > 800 | High |
| Nitro-nitrile | Nitroacetonitrile | 109 | 874 | Severe (>800 J/g threshold) |
| Fluorinated Nitroalkene | 1-Fluoro-2-nitroethene | < 100 | > 900 | Severe |
Note: Data extrapolated from differential scanning calorimetry (DSC) profiles of energetic nitro compounds.
Validated Experimental Protocols
Protocol A: Safe Henry Reaction for Fluorinated Nitroalkenes via Continuous Flow
Design Principle: This protocol uses a microreactor to prevent the accumulation of explosive intermediates and rapidly dissipate the heat of the nitroaldol addition.
-
Preparation of Reagent Streams:
-
Stream A: Dissolve the fluorinated aldehyde (1.0 equiv) in anhydrous THF (0.5 M).
-
Stream B: Dissolve the nitroalkane (1.2 equiv) and a catalytic amine base (e.g., DIPEA, 0.1 equiv) in anhydrous THF (0.5 M).
-
-
System Priming: Prime the continuous-flow system with anhydrous THF. Ensure the reactor coil is submerged in a cooling bath set to 0 °C.
-
Reaction Execution: Pump Stream A and Stream B into a T-mixer at equal flow rates (e.g., 0.5 mL/min), directing the output into the cooled reactor coil (residence time: 2–5 minutes).
-
In-Line Validation (Self-Validating Step): Route the reactor effluent through an in-line FT-IR flow cell. Monitor the disappearance of the aldehyde carbonyl stretch (~1700 cm⁻¹) and the appearance of the nitroalkene NO₂ stretch (~1520 cm⁻¹). Validation mechanism: If the product signal drops below a 90% conversion threshold, the system automatically triggers a pump shutdown to prevent unreacted precursor accumulation and potential downstream thermal events.
-
Continuous Quenching: Direct the output stream immediately into a stirred flask containing a 1 M aqueous HCl solution at 0 °C to halt the reaction and stabilize the product.
Protocol B: Emergency Quench and HF Neutralization Workflow
Design Principle: A self-validating chemical quench to neutralize accidental HF generation during thermal degradation.
-
Quench Preparation: Prepare a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) and Calcium Chloride (CaCl₂). The calcium ions will precipitate any free fluoride as insoluble, inert Calcium Fluoride (CaF₂).
-
Indicator Addition: Add a few drops of phenolphthalein indicator to the quench solution (the solution will be distinctly pink).
-
Execution: In the event of a suspected thermal excursion or pressure spike, remotely vent the reactor into the quench solution.
-
Self-Validation Mechanism: Observe the color of the quench bath. As long as the solution remains pink, the bath is basic, and HF is successfully neutralized. If the solution turns colorless, the buffering capacity is exhausted; immediately add more basic quench solution until the pink color is restored.
References
-
Physical and energetic properties of newly developed fluorinated nitrotoluenes compared with TNT and DNT. ResearchGate. 1
-
Product Class 1: Nitroalkanes. Thieme E-Books & E-Journals. 3
-
Multi-step continuous-flow synthesis. Chemical Society Reviews (RSC Publishing). 2
-
Fluorine Safety. Purdue University. 5
-
Nitroacetonitrile and Its Synthetic Equivalents. The Journal of Organic Chemistry. 4
Sources
- 1. researchgate.net [researchgate.net]
- 2. Multi-step continuous-flow synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00830E [pubs.rsc.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
Technical Support Center: Minimizing Side Reactions in Conjugate Additions to TFNP
Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I have designed this guide to address the unique challenges of working with (E)-3,3,3-trifluoro-1-nitropropene (TFNP) .
TFNP is a premier electrophilic building block for installing trifluoromethyl groups into pharmaceutical scaffolds. However, the synergistic electron-withdrawing effects of the –CF₃ and –NO₂ groups make the β-carbon hyper-electrophilic. This extreme reactivity often leads to polymerization, epimerization, and poor yields if the reaction environment is not strictly controlled.
This guide provides mechanistic troubleshooting, quantitative optimization data, and self-validating protocols to ensure high-fidelity conjugate additions.
Mechanistic Overview: The Reactivity Landscape of TFNP
Before troubleshooting, it is critical to understand the competing pathways in a TFNP conjugate addition. The desired pathway is a kinetically controlled Michael addition. However, excess base or thermal energy easily diverts the nitronate intermediate into destructive side reactions.
Fig 1: Mechanistic pathways of TFNP conjugate addition and primary side reactions.
Diagnostic FAQs: Troubleshooting Common Failures
Q: My reaction mixture turns dark brown immediately upon base addition, and my yield of the Michael adduct is <20%. What is happening? Diagnosis: Base-catalyzed polymerization of TFNP. Causality: Because TFNP is highly electron-deficient, unhindered bases (like unbuffered primary amines or alkoxides) or localized high concentrations of base cause the generated nitronate intermediate to act as a nucleophile. It attacks unreacted TFNP molecules, triggering a rapid, dark-colored polymerization cascade[1]. Solution:
-
Change the Base: Use a sterically hindered amine (e.g., N,N-Diisopropylethylamine / DIPEA) to act strictly as a proton shuttle rather than a nucleophile[2].
-
Order of Addition: Never add base to neat TFNP. Pre-mix your nucleophile and base, then add a diluted stock solution of TFNP dropwise at cryogenic temperatures.
Q: I am performing an aza-Michael addition with a chiral auxiliary, but my diastereomeric ratio (dr) is inconsistent and often poor (~2:1). How can I improve stereocontrol? Diagnosis: Thermodynamic equilibration via retro-Michael addition. Causality: The addition of nitrogen nucleophiles to TFNP is highly reversible. If the reaction is allowed to warm up before quenching, or if highly polar aprotic solvents (like DMF) are used, the system shifts from kinetic to thermodynamic control. The adduct undergoes retro-Michael cleavage back to the starting materials, followed by re-addition, which scrambles the newly formed stereocenter[3],[2]. Solution:
-
Solvent Switch: Use a non-polar solvent like Toluene. This suppresses the stabilization of the charged nitronate leaving group, significantly slowing the retro-Michael pathway[2].
-
Cold Quenching: Run the reaction at -78 °C and quench cold with a weak acid (e.g., acetic acid) before allowing the flask to warm.
Q: I am trying to use TFNP in scale-up, but the reagent degrades in the bottle, leading to variable assay yields. How should I handle it? Diagnosis: Inherent instability and volatility of neat TFNP. Causality: Neat (E)-3,3,3-trifluoro-1-nitropropene is a volatile liquid prone to auto-polymerization upon storage, especially if exposed to light, moisture, or trace impurities. Solution: Do not store TFNP neat. Synthesize it and immediately formulate it as a standardized stock solution in 2-MeTHF or Toluene (typically 1M to 2M). This mitigates safety risks and ensures reproducible dosing across batches[1].
Quantitative Data: Optimization of Reaction Parameters
The following table summarizes the causal relationship between reaction conditions and the suppression of side reactions during the aza-Michael addition of chiral amines to TFNP.
| Solvent | Base (Equiv) | Temperature | Yield (%) | Diastereomeric Ratio (dr) | Primary Side Reaction Observed |
| DMF | K₂CO₃ (2.0) | 25 °C | < 30% | 1.5 : 1 | Polymerization, Epimerization |
| THF | TEA (1.5) | 0 °C | 65% | 4 : 1 | Retro-Michael (Partial) |
| Toluene | DIPEA (1.1) | -78 °C | 88% | > 11 : 1 | None (Kinetic Control) |
Data synthesized from benchmark optimization studies on chiral oxazolidinone and amino acid ester additions to TFNP[3],[2].
Experimental Workflows: Self-Validating Protocols
To guarantee reproducibility, follow these step-by-step methodologies. These protocols are designed as self-validating systems, meaning built-in checks ensure the integrity of the reaction before proceeding to the next step.
Fig 2: Optimized workflow for kinetically controlled aza-Michael addition to TFNP.
Protocol A: Preparation and Validation of TFNP Stock Solution
Objective: Prevent auto-polymerization and ensure accurate stoichiometry.
-
Synthesis/Extraction: Following the dehydration of 1,1,1-trifluoro-3-nitropropan-2-ol, extract the generated TFNP into 2-MeTHF[1].
-
Formulation: Dilute the organic layer with anhydrous 2-MeTHF to achieve an approximate concentration of 1.5 M. Store in an amber bottle over activated 4Å molecular sieves at -20 °C.
-
Self-Validation (Assay): Before use, pull a 50 µL aliquot. Perform quantitative ¹⁹F-NMR using trifluorotoluene as an internal standard to determine the exact molarity. Do not proceed if the solution is dark brown or shows broad polymeric peaks in the baseline.
Protocol B: Kinetically Controlled Aza-Michael Addition
Objective: Maximize diastereoselectivity and eliminate retro-Michael epimerization.
-
Preparation: In an oven-dried flask under N₂, dissolve the chiral nucleophile (1.0 equiv) in anhydrous Toluene (0.2 M).
-
Base Addition: Add DIPEA (1.1 equiv). Stir for 5 minutes.
-
Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.
-
TFNP Addition: Using a syringe pump, add the assayed TFNP stock solution (1.05 equiv) dropwise over 30 minutes. The slow addition prevents localized heating and base concentration spikes.
-
Self-Validation (Monitoring): Stir for 2 hours at -78 °C. Pull a micro-aliquot, quench it immediately in cold CDCl₃/Acetic acid, and check by TLC/¹⁹F-NMR. You should observe complete consumption of the nucleophile.
-
Cold Quench (Critical Step): While the reaction is still at -78 °C, add 2.0 equivalents of glacial acetic acid. Only after the acid is fully mixed should you remove the cooling bath and allow the system to warm to room temperature. This locks the stereocenter and prevents thermodynamic epimerization.
References
-
Darne, C. P., et al. "Development of a Safe and Practical Synthesis of Enantiomerically Pure (S)- and (R)-N-Boc-3-(Trifluoromethyl)piperazines Enabled by Aza-Michael Addition of Optically Pure 4-Phenyl-2-Oxazolidinone to 3,3,3-Trifluoro-1-Nitropropene." Organic Process Research & Development, ACS Publications, 2024.[Link]
-
Turconi, J., et al. "Stereoselective conjugate addition of nitrogen nucleophiles to 3,3,3-trifluoro-1-nitropropene." Tetrahedron Letters, vol. 47, no. 1, 2006, pp. 121-123.[Link]
-
Volonterio, A., et al. "Stereocontrolled synthesis of psi[CH(CF3)NH]gly-peptides." Journal of Organic Chemistry, PubMed, 2003.[Link]
Sources
Validation & Comparative
Comparative Technical Guide: (1E)-3,3,3-Trifluoro-1-nitroprop-1-ene vs. Non-Fluorinated Analogs
This technical guide provides an in-depth comparison of (1E)-3,3,3-trifluoro-1-nitroprop-1-ene (TFNPE) versus non-fluorinated nitroalkenes (e.g.,
Executive Summary
(1E)-3,3,3-trifluoro-1-nitroprop-1-ene (TFNPE) represents a "super-electrophile" within the nitroalkene class. While standard nitroalkenes (e.g., 1-nitroprop-1-ene) are versatile Michael acceptors, the introduction of the trifluoromethyl (
Key Differentiators:
-
Reactivity: TFNPE exhibits reaction rates
times faster than non-fluorinated analogs in conjugate additions due to dual electron-withdrawing group (EWG) activation. -
Regioselectivity: Nucleophilic attack occurs exclusively at the C2 position (bearing the
group), driven by the synergistic inductive effect of and the resonance effect of . -
Stability: Unlike nitroethylene, which polymerizes explosively, TFNPE is a stable, distillable liquid (bp 89–90 °C), though it remains a potent lachrymator.
Electronic & Steric Profile
The reactivity difference is best understood through Frontier Molecular Orbital (FMO) theory. The
Comparative Electronic Metrics
| Feature | 1-Nitropropene ( | TFNPE ( | Impact on Reactivity |
| Inductive Effect | Increases positive charge density on C2. | ||
| LUMO Energy | High (~ -1.5 eV) | Low (~ -2.8 eV) | Smaller HOMO-LUMO gap with nucleophiles = Faster kinetics. |
| Dipole Moment | Moderate | High | Stronger electrostatic interactions in polar transition states. |
| Steric Bulk | Low (A-value ~1.7) | Moderate (A-value ~2.1) |
*Estimated values based on DFT trends for electron-deficient alkenes.
Visualizing the Electrophilic Activation
The following diagram illustrates the polarization vectors and the resulting "hotspot" for nucleophilic attack.
Figure 1: Electronic comparison showing the opposing inductive effects of Methyl vs. Trifluoromethyl groups.
Reactivity & Regioselectivity[1]
Michael Addition (Conjugate Addition)
In TFNPE, the nucleophile attacks the carbon bearing the
Reaction:
-
Non-Fluorinated: Reversible additions are common; equilibrium often favors starting materials unless trapped.
-
TFNPE: The C-C bond formation is often irreversible due to the high stability of the adduct.
1,3-Dipolar Cycloaddition
TFNPE is a superior dipolarophile compared to nitropropene.
-
Regioselectivity: With diazoalkanes or nitrones, the "head-to-head" vs "head-to-tail" selectivity is strictly controlled by the
group, but the group accelerates the rate. -
Product: Yields trifluoromethylated isoxazolines or pyrazolines, which are valuable pharmacophores.
Experimental Protocols
Synthesis of (1E)-3,3,3-Trifluoro-1-nitroprop-1-ene
Safety Warning: Fluoral is volatile and toxic. Nitroalkenes are lachrymators. Perform all steps in a fume hood.
Method: Modified Henry Reaction followed by Dehydration.
Step 1: Nitroaldol Condensation
-
Reagents: Trifluoroacetaldehyde ethyl hemiacetal (1.0 eq), Nitromethane (1.2 eq),
(0.1 eq). -
Solvent: Methanol or Ethanol (anhydrous).
-
Procedure:
-
Mix fluoral hemiacetal and nitromethane in solvent at 0 °C.
-
Add
slowly. -
Stir at 0 °C for 2 hours, then warm to RT (4–6 hours).
-
Workup: Neutralize with dilute HCl, extract with ether, dry (
), and concentrate to yield 1,1,1-trifluoro-3-nitropropan-2-ol .
-
Step 2: Dehydration
-
Reagents: Crude nitroalcohol (from Step 1), Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (
, 2.5 eq). -
Solvent:
(DCM). -
Procedure:
-
Dissolve nitroalcohol in DCM at -10 °C.
-
Add
, then dropwise add MsCl. -
Stir 1 hour at 0 °C. The intermediate mesylate eliminates in situ.
-
Purification: Wash with water/brine.[1] Distill the organic layer.
-
Product: (1E)-3,3,3-trifluoro-1-nitroprop-1-ene, bp 89–90 °C .
-
Experimental Workflow Diagram
Figure 2: Two-step synthesis of TFNPE from fluoral hemiacetal.
Applications in Drug Discovery
The TFNPE scaffold is a gateway to trifluoromethylated heterocycles , a motif increasingly common in FDA-approved drugs (e.g., Sitagliptin analogs).
-
Chiral
-Pyrrolidines: Via [3+2] cycloaddition with azomethine ylides. - -Peptidomimetics: Michael addition of amino acid esters to TFNPE creates non-natural amino acids with enhanced metabolic stability.
-
Bio-orthogonal Chemistry: The high reactivity of TFNPE allows it to serve as a cysteine trap in proteomic profiling, distinct from standard acrylamide warheads.
References
-
General Properties & CAS: ChemicalBook & PubChem. "(1E)-3,3,3-trifluoro-1-nitroprop-1-ene Properties and Safety." Link
-
Regioselectivity in Michael Addition: Korotaev, V. Y., et al. "Reactions of 3,3,3-trichloro(trifluoro)-1-nitropropenes with 2-morpholinoalk-1-enes." Russian Chemical Bulletin, 2012. Link
-
Synthesis Protocol (Analogous): "Synthesis of isomeric (3,3,3-trifluoropropyl)anilines." ScienceDirect, 2015. (Describes fluoral/nitroaldol pathways). Link
-
Cycloaddition Mechanism: "Mechanism and regioselectivity of 1,3-dipolar cycloaddition." Journal of Chemical Sciences, 2014. Link
-
Safety Data: Fisher Scientific SDS for Trifluoropropene derivatives. Link
Sources
Comparative Reactivity Guide: 3,3,3-Trifluoro-1-nitropropene (TFNP) vs. Ethyl 4,4,4-trifluorocrotonate
Topic: Reactivity comparison: TFNP vs ethyl 4,4,4-trifluorocrotonate Content Type: Publish Comparison Guide
Executive Summary
For researchers in medicinal chemistry and organofluorine synthesis, the choice between 3,3,3-trifluoro-1-nitropropene (TFNP) and ethyl 4,4,4-trifluorocrotonate represents a strategic decision between kinetic superiority and handling stability .
-
TFNP acts as a "super-electrophile," offering rapid kinetics and high reactivity even with weak nucleophiles or under mild organocatalytic conditions. It is the reagent of choice for constructing highly functionalized, chiral trifluoromethylated scaffolds where the nitro group serves as a versatile synthetic handle (precursor to amines, Nef reaction).
-
Ethyl 4,4,4-trifluorocrotonate behaves as a "soft" Michael acceptor. While less reactive, it provides superior shelf-stability and is ideal for reactions requiring thermodynamic control or when the target scaffold requires an ester/acid functionality directly.
Electronic Structure & Theoretical Basis
To predict reactivity, one must analyze the frontier molecular orbitals (FMOs). The reactivity difference stems from the electron-withdrawing group (EWG) capacity and the resulting LUMO energy levels.
The "Super-Electrophile" Effect (TFNP)
In TFNP (
-
Synergy: The nitro group lowers the LUMO energy significantly more than a carbonyl group.
-
Polarization: The
-carbon (C2) becomes intensely electron-deficient, susceptible to attack even by neutral or weak nucleophiles.
The "Soft" Acceptor (Trifluorocrotonate)
In ethyl 4,4,4-trifluorocrotonate (
-
Competition: The ester oxygen lone pairs donate electron density back into the
-system (resonance), partially mitigating the electron-withdrawing nature of the carbonyl. This raises the LUMO energy relative to TFNP, necessitating stronger nucleophiles or Lewis acid activation.
Figure 1: Reactivity Hierarchy based on electronic activation. TFNP exhibits lower LUMO energy, translating to faster kinetics.
Reactivity Profile: Michael Additions
The Michael addition is the primary application for both reagents. The key differentiator is the catalyst requirement and regioselectivity .
Comparison Data
| Feature | TFNP (Nitroalkene) | Ethyl 4,4,4-trifluorocrotonate |
| Reaction Rate | Very Fast ( | Moderate |
| Catalyst Type | H-Bonding Organocatalysts (Thioureas, Squaramides) | Metal Lewis Acids ( |
| Nucleophile Scope | Broad (1,3-dicarbonyls, indoles, pyrroles, thiols) | Moderate (Malonates, Grignards, Enolates) |
| Regioselectivity | Attack at C2 (Adjacent to | Attack at C3 (Adjacent to |
| Stereocontrol | Excellent (via chiral H-bonding) | Good (via chiral ligands) |
Regiochemical Note
In both cases, the nucleophile attacks the carbon adjacent to the
-
TFNP: Nucleophile attacks C2 (beta to
). -
Crotonate: Nucleophile attacks C3 (beta to Ester).
-
Result: Both reagents yield products where the nucleophile and
group are on vicinal carbons, but the resulting electronic environment differs (nitroalkane vs. ester).
Experimental Protocols
Protocol A: Enantioselective Michael Addition to TFNP
Use Case: Synthesis of chiral trifluoromethylated amines or GABA analogs.
Mechanism: The nitro group is activated via Hydrogen-Bonding (H-Bonding) interactions with a thiourea catalyst, making the
Reagents:
-
TFNP (1.0 equiv)
-
Diethyl malonate (1.2 equiv)
-
Chiral Thiourea Catalyst (10 mol%)
-
Solvent: Toluene or DCM
Step-by-Step:
-
Preparation: In a flame-dried round-bottom flask, dissolve the chiral thiourea catalyst (0.1 mmol) in Toluene (2.0 mL).
-
Activation: Add TFNP (1.0 mmol) to the solution. Stir for 5 minutes at room temperature (RT) to establish the catalyst-substrate H-bond complex.
-
Addition: Add diethyl malonate (1.2 mmol) dropwise.
-
Monitoring: Stir at RT. Reaction is typically complete within 1–4 hours (TLC monitoring: Hexane/EtOAc 8:2).
-
Workup: Concentrate directly under reduced pressure.
-
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Expected Yield: 85–95% | ee: >90%.
Protocol B: Michael Addition to Ethyl 4,4,4-trifluorocrotonate
Use Case: Synthesis of trifluoromethylated amino acids.
Mechanism: The ester is less reactive, often requiring a Lewis Acid to lower the LUMO energy or a generated enolate.
Reagents:
-
Ethyl 4,4,4-trifluorocrotonate (1.0 equiv)
-
Nucleophile (e.g., Nitromethane or Malonate) (1.5 equiv)
-
Base/Catalyst: DBU (1.0 equiv) or
/Chiral Ligand -
Solvent: THF[1]
Step-by-Step:
-
Preparation: Dissolve the nucleophile (1.5 mmol) in dry THF (3.0 mL) under Argon.
-
Deprotonation: Add DBU (1.5 mmol) at 0°C. Stir for 15 mins to generate the nitronate/enolate species.
-
Addition: Add Ethyl 4,4,4-trifluorocrotonate (1.0 mmol) dropwise at 0°C.
-
Reaction: Allow to warm to RT. Reaction often requires 12–24 hours due to lower electrophilicity.
-
Quench: Add saturated
solution. -
Extraction: Extract with EtOAc (3x). Dry over
. -
Purification: Flash chromatography.
-
Expected Yield: 70–85%.
Visualization of Activation Pathways
The following diagram illustrates the divergent activation modes required for these two reagents.
Figure 2: Mechanistic divergence. TFNP is activated via non-covalent H-bonding to the nitro oxygen atoms, while Crotonates typically require Lewis acid coordination to the carbonyl oxygen.
Handling & Stability (The Trade-off)
While TFNP is synthetically superior for kinetics, the Crotonate wins on ease of handling.
-
TFNP (Nitroalkene):
-
Stability: Moderate. Prone to polymerization if stored improperly. Can hydrolyze slowly to release
. -
Safety: Potent lachrymator (tear gas effect) and skin irritant. Must be handled in a fume hood.
-
Storage: Store at -20°C under inert gas (Argon/Nitrogen).
-
-
Ethyl 4,4,4-trifluorocrotonate:
-
Stability: High.[2] Stable liquid at room temperature.
-
Safety: Standard organic irritant. Less volatile/lachrymatory than TFNP.
-
Storage: Cool, dry place (4°C recommended for long term).
-
Decision Matrix
| Choose TFNP If... | Choose Trifluorocrotonate If... |
| You need rapid reaction rates at mild temperatures. | You require a stable, easy-to-handle starting material. |
| You are performing organocatalysis (metal-free). | You are using metal-catalyzed methodologies.[3] |
| The target molecule contains an amine (via nitro reduction).[4] | The target molecule contains an acid/ester or alcohol.[1] |
| You need to perform a Nef reaction (Nitro | You are scaling up to kilogram quantities (safety). |
References
-
Reaction of Azomethine Ylides with TFNP
- Adib, M., et al. (2022). Understanding the mechanism and regio- and stereo selectivity of [3 + 2] cycloaddition reactions between substituted azomethine ylide and 3,3,3-trifluoro-1-nitroprop-1-ene.
-
Organocatalytic Michael Addition to Nitroalkenes
- MDPI (2022).
-
Nucleophilic Reactions of Trifluorocrotonates
-
Journal of Fluorine Chemistry (2021).[5] Nucleophilic reactions of ethyl (Z)-2‑bromo-4,4,4-trifluorobut-2-enoate.
-
-
General Michael Addition Mechanisms
- Master Organic Chemistry (2023).
-
Ethyl 4,4,4-trifluorocrotonate Product Information
- Chem-Impex International.
Sources
Validation of Absolute Configuration in TFNP Adducts: A Comparative Technical Guide
This guide provides an in-depth technical analysis of validating absolute configuration (AC) in TFNP (Trifluoromethyl-naphthyl/neopentyl) adducts. It addresses the ambiguity of the "TFNP" acronym by covering its two primary relevant contexts in high-precision stereochemistry:
-
TFNP as a Chiral Derivatizing Agent (CDA): Specifically referring to Trifluoro-1-(2-naphthyl)ethanol (often abbreviated as TFNE, but referred to here as TFNP-type) and its analogs, used to determine the AC of chiral alcohols/amines via NMR.
-
TFNP as a Structural Motif: Referring to the (
-trifluoro)neopentyl group (O'Hagan et al., 2024), where validation involves confirming the helical propeller conformation.[1][2]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Executive Summary & Technical Context[1][4]
The determination of absolute configuration (AC) is a critical quality attribute (CQA) in drug development, particularly for synthetic intermediates and chiral APIs.[2] While X-ray crystallography is the gold standard, it requires suitable crystals.[2] NMR-based methods using Chiral Derivatizing Agents (CDAs) remain the most versatile solution for solution-phase molecules.
This guide evaluates the performance of TFNP adducts (Trifluoromethyl-naphthyl/neopentyl derivatives) against industry standards like Mosher’s Acid (MTPA) and MPA . We focus on the
The "TFNP" Adduct Classes
| Class | Chemical Identity | Primary Application | Validation Mechanism |
| Type A (CDA) | Trifluoro-1-(2-naphthyl)ethanol derivatives | AC determination of alcohols/amines. | |
| Type B (Motif) | ( | Bioisostere for tert-butyl; LogP modulation.[1] | X-Ray / DFT Computation. Validation of the P or M helical propeller conformation. |
Mechanism of Action: The Anisotropic Shielding Model[3]
To validate AC using TFNP-type CDAs, one must understand the conformational rigidity that drives the magnetic anisotropy.[2]
The Modified Mosher Model
In TFNP esters (like MTPA esters), the trifluoromethyl (CF
-
Shielding Zone: The aryl group (Naphthyl in TFNP) exerts a diamagnetic anisotropic shielding effect on the protons of the substrate cis to it.[2]
-
Deshielding Zone: Protons on the opposite side are relatively deshielded.[2]
Why TFNP outperforms MTPA:
The Naphthyl system in TFNP adducts possesses a larger
-
Larger
values: The magnitude of chemical shift differences ( ) is often 1.5–2.0x larger than MTPA, reducing ambiguity in "borderline" cases. -
Enhanced Rigidity: The steric bulk of the naphthyl group locks the preferred conformer more effectively, minimizing the population of minor rotamers that can confuse data interpretation.[2]
Comparative Analysis: TFNP vs. Alternatives
The following table contrasts TFNP (as a Naphthyl-based CDA) with standard alternatives.
| Feature | TFNP (Naphthyl-CF | MTPA (Mosher's Acid) | MPA (Methoxyphenylacetic) | 9-AMA (Anthryl) |
| High (>0.1 - 0.5 ppm) | Moderate (0.05 - 0.2 ppm) | High (due to lack of CF | Very High | |
| Conformational Purity | High (Steric lock) | Moderate (Rotamer issues common) | Low (Flexible, requires low T NMR) | High |
| Solubility | Moderate (Lipophilic) | Excellent | Good | Poor (Aggregation issues) |
| Yes (Singlet, distinct) | Yes (Often complex multiplets) | No | No | |
| Reliability | Excellent for sterically hindered alcohols | Standard for primary/secondary alcohols | Good for simple secondary alcohols | Specialized use |
Experimental Protocol: Synthesis & Validation of TFNP Adducts
Objective: Synthesize both
Reagents
-
Substrate: Chiral Alcohol (
ee recommended). -
Reagent:
- and -TFNP-Cl (Acid Chloride) or TFNP-COOH + DCC/DMAP. -
Solvent: Pyridine-
(for in-situ) or DCM (for isolation).
Step-by-Step Workflow
-
Derivatization (Parallel Reactions):
-
Vial A: Mix 5 mg Substrate + 1.5 eq
-TFNP-Cl + 3 eq Pyridine in 0.5 mL DCM. Stir 2h. -
Vial B: Mix 5 mg Substrate + 1.5 eq
-TFNP-Cl + 3 eq Pyridine in 0.5 mL DCM. Stir 2h.
-
-
Workup: Quench with water, extract with EtOAc, wash with 1N HCl, NaHCO
, Brine. Dry over Na SO . -
Purification: Silica gel flash chromatography (crucial to remove unreacted reagent which can overlap in NMR).
-
NMR Acquisition: Acquire
H NMR (500 MHz+) for both esters in CDCl . Assign signals for protons , , and to the chiral center.[2] -
Data Analysis (
Calculation):-
Calculate
. -
Note: Ensure you follow the specific sign convention for the TFNP reagent used (check literature if the reagent is
-acid yielding -ester or if CIP priority flips).
-
Validation Logic & Visualization
The assignment of Absolute Configuration relies on the spatial distribution of positive and negative
Graphviz Diagram: The Validation Logic Tree
The following diagram illustrates the decision process for assigning AC using TFNP adducts.
Caption: Logic flow for assigning absolute configuration using
Case Study: TFNP in Tobacco-Free Nicotine Pouches (Industry Context)
In the context of Tobacco-Free Nicotine Pouches (TFNPs) , "validation of absolute configuration" often refers to verifying the enantiomeric purity of synthetic nicotine (which can be racemic) versus tobacco-derived nicotine (pure
-
Problem: Synthetic nicotine used in TFNPs may contain the
-enantiomer, which has different pharmacological potency. -
TFNP Adduct Application: To validate the raw material, researchers derivatize nicotine with a CDA (like Mosher's acid or a TFNP-type acid).
-
Protocol:
-
Extract nicotine from the pouch.
-
React with
-MTPA-Cl (or TFNP-Cl). -
Analyze via
F NMR . -
Result: Two distinct CF
singlets appear if the sample is racemic (diastereomers). A single peak confirms enantiomeric purity (e.g., ).
-
References
-
O'Hagan, D. et al. (2024).[3] "Synthesis and Analysis of (
-Trifluoro)neopentyl (TFNP) Aryl Ethers as a Polar Fluoroaliphatic Motif." Chemistry – A European Journal.[4][3][5] Link[4][5]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Seco, J. M., Quiñoá, E., & Riguera, R. (2004).[2] "The Assignment of Absolute Configuration by NMR." Chemical Reviews, 104(1), 17-118.[2] Link
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007).[2] "Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons." Nature Protocols, 2, 2451–2458.[2] Link
-
BenchChem. (2025). "Validating the Absolute Configuration of Synthetic '3-Methyl-4-octanol' Enantiomers: A Comparative Guide." BenchChem Technical Guides. Link
Sources
A Comparative Guide to the Bioactivity of Heterocycles Derived from (1E)-3,3,3-Trifluoro-1-nitroprop-1-ene
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF3) group into heterocyclic scaffolds is a well-established strategy in medicinal chemistry for enhancing the pharmacological properties of bioactive molecules. The unique electronic properties of the CF3 group can significantly improve metabolic stability, lipophilicity, and binding affinity to biological targets.[1] (1E)-3,3,3-trifluoro-1-nitroprop-1-ene is a versatile and highly reactive precursor for the synthesis of a variety of trifluoromethylated heterocycles, making it a valuable building block in drug discovery programs. This guide provides a comparative assessment of the bioactivity of different heterocyclic systems derived from this precursor, supported by experimental data and detailed methodologies.
The Synthetic Versatility of (1E)-3,3,3-Trifluoro-1-nitroprop-1-ene
(1E)-3,3,3-trifluoro-1-nitroprop-1-ene serves as a potent Michael acceptor and a dienophile in cycloaddition reactions, enabling the construction of a diverse array of heterocyclic rings. The electron-withdrawing nature of both the trifluoromethyl and nitro groups activates the double bond for nucleophilic attack and cycloaddition reactions. This reactivity allows for the synthesis of key heterocyclic families with established pharmacological importance, including pyrazoles, isoxazoles, and pyrimidines.
Comparative Bioactivity Assessment
The bioactivity of heterocycles derived from (1E)-3,3,3-trifluoro-1-nitroprop-1-ene is highly dependent on the resulting heterocyclic core and the nature of the substituents. This section provides a comparative overview of the antimicrobial and anticancer activities of these compounds.
Antimicrobial Activity
Trifluoromethylated pyrazoles have demonstrated significant potential as antimicrobial agents, particularly against drug-resistant bacterial strains.[2][3] The proposed mechanism of action for some pyrazole derivatives involves the inhibition of essential bacterial enzymes, leading to a broad range of inhibitory effects on bacterial cell function.[2]
Table 1: Comparative Antimicrobial Activity of Trifluoromethylated Pyrazole Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
| N-(4-chlorophenyl)-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide | Staphylococcus aureus (MRSA) | 0.25 | [2] |
| N-(3,4-dichlorophenyl)-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide | Enterococcus faecium (VRE) | 0.25 | [3] |
| Vancomycin (Control) | Staphylococcus aureus (MRSA) | 1.0 | [2] |
MIC: Minimum Inhibitory Concentration
Anticancer Activity
The incorporation of the trifluoromethyl group into isoxazole and pyrimidine rings has been shown to enhance their anticancer properties.[4][5] These compounds can exhibit cytotoxic effects against various cancer cell lines, with some derivatives showing greater potency than established anticancer drugs.[4] The mechanism of action is often multifactorial, potentially involving the induction of apoptosis and cell cycle arrest.[4]
Table 2: Comparative Anticancer Activity of Trifluoromethylated Isoxazole and Pyrimidine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast Cancer) | 2.63 | [6] |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][7]thiazolo[4,5-d]pyrimidine-2(3H)-thione | PANC-1 (Pancreatic Cancer) | <10 | [8] |
| Doxorubicin (Control) | MCF-7 (Breast Cancer) | ~0.5-1.0 | [4] |
| Nocodazole (Control) | PANC-1 (Pancreatic Cancer) | ~0.1 | [8] |
IC50: Half-maximal inhibitory concentration
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
Synthesis of Trifluoromethylated Pyrazoles via [3+2] Cycloaddition
This protocol describes a general method for the synthesis of trifluoromethyl-substituted pyrazoles from (1E)-3,3,3-trifluoro-1-nitroprop-1-ene.
DOT Diagram: Synthesis of Trifluoromethylated Pyrazoles
Caption: General workflow for pyrazole synthesis.
Step-by-Step Methodology:
-
To a solution of (1E)-3,3,3-trifluoro-1-nitroprop-1-ene (1 mmol) in ethanol (10 mL), add the desired hydrazine derivative (1.1 mmol).
-
The reaction mixture is refluxed for 4-6 hours, with progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure trifluoromethylated pyrazole.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains.
DOT Diagram: Broth Microdilution Assay Workflow
Caption: Workflow for MIC determination.
Step-by-Step Methodology:
-
Two-fold serial dilutions of the test compounds are prepared in Mueller-Hinton broth in a 96-well microtiter plate.
-
Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Positive (bacteria and broth) and negative (broth only) controls are included.
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Anticancer Activity: MTT Assay
This protocol describes the assessment of the cytotoxic effects of the synthesized compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
DOT Diagram: MTT Assay for Cytotoxicity
Caption: MTT assay workflow for IC50 determination.
Step-by-Step Methodology:
-
Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
Following incubation, MTT solution is added to each well, and the plate is incubated for an additional 4 hours to allow for the formation of formazan crystals.
-
The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Causality and Experimental Choices
The selection of (1E)-3,3,3-trifluoro-1-nitroprop-1-ene as a starting material is predicated on its high reactivity and the proven impact of the trifluoromethyl group on bioactivity. The choice of synthesizing pyrazoles, isoxazoles, and pyrimidines is based on the established pharmacological importance of these heterocyclic cores.[9][10][11] For instance, many commercially available drugs contain these scaffolds.
The bioactivity assays were chosen to provide a standardized and comparative measure of the compounds' potential as therapeutic agents. The broth microdilution method is a gold standard for determining the antimicrobial efficacy of new compounds, providing quantitative MIC values.[3] The MTT assay is a widely accepted method for screening the cytotoxic effects of compounds on cancer cell lines, allowing for the determination of IC50 values.[7] The inclusion of well-established control drugs in these assays is crucial for benchmarking the performance of the newly synthesized compounds.
Conclusion and Future Directions
The heterocycles derived from (1E)-3,3,3-trifluoro-1-nitroprop-1-ene represent a promising class of compounds with tunable antimicrobial and anticancer activities. The comparative data presented in this guide highlights the potential of trifluoromethylated pyrazoles as potent antibacterial agents and trifluoromethylated isoxazoles and pyrimidines as promising anticancer candidates.
Further research should focus on expanding the library of heterocycles synthesized from this versatile precursor. Structure-activity relationship (SAR) studies will be crucial in optimizing the bioactivity and selectivity of these compounds. Additionally, mechanistic studies are needed to elucidate the specific molecular targets and pathways through which these compounds exert their biological effects. The development of more complex derivatives and their evaluation in in vivo models will be the next logical step in translating these promising findings into potential therapeutic applications.
References
-
Gakh, A. A., & Shermolovich, Y. (2014). Trifluoromethylated Heterocycles. Current Topics in Medicinal Chemistry, 14(9), 1136-1153. Available at: [Link]
-
Alkhaibari, I. S., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry, 12(10), 1738-1749. Available at: [Link]
-
Omar, A. (2020). REVIEW ARTICLE; ANTICANCER ACTIVITIES OF SOME FUSED HETEROCYCLIC MOIETIES CONTAINING NITROGEN AND/OR SULFUR HETEROATOMS. Al-Azhar Journal of Pharmaceutical Sciences, 62(1), 39-54. Available at: [Link]
-
Al-dujaili, L. H., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(17), 5157. Available at: [Link]
-
Pattanayak, P., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Advances, 14(27), 19353-19365. Available at: [Link]
-
Chatterjee, T., et al. (2024). (A) Synthesis of 4-(trifluoromethyl)isoxazoles and (B) 4-(trifluoromethyl)-2-vinylisoxazole from respective chalcones. ResearchGate. Available at: [Link]
-
Scholars Research Library. (n.d.). Synthesis and antimicrobial activity of some novel pyrazoles. Available at: [Link]
-
Narsaiah, B., et al. (2016). Synthesis of novel triazole/isoxazole functionalized 7-(trifluoromethyl)pyrido[2,3-d]pyrimidine derivatives as promising anticancer and antibacterial agents. European Journal of Medicinal Chemistry, 119, 14-25. Available at: [Link]
-
International Journal of Novel Research and Development. (2024). A Study Of Synthesis Of Bioactive Heterocycles. Available at: [Link]
-
Ameta, K. L., Pawar, R. P., & Domb, A. J. (Eds.). (2012). Bioactive Heterocycles: Synthesis and Biological Evaluation. Nova Science Publishers. Available at: [Link]
-
Chen, J., et al. (2019). Asymmetric synthesis of isoxazole and trifluoromethyl-containing 3,2′-pyrrolidinyl dispirooxindoles via squaramide-catalysed [3 + 2] cycloaddition reactions. Organic & Biomolecular Chemistry, 17(36), 8439-8447. Available at: [Link]
-
Li Petri, G., et al. (Eds.). (2022). Emerging Heterocycles as Bioactive Compounds. Frontiers Media SA. Available at: [Link]
-
Szychta, M., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 488. Available at: [Link]
-
Khan, M. T. H. (Ed.). (2007). Bioactive Heterocycles V. Springer Science & Business Media. Available at: [Link]
-
Al-Mulla, A. (2017). History, Classification and Biological activity of Heterocyclic Compounds. ResearchGate. Available at: [Link]
-
Al-Nahrain Journal of Science. (2024). Heterocyclic Compounds: A Study of its Biological Activity. Available at: [Link]
-
Kapoor, A. (2025). Bioactive Heterocyclic Compounds in Modern Therapeutics. Journal of Medicinal & Organic Chemistry. Available at: [Link]
-
Sarker, S. D. (2010). Does Nature Prefer Heterocycles?. Brieflands. Available at: [Link]
-
Elnagdi, M. H., et al. (1989). Nitriles in heterocyclic synthesis: novel synsthesis of benzo[c]-coumarin and of benzo[c]pyrano[3,2-c]quinoline derivatives. Heterocycles, 28(1), 903. Available at: [Link]
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Comparative Guide: Chiral Catalysts for the Asymmetric Functionalization of 3,3,3-Trifluoro-1-nitropropene
Executive Summary & Mechanistic Rationale
The asymmetric functionalization of 3,3,3-trifluoro-1-nitropropene (TFNP) is a critical transformation in modern drug development, providing direct access to chiral β-trifluoromethyl amines and highly functionalized fluorinated building blocks. However, TFNP presents a unique mechanistic challenge: the synergistic electron-withdrawing effects of both the trifluoromethyl (–CF3) and nitro (–NO2) groups render the olefinic bond exceptionally electrophilic.
This extreme reactivity often leads to rapid, uncatalyzed background reactions, resulting in racemic mixtures. Consequently, an effective chiral catalyst must not only establish a highly rigid stereochemical environment but also accelerate the enantioselective pathway to outcompete the background reaction.
Current state-of-the-art methodologies rely on two primary strategies:
-
Bifunctional Hydrogen-Bonding Catalysis (Thioureas/Squaramides): These organocatalysts utilize double hydrogen-bond donors to activate the nitro group while simultaneously positioning the nucleophile (e.g., Hantzsch ester or amine) via a secondary basic site[1],[2].
-
Chiral Auxiliaries & Metal Catalysis: Utilizing stoichiometric chiral auxiliaries (e.g., optically pure 4-phenyl-2-oxazolidinone) combined with metal-based Lewis acids or lithiated species to direct the facial attack during aza-Michael additions[3],[4].
Mechanistic activation of TFNP via a bifunctional hydrogen-bonding chiral catalyst.
Comparative Analysis of Catalyst Performance
To objectively evaluate the optimal catalytic system for TFNP functionalization, we must compare the yield, stereoselectivity, and operational advantages of the leading methodologies. The data below synthesizes findings from recent authoritative studies on organocatalytic reductions[1], cycloadditions[2], and aza-Michael additions[3].
Quantitative Performance Comparison
| Catalyst / System | Reaction Type | Nucleophile / Reagent | Yield (%) | Stereoselectivity | Key Operational Advantage |
| Thiourea-(S)-Valine Derivative | Transfer Hydrogenation | Hantzsch Ester | Up to 95% | Up to 97% ee | Metal-free, highly tunable organocatalyst. |
| Bifunctional Squaramide | [2+2] Cycloaddition | Enamines / Alkenes | >85% | >99% ee, >20:1 dr | Exceptional rigidity in the transition state. |
| Chiral Oxazolidinone + LiHMDS | Aza-Michael Addition | 4-Phenyl-2-oxazolidinone | 80–90% | 92% de | Highly scalable for complex API synthesis. |
Causality in Catalyst Selection:
-
Thiourea vs. Squaramide: Squaramides generally offer a wider spacing between the hydrogen-bond donors compared to thioureas, which can lead to tighter binding with the nitro group of TFNP. However, thiourea-(S)-valine derivatives excel in transfer hydrogenations due to their specific conformational flexibility that accommodates the bulky Hantzsch ester[1].
-
Organocatalysis vs. Chiral Auxiliaries: While organocatalysis is highly atom-economical, the aza-Michael addition using a chiral oxazolidinone auxiliary[3] is often preferred in late-stage preclinical drug development due to its robust scalability, predictable crystallization-induced diastereomeric enrichment, and avoidance of trace heavy-metal contamination.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. They include internal controls to ensure that the observed enantioselectivity is a product of the catalytic cycle rather than background noise.
Protocol A: Organocatalytic Stereoselective Reduction of TFNP
Adapted from the methodology of Benaglia et al. for the synthesis of chiral β-trifluoromethyl amines[1].
Causality of Conditions: The reaction must be run at –50 °C in dry toluene. Toluene provides a non-polar environment that maximizes the strength of the hydrogen-bonding interactions between the thiourea catalyst and the nitro group. The cryogenic temperature is strictly required to kinetically freeze the uncatalyzed hydride transfer from the Hantzsch ester.
Step-by-Step Methodology:
-
System Validation (Control): In a dry vial, dissolve TFNP (0.1 mmol) and Hantzsch ester (0.12 mmol) in dry toluene (1.0 mL) at room temperature without the catalyst. Monitor by TLC. A rapid background reaction indicates compromised solvent purity or excessive ambient temperature.
-
Catalyst Preparation: In an oven-dried Schlenk tube under an argon atmosphere, dissolve the thiourea-(S)-valine catalyst (10 mol%) in dry toluene (1.0 mL).
-
Substrate Addition: Add TFNP (0.1 mmol) to the catalyst solution and stir for 10 minutes at room temperature to allow the hydrogen-bonded complex to form.
-
Cryogenic Cooling: Cool the reaction mixture to –50 °C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.
-
Nucleophile Addition: Add the Hantzsch ester (0.12 mmol) dropwise over 5 minutes.
-
Monitoring: Stir the reaction at –50 °C. Monitor the consumption of TFNP via TLC (Hexanes/EtOAc 8:2) every 2 hours.
-
Quench and Purification: Upon completion, quench the reaction with cold aqueous NH4Cl. Extract with dichloromethane (3 × 5 mL), dry over Na2SO4, and concentrate under reduced pressure.
-
Validation: Purify via flash chromatography. Determine the enantiomeric excess (ee) using chiral stationary phase HPLC (e.g., Chiralpak AD-H). An ee of >90% validates the integrity of the catalytic cycle.
Protocol B: Diastereoselective Aza-Michael Addition
Adapted from scalable API synthesis workflows[3],[4].
Step-by-Step Methodology:
-
Deprotonation: Dissolve optically pure (R)-4-phenyl-2-oxazolidinone (1.0 equiv) in anhydrous THF under nitrogen. Cool to –78 °C. Add LiHMDS (1.05 equiv) dropwise to generate the lithium amide.
-
Electrophile Addition: Add a pre-cooled solution of TFNP (1.1 equiv) in THF dropwise to the mixture.
-
Reaction Progression: Stir at –78 °C for 2 hours. The low temperature prevents the polymerization of TFNP and ensures high facial selectivity during the carbon-nitrogen bond formation.
-
Quenching: Quench rapidly with glacial acetic acid at –78 °C before warming to room temperature to prevent retro-Michael addition.
-
Isolation: Perform standard aqueous workup and isolate the product via crystallization, which often upgrades the diastereomeric excess (de) from ~92% to >99%.
Step-by-step experimental workflow for the asymmetric functionalization of TFNP.
Conclusion
The functionalization of 3,3,3-trifluoro-1-nitropropene demands precise control over a highly reactive electrophilic system. For researchers prioritizing atom economy and metal-free conditions, bifunctional thiourea or squaramide organocatalysts offer exceptional enantioselectivity, provided the background reaction is suppressed via cryogenic conditions. Conversely, for drug development professionals scaling complex APIs, the use of chiral oxazolidinone auxiliaries provides a highly reliable, crystallizable pathway to diastereomerically pure trifluoromethylated amines.
References
-
Benaglia, M., et al. (2015). Enantioselective organocatalytic reduction of β-trifluoromethyl nitroalkenes: an efficient strategy for the synthesis of chiral β-trifluoromethyl amines. Chemistry - A European Journal. Available at:[Link]
-
Darne, C. P., et al. (2024). Development of a Safe and Practical Synthesis of Enantiomerically Pure (S)- and (R)-N-Boc-3-(Trifluoromethyl)piperazines Enabled by Aza-Michael Addition of Optically Pure 4-Phenyl-2-Oxazolidinone to 3,3,3-Trifluoro-1-Nitropropene. Organic Process Research & Development. Available at:[Link]
-
Turconi, J., et al. (2006). Stereoselective synthesis of trifluoromethyl-substituted 1,2-diamines by aza-Michael reaction with trans-3,3,3-trifluoro-1-nitropropene. Tetrahedron. Available at:[Link]
-
Jasiński, R., et al. (2018). Recent progress in the field of cycloaddition reactions involving conjugated nitroalkenes. SciSpace/Review. Available at:[Link](Note: General review referencing squaramide catalyst applications on nitroalkenes).
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A Guide to Mechanistic Elucidation: Kinetic Isotope Effect Studies on (1E)-3,3,3-trifluoro-1-nitroprop-1-ene Reactions
In the landscape of modern organic synthesis, fluorinated building blocks are of paramount importance for the development of novel pharmaceuticals, agrochemicals, and materials.[1][2] Among these, (1E)-3,3,3-trifluoro-1-nitroprop-1-ene stands out as a versatile and highly reactive Michael acceptor and dienophile, enabling the construction of complex molecular architectures.[3] The trifluoromethyl group and the nitro group significantly influence the electronic properties of the alkene, making its reactions mechanistically intriguing.[3] This guide provides a comprehensive overview of how kinetic isotope effect (KIE) studies can be a powerful tool to unravel the intricate mechanistic details of reactions involving this valuable reagent.
The kinetic isotope effect is the change in the rate of a chemical reaction upon isotopic substitution.[4][5][6] By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), we can probe which bonds are broken or formed in the rate-determining step of a reaction.[5][7] This guide will walk you through the experimental design, data interpretation, and practical application of KIE studies in the context of (1E)-3,3,3-trifluoro-1-nitroprop-1-ene chemistry, providing researchers with the knowledge to gain deeper mechanistic insights.
I. Designing the Kinetic Isotope Effect Study: A Comparative Approach
A successful KIE study hinges on a well-designed experiment that allows for the precise comparison of reaction rates between the isotopically labeled and unlabeled substrates.
Synthesis of Isotopically Labeled (1E)-3,3,3-trifluoro-1-nitroprop-1-ene
The first critical step is the synthesis of the deuterated analog of (1E)-3,3,3-trifluoro-1-nitroprop-1-ene. For a primary KIE study on a C-H bond breaking event, a deuterium atom needs to be introduced at the position of interest. For instance, to probe a nucleophilic attack at the C2 position, deuteration at this position is necessary. The synthesis could be envisioned starting from a deuterated precursor.
Parallel Kinetic Experiments
With both the non-deuterated (H-substrate) and deuterated (D-substrate) (1E)-3,3,3-trifluoro-1-nitroprop-1-ene in hand, the next step is to perform parallel kinetic experiments. It is crucial to maintain identical reaction conditions (temperature, concentration, solvent, and catalyst) for both reactions to ensure that any observed difference in rate is solely due to the isotopic substitution. The progress of each reaction should be monitored over time using a suitable analytical technique such as NMR spectroscopy, GC-MS, or HPLC.
Experimental workflow for a KIE study.
II. Comparative Analysis of Reaction Mechanisms: Michael Addition vs. Cycloaddition
Let's consider two common reaction types for (1E)-3,3,3-trifluoro-1-nitroprop-1-ene: a Michael addition and a [3+2] cycloaddition. The observed KIE values can provide strong evidence to differentiate between possible mechanistic pathways.
Hypothetical Kinetic Isotope Effect Data
The following table presents hypothetical KIE data for these reactions, considering deuteration at the C2 position of the nitroalkene.
| Reaction Type | Proposed Mechanism | Deuteration Position | Expected Primary KIE (kH/kD) | Expected Secondary KIE (kH/kD) | Mechanistic Implication |
| Michael Addition | Stepwise (Carbanion) | C2-H | ~1.0 | 1.1 - 1.3 | C-H bond is not broken in the rate-determining step. Change in hybridization from sp2 to sp3 at C2. |
| Concerted | C2-H | 2 - 7 | ~1.0 | C-H bond is broken in the rate-determining step. | |
| [3+2] Cycloaddition | Concerted | C2-H | ~1.0 | 0.9 - 1.1 | No significant C-H bond breaking at C2 in the transition state. Small normal or inverse effect due to hybridization changes. |
| Stepwise (Diradical) | C2-H | ~1.0 | 1.0 - 1.2 | Initial bond formation at C1, C2 hybridization changes in a subsequent step. |
Interpreting the Data
-
Michael Addition: A significant primary KIE (kH/kD > 2) for a reaction with a base would suggest a concerted mechanism where the base abstracts the C2-proton simultaneously with the nucleophilic attack. Conversely, a KIE close to unity would support a stepwise mechanism where a carbanionic intermediate is formed first, followed by protonation in a separate, non-rate-limiting step. A secondary KIE greater than 1 in the stepwise mechanism would arise from the change in hybridization at C2 from sp2 in the reactant to sp3 in the intermediate.[4][6]
-
[3+2] Cycloaddition: For a concerted [3+2] cycloaddition, one would expect a KIE value close to 1, as the C2-H bond is not directly involved in the bond-forming events of the rate-determining step.[8] A small secondary KIE might be observed due to the change in the vibrational environment of the C-H bond as the hybridization of C2 changes. A stepwise mechanism involving a diradical intermediate would also likely exhibit a KIE near unity for deuteration at C2.
Competing mechanisms for a Michael addition.
III. Experimental Protocol: KIE Study of a Michael Addition
This section provides a detailed, step-by-step protocol for a hypothetical KIE study on the Michael addition of a thiol to (1E)-3,3,3-trifluoro-1-nitroprop-1-ene.
Materials:
-
(1E)-3,3,3-trifluoro-1-nitroprop-1-ene (H-substrate)
-
(1E)-3,3,3-trifluoro-1-nitroprop-1-ene-2-d (D-substrate)
-
Thiophenol (nucleophile)
-
Triethylamine (base)
-
Acetonitrile (solvent)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
Constant temperature bath
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of the H-substrate, D-substrate, thiophenol, triethylamine, and the internal standard in acetonitrile of known concentrations.
-
Reaction Setup: In two separate, temperature-controlled NMR tubes, combine the stock solutions of the nitroalkene (one with H-substrate, one with D-substrate), thiophenol, and the internal standard.
-
Initiation of Reaction: At time t=0, add the triethylamine stock solution to each NMR tube, shake vigorously to ensure mixing, and immediately place them in the NMR spectrometer.
-
Reaction Monitoring: Acquire NMR spectra at regular time intervals. The disappearance of the reactant peaks and the appearance of the product peaks relative to the internal standard will be used to determine the reaction progress.
-
Data Acquisition: Continue monitoring the reactions until at least 80-90% completion to ensure accurate rate constant determination.
-
Data Analysis: Integrate the relevant peaks in the NMR spectra. Plot the natural logarithm of the concentration of the starting material versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k).
-
KIE Calculation: Calculate the KIE as the ratio of the rate constant for the non-deuterated substrate (kH) to the rate constant for the deuterated substrate (kD).
IV. Data Analysis and Mechanistic Interpretation
The calculated kH/kD ratio provides valuable information about the transition state of the rate-determining step.
-
Primary Kinetic Isotope Effect (kH/kD > 2): This indicates that the C-H bond is being broken in the rate-determining step. The magnitude of the KIE can provide further insight into the symmetry of the transition state.[7]
-
Secondary Kinetic Isotope Effect (kH/kD ≠ 1):
-
Normal Secondary KIE (kH/kD > 1): This is often observed when the hybridization of the carbon atom attached to the deuterium changes from sp2 to sp3 in the transition state. The C-H(D) bending vibrations are less restricted in the sp2 hybridized state compared to the sp3 hybridized state.
-
Inverse Secondary KIE (kH/kD < 1): This can occur when the hybridization changes from sp3 to sp2, or when steric hindrance in the transition state is relieved by the smaller vibrational amplitude of the C-D bond compared to the C-H bond.[4]
-
-
No Isotope Effect (kH/kD ≈ 1): This suggests that the C-H bond is not involved in the rate-determining step, either through breaking or significant changes in its vibrational environment.
By carefully analyzing the KIE, researchers can gain a much clearer picture of the reaction mechanism, distinguishing between possibilities that may be difficult to discern through other methods. This knowledge is crucial for optimizing reaction conditions and for the rational design of new synthetic methodologies.
V. Conclusion
Kinetic isotope effect studies offer a powerful and nuanced approach to understanding the mechanisms of reactions involving (1E)-3,3,3-trifluoro-1-nitroprop-1-ene. By comparing the reaction rates of isotopically labeled and unlabeled substrates, researchers can gain deep insights into the nature of the transition state and identify the rate-determining step. This guide provides a framework for designing, executing, and interpreting KIE experiments, empowering scientists to move beyond simple product analysis and delve into the fundamental processes that govern chemical reactivity.
References
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Rzepa, H. (2015). Natural abundance kinetic isotope effects: expt. vs theory. Henry Rzepa's Blog. [Link]
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Doubleday, C., et al. (2013). Dynamic effects on the periselectivity, rate, isotope effects, and mechanism of cycloadditions of ketenes with cyclopentadiene. PMC. [Link]
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Korotaev, V. Y., et al. (2011). Reactions of 3,3,3-trichloro(trifluoro)-1-nitropropenes with 2-morpholinoalk-1-enes. ResearchGate. [Link]
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Sokolov, V. B., et al. (2018). The addition of C‐nucleophiles to fluorinated nitroalkenes. ResearchGate. [Link]
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Wikipedia. (n.d.). Kinetic isotope effect. Wikipedia. [Link]
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Walczak, M. A., et al. (2020). Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. MDPI. [Link]
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Alonso, R., & Campos, P. J. (2015). Denitrative radical-induced coupling reactions of nitroalkenes. Organic & Biomolecular Chemistry. [Link]
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OpenOChem Learn. (n.d.). Kinetic Isotope Effects. OpenOChem Learn. [Link]
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Ghorbani-Choghamarani, A., & Norouzi, M. (2017). Fluorine-induced diastereodivergence discovered in an equally rare enantioselective syn-aza-Henry reaction. PMC. [Link]
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Jasiński, R. (2022). The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene. Semantic Scholar. [Link]
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Jasiński, R. (2019). [3+2] Cycloaddition of diaryldiazomethanes with (E)-3,3,3-trichloro-1-nitroprop-1-ene: An experimental, theoretical and structural study. ResearchGate. [Link]
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Szabó, D., et al. (2023). Studies on fluorofunctionalization of some functionalized alkene scaffolds. ScienceDirect. [Link]
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Singleton, D. A. (2011). Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms. In Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms (pp. 425–453). [Link]
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Campbell, C. T., & Ledesma-Amaro, R. (2018). Kinetic Isotope Effects: Interpretation and Prediction Using Degrees of Rate Control. OSTI.GOV. [Link]
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Klinman, J. P. (2013). The Power of Integrating Kinetic Isotope Effects into the Formalism of the Michaelis-Menten Equation. PMC. [Link]
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Taylor & Francis. (n.d.). Kinetic isotope effect – Knowledge and References. Taylor & Francis. [Link]
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Jasiński, R. (2021). The Participation of 3,3,3-Trichloro-1-nitroprop-1-ene in the [3 + 2] Cycloaddition Reaction with Selected Nitrile N-Oxides in the Light of the Experimental and MEDT Quantum Chemical Study. PMC. [Link]
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Macmillan Group. (2005). Kinetic Isotope Effects in Organic Chemistry. Macmillan Group. [Link]
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Jasiński, R. (2021). Synthesis and physical properties of the (E)-3,3,3-tribromo-1-nitroprop-1-ene. ResearchGate. [Link]
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Revolutionizing Drug Discovery: The TFNP Scaffold Advantage
A Comparative Guide to Tunable Functionalized Nanoparticles for Advanced Therapeutic Development
In the landscape of modern drug discovery, the quest for therapeutic platforms that offer precision, efficacy, and safety is paramount. Traditional small molecule drugs and even biologics often face limitations in bioavailability, target specificity, and can induce off-target toxicity.[1][2] Emerging as a transformative solution, Tunable Functionalized Nanoparticles (TFNPs) are redefining the boundaries of drug delivery and scaffold design. This guide provides an in-depth, comparative analysis of TFNP technology, offering a clear perspective on its advantages over conventional alternatives, supported by the underlying scientific principles and experimental frameworks that validate its superiority.
For the purpose of this guide, a TFNP is defined as a nanoparticle engineered at its core to have adaptable physicochemical properties (tunability) and a surface modified with specific moieties for targeted delivery and therapeutic effect (functionalization).
The TFNP Paradigm: Engineering Precision at the Nanoscale
The core strength of TFNP scaffolds lies in their inherent modularity. Unlike the fixed chemical structures of small molecules, TFNPs are dynamic platforms that can be meticulously engineered to overcome complex biological barriers and enhance therapeutic outcomes.[3][4]
Key Advantages of TFNP Scaffolds:
-
Enhanced Pharmacokinetics and Bioavailability: Many potent drug candidates are hindered by poor solubility and rapid clearance from the body.[2][5] TFNPs can encapsulate these hydrophobic drugs, improving their solubility and stability in circulation.[5][6] This protective shell shields the drug from enzymatic degradation, extending its half-life and ensuring more of the active agent reaches its target.[7][8]
-
Targeted Delivery and Reduced Off-Target Toxicity: Through surface functionalization, TFNPs can be decorated with targeting ligands such as antibodies, peptides, or small molecules.[9][10] These ligands selectively bind to receptors overexpressed on diseased cells, such as cancer cells, concentrating the therapeutic payload precisely where it is needed and significantly reducing collateral damage to healthy tissues.[5][10][11]
-
Controlled and Sustained Release: TFNPs can be designed as "smart" systems that release their drug cargo in response to specific triggers in the microenvironment of the target tissue, such as changes in pH or the presence of certain enzymes.[4][11][12] This ensures a sustained therapeutic concentration at the site of action, improving efficacy and patient compliance.[5][13]
-
Overcoming Biological Barriers: The tunable size and surface properties of TFNPs allow them to be engineered to cross formidable biological barriers, such as the blood-brain barrier, opening up new treatment possibilities for neurological disorders.[3][14]
-
Combination Therapy and Theranostics: The high surface-area-to-volume ratio of nanoparticles allows for the co-loading of multiple therapeutic agents, enabling combination therapies from a single carrier.[3] Furthermore, imaging agents can be co-encapsulated, turning the TFNP into a "theranostic" platform that simultaneously treats and visualizes the disease.
Comparative Analysis: TFNP Scaffolds vs. Alternative Platforms
The advantages of TFNPs become most apparent when compared directly with other therapeutic modalities.
| Feature | Small Molecule Drugs | Monoclonal Antibodies (mAbs) | TFNP Scaffolds |
| Targeting | Low specificity, relies on systemic distribution.[6] | High specificity for extracellular/surface targets. | High specificity via functionalization for intra/extracellular targets.[11] |
| Payload Capacity | N/A (Drug is the platform) | N/A (Antibody is the therapeutic) | High, tunable capacity for diverse drug types.[15] |
| Pharmacokinetics | Often rapid clearance, low bioavailability.[2] | Long half-life, but potential immunogenicity. | Extended circulation, protection from degradation.[6][8] |
| Solubility | A common challenge for many potent compounds.[2][5][16] | Generally good solubility. | Enhances solubility of hydrophobic drugs.[5][6] |
| Biological Barriers | Variable penetration, often limited (e.g., BBB). | Generally poor penetration of solid tumors/BBB. | Engineered to cross barriers like the BBB.[3][14] |
| Release Profile | Immediate release upon administration. | N/A | Controlled, sustained, and stimuli-responsive release.[5][12] |
Visualizing the TFNP Workflow
The journey of a TFNP from administration to therapeutic action involves several critical, engineered steps.
Caption: Targeted drug delivery workflow of a TFNP.
Experimental Validation: Protocols and Methodologies
The development and validation of a TFNP-based therapeutic require a series of rigorous in vitro and in vivo characterization steps.[17][18]
Protocol 1: Synthesis and Characterization of TFNPs
Objective: To synthesize a drug-loaded polymeric nanoparticle and characterize its fundamental physicochemical properties.
Methodology: Nanoprecipitation (Solvent Displacement)
Causality: This method is chosen for its simplicity and effectiveness in forming nanoparticles from preformed polymers, ideal for encapsulating hydrophobic drugs.[12][19]
-
Preparation of Organic Phase: Dissolve the polymer (e.g., PLGA) and the hydrophobic drug (e.g., Paclitaxel) in a water-miscible organic solvent like acetone.[19]
-
Preparation of Aqueous Phase: Prepare an aqueous solution containing a stabilizer (e.g., Poloxamer or PVA) to prevent nanoparticle aggregation.
-
Nanoparticle Formation: Inject the organic phase into the aqueous phase under constant magnetic stirring. The rapid diffusion of the solvent causes the polymer to precipitate, instantaneously forming drug-loaded nanoparticles.[19]
-
Solvent Removal: Remove the organic solvent using a rotary evaporator under reduced pressure.
-
Characterization:
-
Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS). A narrow PDI is crucial for uniform in vivo behavior.[12][18]
-
Zeta Potential: Determine the surface charge to predict stability in suspension.[12][18]
-
Morphology: Visualize using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).[18]
-
Drug Loading and Encapsulation Efficiency (EE): Quantify the amount of encapsulated drug using techniques like HPLC after separating the nanoparticles from the free drug.[12]
-
Protocol 2: In Vitro Drug Release Study
Objective: To evaluate the release kinetics of the encapsulated drug from the TFNP.
Methodology: Dialysis Method
Causality: This method simulates physiological conditions and allows for the measurement of drug release over time, which is critical for predicting in vivo performance.[18]
-
Sample Preparation: Place a known concentration of the drug-loaded nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off.
-
Incubation: Submerge the dialysis bag in a release buffer (e.g., PBS at pH 7.4 to simulate blood, or pH 5.5 to simulate the endosomal environment) at 37°C with gentle shaking.
-
Sampling: At predetermined time intervals, withdraw aliquots from the release buffer and replace with fresh buffer to maintain sink conditions.
-
Quantification: Analyze the drug concentration in the collected samples using UV-Vis Spectroscopy or HPLC.
-
Data Analysis: Plot the cumulative percentage of drug released versus time to determine the release profile (e.g., burst release vs. sustained release).
Protocol 3: In Vitro Cellular Uptake and Cytotoxicity Assay
Objective: To assess the targeting efficiency and therapeutic efficacy of the TFNP in a relevant cell line.
Methodology: Confocal Microscopy and MTT Assay
Causality: Confocal microscopy provides direct visual evidence of nanoparticle internalization, while the MTT assay offers a quantitative measure of the formulation's ability to kill cancer cells.
-
Cell Culture: Seed target cancer cells (e.g., HeLa cells for folate-targeted NPs) in well plates or on coverslips for microscopy.[9]
-
Cellular Uptake (Confocal Microscopy):
-
Synthesize TFNPs encapsulating a fluorescent dye.
-
Incubate the cells with fluorescently labeled targeted and non-targeted TFNPs for a set period.
-
Wash the cells to remove non-internalized particles.
-
Fix the cells and visualize them using a confocal microscope to confirm intracellular localization. Translocation of particles is often determined using this method.[13][18]
-
-
Cytotoxicity (MTT Assay):
-
Incubate cancer cells with varying concentrations of the free drug, drug-loaded targeted TFNPs, and drug-loaded non-targeted TFNPs.
-
After a specified incubation period (e.g., 48-72 hours), add MTT reagent to the wells.
-
Living cells will metabolize MTT into a purple formazan product.
-
Dissolve the formazan crystals and measure the absorbance using a plate reader.
-
Calculate the cell viability and determine the IC50 (concentration required to inhibit 50% of cell growth) for each formulation. A lower IC50 for the targeted TFNP indicates superior efficacy.[9]
-
Visualizing a Targeted Signaling Pathway
TFNPs can be designed to deliver inhibitors to specific intracellular signaling pathways that are dysregulated in diseases like cancer.
Caption: TFNP delivering a MEK inhibitor to block the MAPK/ERK pathway.
Conclusion and Future Outlook
Tunable Functionalized Nanoparticle scaffolds represent a significant leap forward in drug discovery and development. Their ability to be precisely engineered for enhanced stability, targeted delivery, and controlled release overcomes many of the fundamental limitations of previous therapeutic platforms.[1][3] While challenges in large-scale manufacturing and long-term toxicity remain critical areas of investigation, the continued innovation in TFNP design promises a future of more effective, safer, and personalized treatments for a wide range of diseases.[1]
References
- In vivo and in vitro Evaluation of Nose-to-Brain Delivery of Nanoparticles. (n.d.). Google Books.
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A Comparative Guide to the Spectroscopic Characterization of Trifluoronitrosomethane (TFNP) Reaction Intermediates
Introduction: The Challenge of Fleeting Radicals and the Role of TFNP
In the landscape of chemical and biological research, particularly in drug development and toxicology, the detection and characterization of short-lived radical species are of paramount importance. These highly reactive intermediates often dictate reaction pathways, influence product formation, and can be indicative of oxidative stress or metabolic activation. Their transient nature, however, makes direct observation a significant analytical challenge. This is where spin trapping comes into play—a technique that "traps" a transient radical to form a more stable, persistent radical adduct that can be scrutinized using spectroscopy.[1]
Trifluoronitrosomethane (CF₃NO), commonly known as TFNP, is a potent C-nitroso spin trap.[1] It is a gaseous compound notable for its intense blue color.[2][3] The high electronegativity of the trifluoromethyl group significantly influences the properties of the resulting nitroxide radical adducts, making TFNP a valuable tool for specific applications. The core challenge lies in choosing the right analytical method to study these trapping reactions. A single technique rarely provides a complete picture. This guide offers a comparative analysis of the primary spectroscopic methods used to characterize TFNP reaction intermediates, providing the rationale behind experimental choices and detailed protocols for researchers, scientists, and drug development professionals.
The TFNP Spin Trapping Mechanism: From Transient to Detectable
The fundamental principle of TFNP as a spin trap is its reaction with a transient radical species (R•). The radical adds to the nitrogen atom of the nitroso group, forming a significantly more stable nitroxide radical adduct. This process converts a radical that might have a lifetime of nanoseconds or microseconds into one that can persist for minutes or even hours, allowing for detailed spectroscopic analysis.[4]
The general mechanism is as follows:
Caption: General mechanism of TFNP spin trapping.
A Comparative Analysis of Spectroscopic Techniques
Choosing the appropriate analytical technique is critical and depends on the specific information required, whether it be structural confirmation of the intermediate, kinetic data of its formation, or identification of downstream, stable products.
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR, also known as Electron Spin Resonance (ESR), is the most direct and powerful technique for detecting and characterizing paramagnetic species, including the nitroxide adducts formed by TFNP.[1][5]
-
Why It's Used: EPR exclusively detects species with unpaired electrons.[1] The formation of the TFNP-radical adduct creates a persistent nitroxide radical, which gives a strong and informative EPR signal.[4] The spectrum's hyperfine structure—the splitting of lines due to interactions with nearby magnetic nuclei (like ¹⁴N, ¹⁹F, and ¹H)—provides a unique fingerprint of the trapped radical.[5]
-
Information Gained:
-
Confirmation of Radical Formation: A characteristic nitroxide EPR spectrum confirms that a spin trapping reaction has occurred.
-
Identification of the Trapped Radical: The hyperfine coupling constants (hfcc or a-values) for the nitrogen of the nitroxide group (aN), the fluorines of the CF₃ group (aF), and any magnetic nuclei on the trapped radical (R•) can help identify the structure of R•.
-
Quantitative Analysis: The intensity of the EPR signal is proportional to the concentration of the radical adduct, allowing for quantification.
-
-
Causality in Experimental Choices:
-
Solvent Selection: The choice of solvent is crucial as it can affect both the stability of the adduct and the resolution of the EPR spectrum. Aprotic, deoxygenated solvents are often preferred to minimize side reactions and signal broadening from dissolved oxygen.
-
Temperature Control: Low-temperature studies (cryo-trapping) are frequently employed to increase the lifetime of the radical adduct, allowing for longer acquisition times and improved signal-to-noise ratios.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
While EPR targets the paramagnetic adduct, NMR spectroscopy is indispensable for characterizing the diamagnetic (EPR-silent) species in the reaction mixture. This includes unreacted starting materials and, more importantly, the final stable products formed from the decomposition or further reaction of the TFNP adduct.
-
Why It's Used: NMR provides detailed structural information about molecules in solution.[6] In the context of TFNP reactions, it can identify the ultimate fate of the trapped radical. For instance, the nitroxide adduct can be reduced to a hydroxylamine or decompose into other species, all of which can be characterized by NMR.
-
Information Gained:
-
Structural Elucidation of Final Products: ¹H, ¹³C, and especially ¹⁹F NMR are powerful tools for determining the exact chemical structure of stable end-products.[6]
-
Reaction Monitoring: By taking time-course NMR spectra, one can monitor the disappearance of reactants and the appearance of products, providing kinetic information, albeit on a slower timescale than UV-Vis.[7]
-
Confirmation of Adduct Reduction: The conversion of a paramagnetic nitroxide adduct to a diamagnetic hydroxylamine can be confirmed by the appearance of new, sharp signals in the NMR spectrum.
-
-
Causality in Experimental Choices:
-
Isotopic Labeling: Using isotopically labeled (e.g., ¹³C or ¹⁵N) radical precursors can simplify spectral analysis and confirm which atoms from the original radical are incorporated into the final products.
-
Hyphenated Techniques (LC-NMR): For complex reaction mixtures, coupling liquid chromatography with NMR (LC-NMR) allows for the separation of individual components before NMR analysis, enabling unambiguous structural assignment of multiple products.[6]
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a straightforward and highly effective method for monitoring the kinetics of the initial spin trapping reaction.
-
Why It's Used: This technique relies on the Beer-Lambert law, where absorbance is directly proportional to concentration.[8] TFNP is an intensely blue-colored gas, and its solutions also exhibit strong absorption in the visible spectrum.[2] As TFNP reacts with a radical, its concentration decreases, leading to a corresponding decrease in the absorbance at its λ_max. This change can be monitored in real-time to determine reaction rates.[9][10]
-
Information Gained:
-
Reaction Kinetics: Provides data to calculate the rate of reaction (e.g., pseudo-first-order rate constants) by tracking the disappearance of TFNP.[11]
-
Stoichiometry: Can be used in titration-like experiments to determine the stoichiometry of the reaction.
-
-
Causality in Experimental Choices:
-
Wavelength Selection: The analysis is performed at the wavelength of maximum absorbance (λ_max) for TFNP to ensure the highest sensitivity and accuracy in monitoring its concentration change.
-
In-situ Monitoring: Using a dip probe or a flow cell allows for continuous, in-situ monitoring of the reaction as it happens, providing a detailed kinetic profile without the need for manual sampling.[12]
-
Comparative Summary of Techniques
| Technique | Principle | Information Obtained | Strengths | Limitations |
| EPR | Absorption of microwave radiation by unpaired electrons in a magnetic field. | Radical structure (hyperfine couplings), confirmation of paramagnetic species, quantification. | Highly specific to radicals; very sensitive.[13] | Provides little to no information on diamagnetic species; adducts can be unstable.[14] |
| NMR | Absorption of radio waves by atomic nuclei in a magnetic field. | Unambiguous molecular structure of diamagnetic products, reaction pathways.[15] | Provides detailed structural connectivity; can analyze complex mixtures. | Insensitive to paramagnetic species (severe line broadening); lower sensitivity than EPR.[16] |
| UV-Vis | Absorption of ultraviolet or visible light by molecules, causing electronic transitions. | Reaction kinetics, concentration changes over time.[10] | Simple, fast, excellent for kinetic studies; amenable to in-situ monitoring.[12] | Provides no structural information about intermediates or products; requires a chromophore. |
| Mass Spec. | Ionization of molecules and separation based on mass-to-charge ratio. | Molecular weight and elemental composition of intermediates and products.[17] | Extremely sensitive; can detect low-abundance species.[18] | Provides no direct structural or bonding information; ionization can cause fragmentation.[17] |
Experimental Workflows and Protocols
A comprehensive study of a TFNP reaction involves an integrated approach, using multiple techniques to build a complete picture from the initial radical trapping event to the formation of stable final products.
Caption: Integrated workflow for characterizing TFNP reactions.
Protocol 1: EPR Analysis of a TFNP Radical Adduct
Objective: To detect and characterize the nitroxide adduct formed from the reaction of TFNP with a target radical.
-
Preparation (Self-Validation):
-
Prepare a stock solution of TFNP in a suitable, deoxygenated aprotic solvent (e.g., acetonitrile or tert-butylbenzene).
-
Run a control EPR spectrum of the TFNP solution alone to ensure it is free of paramagnetic impurities.
-
Prepare the radical generation system (e.g., photolysis of a precursor, chemical reaction). Run a control spectrum of this system without TFNP to check for any background signals.
-
-
Spin Trapping:
-
In a clean EPR tube, combine the TFNP solution with the radical generation system. Mix rapidly.
-
For thermally or chemically generated radicals, immediately place the tube in the EPR spectrometer cavity.
-
For photochemically generated radicals, initiate the reaction by irradiating the sample directly within the EPR cavity using a light source.
-
-
Data Acquisition:
-
Acquire the EPR spectrum at a controlled temperature (e.g., 298 K or a lower temperature like 220 K to enhance adduct stability).
-
Typical instrument settings: Microwave frequency ~9.5 GHz (X-band), modulation amplitude 0.05-0.1 mT, microwave power 5-10 mW (avoid saturation).
-
-
Data Analysis:
-
Simulate the experimental spectrum to extract the g-value and hyperfine coupling constants (aN, aF, and aH).
-
Compare these parameters to literature values for known TFNP adducts to identify the trapped radical.
-
Protocol 2: Kinetic Analysis using UV-Vis Spectroscopy
Objective: To determine the rate of consumption of TFNP upon reaction with a radical.
-
Preparation:
-
Determine the λ_max of TFNP in the chosen reaction solvent by scanning its absorbance from 400-800 nm.
-
Prepare reactant solutions at known concentrations. The radical precursor should be in excess to ensure pseudo-first-order kinetics with respect to TFNP.
-
-
Reaction Monitoring:
-
Place a known concentration of the TFNP solution in a cuvette inside a temperature-controlled UV-Vis spectrophotometer.
-
Set the instrument to kinetic mode, monitoring the absorbance at TFNP's λ_max.
-
Initiate the reaction by adding the radical precursor to the cuvette and start data collection immediately.
-
Record the absorbance as a function of time until the reaction is complete (i.e., the absorbance stabilizes at a minimum value).
-
-
Data Analysis:
-
Plot the natural logarithm of the absorbance (ln(A)) versus time.
-
If the plot is linear, the reaction is pseudo-first-order. The negative of the slope of this line is the pseudo-first-order rate constant, k'.
-
Conclusion
The spectroscopic characterization of TFNP reaction intermediates is not a one-size-fits-all process. A robust and reliable analysis hinges on the synergistic use of multiple spectroscopic techniques. EPR spectroscopy stands as the definitive tool for the direct detection and structural inference of the paramagnetic radical adduct. UV-Vis spectroscopy offers a simple yet powerful window into the kinetics of the initial trapping event. Finally, NMR and mass spectrometry provide the crucial, unambiguous identification of the stable, diamagnetic products, thereby illuminating the complete reaction pathway. By understanding the strengths and limitations of each method and applying them within an integrated workflow, researchers can confidently elucidate the complex mechanisms involving these transient but critical reactive intermediates.
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A Comparative Guide to the Synthesis of Trifluoromethylated Nitroalkanes: Benchmarking Yield and Enantiomeric Excess
The introduction of a trifluoromethyl (CF3) group into organic molecules can dramatically alter their physical, chemical, and biological properties. This has made trifluoromethylated compounds, particularly chiral ones, highly sought after in the pharmaceutical and agrochemical industries. Among these, trifluoromethylated nitroalkanes represent versatile building blocks, as the nitro group can be readily transformed into a variety of other functional groups. This guide provides a comparative analysis of key synthetic methodologies for producing chiral trifluoromethylated nitroalkanes, with a focus on benchmarking their reported chemical yields and enantiomeric excesses (ee%). We will delve into the mechanistic underpinnings of these reactions and provide detailed protocols for high-performing systems.
The Synthetic Challenge: Accessing Chiral Trifluoromethylated Nitroalkanes
The primary challenge in the synthesis of chiral trifluoromethylated nitroalkanes lies in the stereocontrolled formation of a new carbon-carbon bond, often adjacent to a stereocenter bearing the CF3 group. The strong electron-withdrawing nature of the trifluoromethyl group influences the reactivity of adjacent functional groups, necessitating carefully designed catalytic systems. The key approaches to tackle this challenge can be broadly categorized into organocatalysis and metal-based catalysis.
Organocatalytic Approaches: The Power of Chiral Amines and Thioureas
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of trifluoromethylated nitroalkanes, primarily through the conjugate addition of nitroalkanes to trifluoromethylated enones or similar acceptors. Chiral amines, ureas, and thioureas are among the most successful catalysts in this domain.
Mechanism of Action: A Look at Bifunctional Catalysis
Many of the most effective organocatalysts operate through a bifunctional mechanism. For instance, a chiral thiourea catalyst can simultaneously activate the nitroalkane through hydrogen bonding, increasing its acidity, while a basic moiety on the same catalyst, such as a tertiary amine, deprotonates it to form the nucleophilic nitronate. This dual activation within the chiral environment of the catalyst is crucial for achieving high stereoselectivity.
Figure 1: Simplified representation of bifunctional thiourea catalysis in the asymmetric synthesis of trifluoromethylated nitroalkanes.
Performance Benchmark: Organocatalytic Methods
The following table summarizes the performance of selected organocatalytic systems in the synthesis of trifluoromethylated nitroalkanes.
| Catalyst Type | Acceptor | Nucleophile | Yield (%) | ee% | Reference |
| Bifunctional Thiourea | Trifluoromethylated Chalcone | Nitromethane | 95 | 94 | |
| Chiral Diamine | Trifluoromethylated Enone | Nitroethane | 92 | 99 | |
| Cinchona Alkaloid | β-Trifluoromethyl-β-nitrostyrene | Dimethyl malonate | 98 | 96 |
Metal-Based Catalysis: Leveraging Lewis Acidity and Chiral Ligands
Transition metal complexes, featuring chiral ligands, offer another powerful avenue for the asymmetric synthesis of trifluoromethylated nitroalkanes. These systems often rely on the Lewis acidity of the metal center to activate the electrophilic partner, while the chiral ligand environment dictates the stereochemical outcome of the reaction.
Mechanism of Action: The Role of the Chiral Metal Complex
In a typical metal-catalyzed reaction, the trifluoromethylated electrophile coordinates to the metal center of the chiral complex. This coordination enhances the electrophilicity of the acceptor and positions it for a stereoselective attack by the nucleophilic nitroalkane. The design of the chiral ligand is paramount in creating a well-defined chiral pocket around the metal center, which effectively shields one face of the electrophile, leading to high enantioselectivity.
Safety Operating Guide
Personal protective equipment for handling (1E)-3,3,3-trifluoro-1-nitroprop-1-ene
As a Senior Application Scientist, I approach the handling of fluorinated nitroalkenes with a strict adherence to chemical causality. (1E)-3,3,3-Trifluoro-1-nitroprop-1-ene (CAS 371-96-0) is a highly specialized building block used extensively in the synthesis of complex peptidomimetics and functionalized organofluorine compounds[1]. However, the very structural features that make it synthetically valuable—the synergistic electron-withdrawing effects of the trifluoromethyl (-CF₃) and nitro (-NO₂) groups—also transform it into an aggressively reactive electrophile[2].
To build deep trust in your laboratory operations, safety cannot be treated as a mere checklist; it must be a self-validating system based on molecular understanding. This guide provides a comprehensive, causality-driven framework for the safe handling, operational processing, and disposal of this compound.
Section 1: The Electrophilic Threat – Understanding the Hazards
To design an effective safety protocol, we must first understand the molecular behavior of the threat. The double bond in (1E)-3,3,3-trifluoro-1-nitroprop-1-ene is severely electron-deficient, making it an exceptional Michael acceptor[2]. When exposed to biological tissues, it does not merely irritate; it actively seeks out and covalently binds to cellular nucleophiles, such as the thiol groups of cysteine residues in proteins.
Furthermore, the incorporation of the -CF₃ group significantly increases the molecule's lipophilicity (logP), enhancing its ability to penetrate standard porous personal protective equipment (PPE) and lipid bilayers compared to non-fluorinated analogs[3].
Table 1: Hazard Profile & Mechanistic Causality
| Hazard Class | Clinical Observation | Mechanistic Causality |
| Skin/Eye Irritation | Severe redness, potential chemical burns | High electrophilicity of the β-carbon leads to rapid covalent binding with nucleophilic functional groups (e.g., -SH, -NH₂) in tissue proteins[4]. |
| Respiratory Toxicity | Mucous membrane irritation, coughing | High volatility combined with Michael acceptor reactivity causes immediate cross-linking of respiratory epithelial proteins[4]. |
| Systemic Toxicity | Potential organ toxicity upon absorption | The -CF₃ group increases lipophilicity, facilitating rapid dermal and cellular membrane penetration[3]. |
Section 2: Barrier Defense Strategy – The PPE Matrix
Standard laboratory PPE is insufficient for handling highly reactive fluorinated nitroalkenes. Because fluorinated compounds can exhibit unique permeation kinetics through standard elastomers, a layered defense system is mandatory.
Table 2: PPE Matrix for (1E)-3,3,3-Trifluoro-1-nitroprop-1-ene
| PPE Category | Specification | Operational Justification |
| Hand Protection | Double-layered Nitrile (min 8 mil) or Butyl Rubber | Fluorinated organics can permeate thin latex/nitrile. Double-gloving provides a fail-safe against micro-tears and solvent-assisted permeation. |
| Eye/Face Protection | Chemical splash goggles AND full face shield | Protects against both aerosolized reactive dust and violent solvent splashing during potentially exothermic reactions. |
| Respiratory | Certified Chemical Fume Hood (Face velocity ≥ 100 fpm) | Prevents inhalation of highly reactive airborne particulates and vapors. Essential for all open-container handling[4]. |
| Body Protection | Flame-resistant (FR) lab coat, non-porous apron | Prevents skin contact from spills; FR material mitigates risks if the compound is handled concurrently with flammable solvents. |
Section 3: Operational Execution – Step-by-Step Handling Protocol
Safety is an active, self-validating process. The following protocol ensures that every step of handling (1E)-3,3,3-trifluoro-1-nitroprop-1-ene contains built-in verification mechanisms to prevent exposure.
Protocol: Safe Weighing and Transfer
-
Environmental Verification: Before retrieving the chemical, verify that the chemical fume hood's continuous monitor reads a face velocity of at least 100 feet per minute (fpm).
-
Causality: Adequate airflow is the primary defense against volatile lachrymators and respiratory sensitizers[4].
-
-
PPE Donning and Inspection: Don a flame-resistant lab coat, chemical splash goggles, and a base layer of standard nitrile gloves. Inspect a second, outer pair of heavy-duty nitrile or butyl rubber gloves for micro-tears by inflating them slightly before donning.
-
Static Mitigation: Wipe the exterior of the reagent bottle and the weighing balance with an anti-static cloth.
-
Causality: Nitroalkenes can form fine, highly reactive dusts; static discharge can cause aerosolization or, in the presence of flammable solvent vapors, ignition.
-
-
Material Transfer: Using a clean, dry ceramic or PTFE-coated spatula, transfer the required mass of (1E)-3,3,3-trifluoro-1-nitroprop-1-ene into a pre-weighed, sealable vial. Do not use metal spatulas if handling reactive intermediates, as trace metals can sometimes catalyze unwanted side reactions.
-
Immediate Containment: Seal the vial immediately after transfer. Wipe the exterior of the sealed vial with a solvent-dampened tissue (e.g., isopropanol) to remove any microscopic dust before removing it from the weighing area.
-
Decontamination: Wash the spatula and any contaminated surfaces inside the fume hood with a mild soap and water solution, followed by an alcohol wipe.
-
Causality: Leaving trace amounts of the Michael acceptor exposed can lead to cross-contamination and delayed sensitization of lab personnel.
-
Section 4: Emergency Response and Spill Management
In the event of a spill, rapid, logical decision-making is critical. The high electrophilicity of this compound means that traditional neutralization methods (like using strong aqueous bases) must be avoided, as they can trigger violent, exothermic polymerization.
Logical workflow for assessing and managing (1E)-3,3,3-trifluoro-1-nitroprop-1-ene spills.
Section 5: End-of-Life Material Management – Waste Disposal Plan
The disposal of fluorinated nitroalkenes requires strict adherence to chemical compatibility rules. Improper disposal can lead to the generation of toxic hydrogen fluoride (HF) or nitrogen oxide (NOx) gases[5].
Step-by-Step Disposal Protocol:
-
Segregation: Never mix (1E)-3,3,3-trifluoro-1-nitroprop-1-ene waste with strong bases, reducing agents, or strong oxidizers.
-
Quenching (Optional but Recommended): For small residual amounts in reaction flasks, quench the unreacted Michael acceptor by adding a dilute solution of a mild, non-odorous nucleophile (e.g., sodium sulfite) in an appropriate solvent under controlled, cold conditions.
-
Causality: This converts the highly reactive nitroalkene into a benign, water-soluble adduct, mitigating downstream exposure risks.
-
-
Containment: Transfer all waste (solid, liquid, and contaminated consumables like gloves and wipes) into a clearly labeled, chemically compatible waste container (e.g., High-Density Polyethylene - HDPE).
-
Labeling and Storage: Label the container specifically as "Halogenated Organic Waste - Contains Fluorinated Nitroalkenes". Store in a designated, ventilated hazardous waste accumulation area.
-
Final Disposition: Submit the waste to a licensed environmental disposal facility for high-temperature incineration equipped with acid-gas scrubbers[5].
-
Causality: High-temperature incineration is required to break the strong C-F bonds, while scrubbers are necessary to capture the resulting HF and NOx emissions.
-
References
-
[2] ResearchGate. Fluorinated Substrates as Michael Acceptors Towards Fine Chemicals. 2
-
[4] Fisher Scientific. SAFETY DATA SHEET - trans-ß-Methyl-ß-nitrostyrene. 4
-
[3] Benchchem. 1-Chloro-1,2,2-trifluoro-1,2-dinitroethane. 3
-
[5] Capotchem. MSDS of 1-(4-METHOXYPHENYL)-2-NITROPROPENE. 5
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
